Optochin
Description
structure; RN given refers to parent cpd
Structure
3D Structure
Propriétés
IUPAC Name |
(R)-(6-ethoxyquinolin-4-yl)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c1-3-14-13-23-10-8-15(14)11-20(23)21(24)17-7-9-22-19-6-5-16(25-4-2)12-18(17)19/h5-7,9,12,14-15,20-21,24H,3-4,8,10-11,13H2,1-2H3/t14-,15-,20-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWZHLCNFQWNPE-LATRNWQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3413-58-9 (mono-hydrochloride) | |
| Record name | Ethylhydrocupreine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522601 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50893924 | |
| Record name | Ethylhydrocupreine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50893924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
522-60-1 | |
| Record name | Optochin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=522-60-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethylhydrocupreine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522601 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethylhydrocupreine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50893924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethylhydrocupreine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.577 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYLHYDROCUPREINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W030VS2OG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
ethylhydrocupreine hydrochloride chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylhydrocupreine hydrochloride, also known as optochin, is a synthetic derivative of hydroquinine. Historically explored for its therapeutic potential, it is now predominantly utilized as a key diagnostic agent for the presumptive identification of Streptococcus pneumoniae. This technical guide provides an in-depth overview of its chemical properties, structure, and mechanism of action, tailored for a scientific audience.
Chemical Structure and Identification
Ethylhydrocupreine hydrochloride is a chiral molecule with a complex structure consisting of a quinoline ring system linked to a quinuclidine moiety.
Table 1: Chemical Identification of Ethylhydrocupreine Hydrochloride
| Identifier | Value |
| IUPAC Name | (R)---INVALID-LINK--methanol hydrochloride[1] |
| CAS Number | 3413-58-9[2][3] |
| Molecular Formula | C₂₁H₂₈N₂O₂·HCl[2] |
| SMILES String | CC[C@H]1CN2CC[C@H]1C[C@H]2--INVALID-LINK--O.Cl[1][3] |
Physicochemical Properties
The physicochemical properties of ethylhydrocupreine hydrochloride are crucial for its application in diagnostic assays and for any further research into its biological activities.
Table 2: Physicochemical Properties of Ethylhydrocupreine Hydrochloride
| Property | Value |
| Molecular Weight | 376.92 g/mol [2][4] |
| Melting Point | 121-123 °C[3][5][6] |
| Solubility | Soluble in water (50 mg/mL), ethanol (50 mg/ml), and DMSO (125 mg/mL).[3][7][8] |
| pKa | Not readily available in the searched literature. |
| Appearance | White to off-white solid.[8] |
Experimental Protocols
Determination of Melting Point
Objective: To determine the melting point range of a crystalline solid, providing an indication of its purity.
Methodology (Capillary Method):
-
Sample Preparation: A small amount of the finely powdered, dry ethylhydrocupreine hydrochloride is packed into a capillary tube to a height of 2-3 mm.[2]
-
Apparatus: A calibrated melting point apparatus equipped with a heating block and a thermometer or an automated detection system is used.
-
Procedure: a. The capillary tube is placed in the heating block of the apparatus. b. The sample is heated at a steady rate of 1-2 °C per minute. c. The temperature at which the first drop of liquid appears is recorded as the onset of melting. d. The temperature at which the last solid crystal melts is recorded as the completion of melting. e. The melting point is reported as a range from the onset to the completion of melting. For a pure compound, this range is typically narrow (0.5-2 °C).[1][6]
Determination of Aqueous Solubility
Objective: To determine the concentration of a saturated solution of a substance in water at a specified temperature.
Methodology (Shake-Flask Method):
-
Preparation of Saturated Solution: An excess amount of ethylhydrocupreine hydrochloride is added to a known volume of purified water in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.[5]
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration.
-
Analysis: The concentration of ethylhydrocupreine hydrochloride in the clear supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The solubility is expressed as the mass of the solute per volume of the solvent (e.g., mg/mL).
Mechanism of Action and Resistance
The primary mechanism of action of ethylhydrocupreine hydrochloride against Streptococcus pneumoniae involves the inhibition of the membrane-bound F₁F₀ H⁺-ATPase (ATP synthase). This enzyme is crucial for maintaining the proton motive force and for ATP synthesis.
Signaling Pathway: Inhibition of H⁺-ATPase
Caption: Inhibition of S. pneumoniae H⁺-ATPase by Ethylhydrocupreine Hydrochloride.
Resistance to ethylhydrocupreine hydrochloride in S. pneumoniae arises from point mutations in the genes encoding the a-subunit (atpA) and c-subunit (atpC) of the F₀ complex of the H⁺-ATPase. These mutations alter the drug's binding site, reducing its inhibitory effect.
Logical Relationship: Mechanism of this compound Resistance
Caption: Development of this compound Resistance in Streptococcus pneumoniae.
Conclusion
Ethylhydrocupreine hydrochloride remains an indispensable tool in clinical microbiology for the presumptive identification of Streptococcus pneumoniae. Its well-defined chemical properties and specific mechanism of action provide a reliable basis for its diagnostic application. Understanding the molecular basis of its activity and the mechanisms of resistance is crucial for interpreting test results accurately and for monitoring the emergence of resistant strains. Further research could focus on elucidating the precise binding interactions with the H⁺-ATPase and exploring potential modifications to overcome resistance.
References
The Core Mechanism of Optochin's Action on Streptococcus pneumoniae: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Optochin (ethylhydrocupreine hydrochloride) against Streptococcus pneumoniae. It details the molecular target of this compound, the biochemical pathways it disrupts, the genetic basis of resistance, and the experimental protocols used to investigate these phenomena.
Executive Summary
This compound is a quinine derivative that exhibits potent and specific inhibitory activity against Streptococcus pneumoniae. Its primary molecular target is the F0F1 H+-ATPase (ATP synthase), a crucial enzyme for proton translocation and ATP synthesis. By binding to the F0 complex of this enzyme, this compound disrupts its function, leading to a loss of membrane potential, cellular lysis, and ultimately, bacterial death. Resistance to this compound arises from specific point mutations in the genes encoding the 'a' and 'c' subunits of the F0 complex, namely atpA and atpC. These mutations alter the drug-binding site, thereby reducing the inhibitory effect of this compound.
Mechanism of Action of this compound
This compound's bactericidal activity against S. pneumoniae is a direct consequence of its specific inhibition of the membrane-bound F0F1 H+-ATPase.[1][2] This enzyme is vital for the bacterium's survival, playing a key role in maintaining the proton motive force across the cell membrane, which is essential for ATP synthesis and various transport processes.
The inhibitory action of this compound is targeted at the F0 complex, the proton-translocating domain of the ATPase embedded in the cell membrane. Specifically, this compound is thought to bind to the 'a' and 'c' subunits of the F0 complex, obstructing the flow of protons and thereby halting ATP synthesis.[1][3][4][5] This disruption of the proton gradient leads to changes in the cell membrane's surface tension, ultimately resulting in cell lysis.
dot
Caption: Mechanism of this compound's inhibitory action on S. pneumoniae.
The Genetic Basis of this compound Resistance
The development of resistance to this compound in S. pneumoniae is primarily attributed to point mutations in the atpA and atpC genes, which encode the 'a' and 'c' subunits of the F0F1-ATPase, respectively.[1][4][6] These mutations result in amino acid substitutions that alter the structure of the this compound binding site, thereby reducing the drug's efficacy.
Mutations in the atpC gene are more frequently observed in this compound-resistant strains.[1] However, mutations in the atpA gene have also been identified as a cause of resistance.[2][6] The accumulation of these mutations leads to a significant increase in the Minimum Inhibitory Concentration (MIC) of this compound required to inhibit bacterial growth.
dot
Caption: Development of this compound resistance in S. pneumoniae.
Quantitative Data
The susceptibility of S. pneumoniae to this compound is quantified by determining the Minimum Inhibitory Concentration (MIC). A significant difference in MIC values is observed between susceptible and resistant strains.
| Strain Type | Gene(s) with Mutation(s) | Amino Acid Substitution(s) | This compound MIC (µg/mL) | Reference(s) |
| Susceptible (Wild-Type) | None | None | 1 - 2 | [4] |
| Resistant | atpC | Gly20Ser, Met23Ile, Ala49Thr | 4 - 64 | [1][4] |
| Resistant | atpA | Trp206Ser | 16 - 32 | [2][6] |
| Resistant | atpA | Trp206Cys | 32 | [6] |
| Resistant | atpC | Met13Ile, Gly18Ser, Gly20Ala, Ala31Val, Ala49Gly | 4 - 64 | [4] |
Experimental Protocols
This compound Susceptibility Testing
5.1.1. Disk Diffusion Method
This method provides a qualitative assessment of this compound susceptibility.
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from an overnight culture of S. pneumoniae.
-
Inoculate a 5% sheep blood agar plate with the bacterial suspension to obtain confluent growth.
-
Aseptically place a 6-mm disk impregnated with 5 µg of this compound onto the surface of the agar.
-
Incubate the plate at 35-37°C in a 5-10% CO2-enriched atmosphere for 18-24 hours.
-
Measure the diameter of the zone of inhibition around the disk. A zone of ≥14 mm is considered susceptible.
5.1.2. Minimum Inhibitory Concentration (MIC) Determination by Agar Dilution
This method provides a quantitative measure of this compound susceptibility.
-
Prepare a series of Mueller-Hinton agar plates containing 5% sheep blood and two-fold serial dilutions of this compound (e.g., 0.5 to 256 µg/mL).[4]
-
Prepare a bacterial inoculum of S. pneumoniae adjusted to a 0.5 McFarland standard.
-
Spot-inoculate the bacterial suspension onto the surface of each agar plate.
-
Incubate the plates at 35°C for 20-24 hours in a 5% CO2 atmosphere.[4]
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth.[4]
Analysis of atpA and atpC Gene Mutations
This protocol outlines the process for identifying mutations associated with this compound resistance.
-
Genomic DNA Extraction: Isolate genomic DNA from S. pneumoniae cultures using a commercial kit or standard protocols.
-
PCR Amplification: Amplify the atpA and atpC genes using PCR. While specific primer sequences can vary, they are designed to flank the entire coding regions of these genes. Previously described primers can be found in the cited literature.[4][6]
-
PCR Product Purification: Purify the amplified PCR products to remove primers and dNTPs.
-
DNA Sequencing: Sequence the purified PCR products using Sanger sequencing.
-
Sequence Analysis: Align the obtained sequences with the wild-type atpA and atpC gene sequences from a known this compound-susceptible strain (e.g., S. pneumoniae R6) to identify any nucleotide substitutions.
dot
Caption: Experimental workflow for identifying this compound resistance.
Membrane-Bound ATPase Activity Assay
While a detailed, standardized protocol for this compound inhibition of S. pneumoniae F0F1-ATPase is not universally established, the following principles, derived from general ATPase assays, can be adapted. Studies have demonstrated a 100-fold difference in membrane ATPase resistance between susceptible and resistant strains.[2]
-
Membrane Preparation:
-
Grow S. pneumoniae to mid-log phase and harvest the cells by centrifugation.
-
Wash the cell pellet with a suitable buffer (e.g., Tris-HCl with MgCl2).
-
Lyse the cells using mechanical disruption (e.g., French press or sonication) in the presence of DNase.
-
Centrifuge the lysate at low speed to remove unbroken cells and debris.
-
Pellet the membrane fraction by ultracentrifugation.
-
Wash and resuspend the membrane vesicles in a storage buffer.
-
-
ATPase Activity Assay:
-
The assay measures the rate of ATP hydrolysis by quantifying the release of inorganic phosphate (Pi).
-
Incubate the prepared membrane vesicles in a reaction buffer (e.g., Tris-HCl, pH 7.5, containing MgCl2) with varying concentrations of this compound.
-
Initiate the reaction by adding ATP.
-
Incubate at a constant temperature (e.g., 37°C) for a defined period.
-
Stop the reaction (e.g., by adding a stopping reagent like sodium dodecyl sulfate).
-
Quantify the amount of Pi released using a colorimetric method, such as the malachite green assay.
-
The specific activity of the ATPase is calculated and expressed as nmol of Pi released per minute per mg of membrane protein.
-
The inhibitory effect of this compound can be determined by comparing the ATPase activity in the presence and absence of the drug, allowing for the calculation of IC50 values.
-
Conclusion
The mechanism of action of this compound on Streptococcus pneumoniae is a well-defined process centered on the inhibition of the F0F1 H+-ATPase. This specific targeting makes this compound a valuable tool for the presumptive identification of S. pneumoniae in clinical microbiology. The emergence of resistance through mutations in the atpA and atpC genes underscores the importance of ongoing surveillance and the need for a thorough understanding of the molecular interactions between this drug and its target. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the nuances of this compound's activity and the mechanisms of resistance, which can inform the development of novel antimicrobial strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular basis of the this compound-sensitive phenotype of pneumococcus: characterization of the genes encoding the F0 complex of the Streptococcus pneumoniae and Streptococcus oralis H(+)-ATPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phenotypic and Molecular Characterization of this compound-Resistant Streptococcus pneumoniae Isolates from Brazil, with Description of Five Novel Mutations in the atpC Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Cinchona Alkaloid Antibiotic That Appears To Target ATP Synthase in Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Inhibitory Effect of Optochin on Bacterial H(+)-ATPase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Optochin, a quinine derivative, is a well-established agent for the presumptive identification of Streptococcus pneumoniae. Its selective toxicity towards this bacterium is attributed to its inhibitory action on the F₀F₁ H(+)-ATPase, a crucial enzyme for maintaining cellular pH homeostasis and driving various transport processes. This technical guide provides an in-depth analysis of the molecular mechanism of this compound's action, compiles available quantitative data on its inhibitory effects, and presents detailed experimental protocols for studying this interaction. Visualizations of the signaling pathway and experimental workflows are included to facilitate a comprehensive understanding of this important antimicrobial mechanism.
Introduction
The F-type H(+)-translocating ATPase (F₀F₁-ATPase) is a highly conserved enzyme complex found in the cytoplasmic membrane of bacteria. It plays a vital role in cellular bioenergetics, either synthesizing ATP using the proton motive force or hydrolyzing ATP to pump protons out of the cell, thereby maintaining the transmembrane proton gradient. In fermentative bacteria like Streptococcus pneumoniae, which lack a respiratory chain, the H(+)-ATPase is essential for extruding protons generated during glycolysis, thus preventing cytoplasmic acidification.
This compound (ethylhydrocupreine hydrochloride) specifically inhibits the H(+)-ATPase of S. pneumoniae, leading to cell death. This unique sensitivity forms the basis of the this compound susceptibility test used in clinical microbiology for the presumptive identification of pneumococci. Understanding the precise mechanism of this inhibition is crucial for comprehending pneumococcal physiology and for the potential development of novel antimicrobial agents targeting this essential enzyme.
Mechanism of Action: Targeting the F₀ Proton Channel
This compound's inhibitory effect is directed at the F₀ complex of the H(+)-ATPase, the membrane-embedded portion responsible for proton translocation.[1] Specifically, the interaction involves subunits encoded by the atpC and atpA genes, which code for subunit c and subunit a, respectively.
The binding of this compound to the F₀ complex physically obstructs the proton channel, thereby inhibiting the passage of H+ ions. This disruption of proton flow has two major consequences for the bacterial cell:
-
Inhibition of ATP Synthesis: In environments where a proton gradient could be used for ATP synthesis, this compound's blockage of the proton channel prevents this process.
-
Prevention of Proton Pumping: Crucially for S. pneumoniae, the inhibition of the F₀ complex prevents the ATP-driven extrusion of protons from the cytoplasm. This leads to a rapid acidification of the intracellular environment and ultimately, cell death.
Resistance to this compound in S. pneumoniae arises from point mutations in the atpC or atpA genes.[2][3] These mutations alter the amino acid sequence of the F₀ subunits, likely changing the conformation of the this compound binding site and reducing its affinity for the inhibitor.
Quantitative Data on this compound's Inhibitory Effects
The following table summarizes the available quantitative data regarding the effect of this compound on S. pneumoniae.
| Parameter | Strain Type | Value | Reference |
| Membrane ATPase Resistance | This compound-Sensitive (OptS) vs. This compound-Resistant (OptR) | 100-fold difference | [1] |
| Minimum Inhibitory Concentration (MIC) | This compound-Resistant (OptR) | 4 to 64-fold higher than OptS strains | [4] |
| Minimum Inhibitory Concentration (MIC) | This compound-Resistant (OptR) | 4 to 30-fold higher than susceptible strains | [2][3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effect of this compound on bacterial H(+)-ATPase.
This compound Susceptibility Testing
This standard microbiological test is used to determine the sensitivity of a bacterial isolate to this compound.
Materials:
-
5% Sheep Blood Agar plates
-
This compound disks (5 µg)
-
Bacterial culture of the test organism
-
Sterile inoculating loop or cotton swab
-
Incubator (35-37°C with 5% CO₂)
-
Sterile forceps
Procedure:
-
Prepare a bacterial suspension of the test organism with a turbidity equivalent to a 0.5 McFarland standard.
-
Using a sterile cotton swab, inoculate the entire surface of a 5% sheep blood agar plate to obtain confluent growth.
-
Using sterile forceps, place an this compound disk onto the center of the inoculated agar surface. Gently press the disk to ensure it adheres to the agar.
-
Incubate the plate at 35-37°C in a 5% CO₂ atmosphere for 18-24 hours.
-
After incubation, measure the diameter of the zone of inhibition around the this compound disk in millimeters.
Interpretation:
-
Susceptible: A zone of inhibition of 14 mm or greater is indicative of S. pneumoniae.
-
Resistant: No zone of inhibition or a zone of inhibition less than 14 mm suggests the organism is not S. pneumoniae.
Measurement of H(+)-ATPase Activity Inhibition
This protocol describes a method for measuring the inhibition of membrane-bound H(+)-ATPase activity by this compound using a colorimetric assay to detect inorganic phosphate (Pi) released from ATP hydrolysis. This is an adapted protocol based on general ATPase activity assays.
Materials:
-
Membrane vesicles prepared from S. pneumoniae (see below for preparation protocol)
-
This compound solutions of varying concentrations
-
ATP solution (e.g., 100 mM)
-
Assay Buffer (e.g., 50 mM MES-Tris, pH 6.5, containing 5 mM MgCl₂)
-
Malachite green reagent for phosphate detection
-
Microplate reader
Protocol for Preparation of Membrane Vesicles:
-
Grow S. pneumoniae to mid-log phase in an appropriate broth medium.
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Resuspend the cells in the same buffer containing a lysing agent (e.g., lysozyme) and a DNase.
-
Incubate to allow for cell wall digestion.
-
Lyse the protoplasts by osmotic shock or sonication.
-
Remove unbroken cells and cellular debris by low-speed centrifugation.
-
Pellet the membrane vesicles by ultracentrifugation.
-
Wash the membrane vesicles and resuspend them in a storage buffer.
ATPase Inhibition Assay Protocol:
-
Prepare a reaction mixture in a microplate containing the assay buffer and the prepared membrane vesicles.
-
Add varying concentrations of this compound to the wells. Include a control with no this compound.
-
Pre-incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).
-
Initiate the reaction by adding a final concentration of 5 mM ATP to each well.
-
Incubate the reaction for a specific time (e.g., 30 minutes) at the same temperature.
-
Stop the reaction by adding the malachite green reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm) using a microplate reader.
-
Generate a standard curve using known concentrations of inorganic phosphate.
-
Calculate the amount of Pi released in each reaction and determine the percentage of inhibition for each this compound concentration.
Measurement of Proton Translocation Inhibition
This protocol outlines a method to measure the effect of this compound on ATP-driven proton pumping by monitoring the quenching of a fluorescent pH-sensitive dye. This is a generalized protocol that can be adapted for this specific purpose.
Materials:
-
Membrane vesicles from S. pneumoniae
-
This compound solutions
-
ATP and MgCl₂ solutions
-
Fluorescent pH-sensitive dye (e.g., 9-amino-6-chloro-2-methoxyacridine - ACMA)
-
Buffer (e.g., 50 mM MOPS-KOH, pH 7.0, containing 150 mM KCl)
-
Fluorometer
Procedure:
-
Resuspend the membrane vesicles in the assay buffer.
-
Add the fluorescent dye ACMA to the vesicle suspension in a fluorometer cuvette.
-
Monitor the baseline fluorescence until it stabilizes.
-
Add MgCl₂ and ATP to the cuvette to initiate proton pumping. This will cause a decrease in fluorescence as the intravesicular space acidifies (quenching).
-
Once a stable proton gradient is established (fluorescence reaches a minimum), add this compound to the cuvette.
-
Observe any increase in fluorescence, which would indicate a dissipation of the proton gradient due to the inhibition of the H(+)-ATPase.
-
The rate of fluorescence dequenching can be used to quantify the inhibitory effect of this compound on proton translocation.
Visualizations
Signaling Pathway of this compound Inhibition
Caption: Mechanism of this compound's inhibitory action on the F₀F₁ H(+)-ATPase.
Experimental Workflow for ATPase Inhibition Assay
Caption: Workflow for determining the inhibition of H(+)-ATPase activity by this compound.
Logical Relationship of this compound Resistance
Caption: Logical flow from wild-type sensitivity to this compound resistance.
Conclusion
This compound's targeted inhibition of the F₀F₁ H(+)-ATPase in Streptococcus pneumoniae remains a cornerstone of clinical microbiology and a compelling example of specific enzyme inhibition. The detailed understanding of its mechanism of action, coupled with the experimental protocols outlined in this guide, provides a robust framework for further research. Future investigations could focus on elucidating the precise three-dimensional structure of the this compound-F₀ complex to inform the rational design of new antimicrobial agents that target this essential bacterial enzyme. Such studies would be invaluable in the ongoing effort to combat antimicrobial resistance.
References
- 1. Molecular basis of the this compound-sensitive phenotype of pneumococcus: characterization of the genes encoding the F0 complex of the Streptococcus pneumoniae and Streptococcus oralis H(+)-ATPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound resistance in Streptococcus pneumoniae: mechanism, significance, and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. E. F. Bowers and L. R. Jeffries, “this compound in the Identification of Streptococcus pneumoniae,” Journal of Clinical Pathology. Vol. 8, 1955, pp. 58-60. dio10.1136/jcp.8.1.58 - References - Scientific Research Publishing [scirp.org]
Optochin: A Quinine Derivative for Targeted Antimicrobial Action Against Streptococcus pneumoniae
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Optochin, chemically known as ethylhydrocupreine hydrochloride, is a derivative of quinine, a natural alkaloid historically used for its antimalarial properties.[1][2] Introduced in 1911 by Morgenroth and Levy, this compound was initially investigated for the treatment of pneumococcal infections.[1][2] While its systemic use has been supplanted by more effective and less toxic antibiotics, this compound has retained a crucial role in the clinical microbiology laboratory. Its high specificity for Streptococcus pneumoniae makes it an invaluable tool for the presumptive identification and differentiation of this clinically significant pathogen from other alpha-hemolytic streptococci, collectively known as viridans streptococci.[1][3] This guide provides a comprehensive overview of this compound, focusing on its chemical nature, antimicrobial spectrum, mechanism of action, and the standardized experimental protocols for its use.
Chemical Structure and Relationship to Quinine
This compound is a semi-synthetic derivative of hydroquinine.[4] The core structure of this compound is closely related to that of quinine, featuring a quinoline ring system linked to a quinuclidine ring. The key structural difference lies in the substituent at the 6' position of the quinoline ring, where this compound possesses an ethoxy group (-OCH2CH3) in place of the methoxy group (-OCH3) found in quinine. This modification is critical to its specific antipneumococcal activity.
Antimicrobial Spectrum and Susceptibility
The antimicrobial activity of this compound is remarkably narrow, with its primary and most significant effect being the inhibition of Streptococcus pneumoniae.[1] Other alpha-hemolytic streptococci are typically resistant.[5] This selective toxicity forms the basis of the this compound susceptibility test.
Data Presentation: this compound Susceptibility
The susceptibility of various streptococcal species to this compound is typically determined using the disk diffusion method, with results interpreted based on the diameter of the zone of inhibition. Minimum Inhibitory Concentration (MIC) data provides a quantitative measure of the concentration of this compound required to inhibit bacterial growth.
| Bacterial Species | Typical Hemolysis on Blood Agar | This compound Susceptibility | Zone of Inhibition (5 µg disk) | This compound MIC (µg/mL) |
| Streptococcus pneumoniae | Alpha (α) | Sensitive | ≥ 14 mm | Low (specific values not consistently reported for susceptible strains) |
| Streptococcus mitis group | Alpha (α) or non-hemolytic | Resistant | < 14 mm or no zone | High |
| Streptococcus sanguinis group | Alpha (α) or gamma (γ) | Resistant | No zone | High |
| Streptococcus anginosus group | Alpha (α), beta (β), or gamma (γ) | Resistant | No zone | High |
| Streptococcus mutans group | Alpha (α) or gamma (γ) | Resistant | No zone | High |
| Streptococcus salivarius group | Alpha (α) or gamma (γ) | Resistant | No zone | High |
| This compound-Resistant S. pneumoniae | Alpha (α) | Resistant | < 14 mm | 4- to 30-fold higher than susceptible strains[6][7] |
Note: The definitive breakpoint for susceptibility is a zone of inhibition of 14 mm or greater around a 6 mm disk containing 5 µg of this compound.[4][5] Isolates with smaller zones of inhibition (7-13 mm) are considered to have intermediate susceptibility and require further testing, such as bile solubility, for definitive identification.[5]
Mechanism of Action
The selective antimicrobial action of this compound against Streptococcus pneumoniae is attributed to its specific inhibition of the proton-translocating F₀F₁ H+-ATPase (ATP synthase).[8][9] This enzyme is crucial for maintaining the proton motive force across the bacterial cell membrane and for ATP synthesis.
This compound specifically targets the F₀ complex of the H+-ATPase, which forms the proton channel.[10] The primary targets within the F₀ complex are the 'a' and 'c' subunits, encoded by the atpA and atpC genes, respectively.[9] By binding to these subunits, this compound blocks the translocation of protons, disrupting the electrochemical gradient and leading to a cessation of ATP synthesis. This ultimately results in cell death.[10]
Resistance to this compound in S. pneumoniae has been shown to arise from point mutations in the atpA or atpC genes.[6][9] These mutations alter the amino acid sequence of the 'a' or 'c' subunits, preventing the binding of this compound and thereby conferring resistance.[6][11]
Experimental Protocols
The most common method for determining this compound susceptibility is the disk diffusion test.
This compound Disk Diffusion Susceptibility Test
Objective: To presumptively identify Streptococcus pneumoniae based on its susceptibility to this compound.
Materials:
-
5% sheep blood agar plates[1]
-
This compound disks (5 µg, 6 mm diameter)[3]
-
Pure, 18-24 hour culture of an alpha-hemolytic streptococcus isolate
-
Sterile inoculating loop or cotton swab[1]
-
Incubator with a 5-10% CO₂ atmosphere[5]
-
Millimeter ruler or calipers[12]
-
Quality control strains:
Procedure:
-
Allow the 5% sheep blood agar plate to come to room temperature.
-
Using a sterile inoculating loop or cotton swab, pick a few well-isolated colonies of the test organism.
-
Streak the inoculum evenly over the entire surface of the blood agar plate to obtain confluent growth.[12]
-
Aseptically, using sterile forceps, place an this compound disk onto the center of the inoculated area.[12]
-
Gently press the disk to ensure it adheres firmly to the agar surface.[12]
-
Incubate the plate at 35-37°C for 18-24 hours in a 5-10% CO₂-enriched atmosphere.[5]
-
Following incubation, observe the plate for a zone of inhibition around the this compound disk.
-
Measure the diameter of the zone of inhibition in millimeters, including the diameter of the disk.[12]
Interpretation of Results:
-
Sensitive: A zone of inhibition of ≥ 14 mm indicates that the organism is presumptively Streptococcus pneumoniae.[13]
-
Resistant: No zone of inhibition, or a zone of < 14 mm, indicates that the organism is not S. pneumoniae (likely a viridans streptococcus).[13]
-
Equivocal: For zones of inhibition between 7-13 mm, further confirmatory testing, such as the bile solubility test, is required for definitive identification.[4]
Visualizations
Experimental Workflow for this compound Susceptibility Testing
References
- 1. microbenotes.com [microbenotes.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. simpios.eu [simpios.eu]
- 4. This compound test [microbe-canvas.com]
- 5. microbiologyinfo.com [microbiologyinfo.com]
- 6. This compound resistance in Streptococcus pneumoniae: mechanism, significance, and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of Streptococcus pneumoniae isolates occurring in this compound-susceptible and this compound-resistant variants by analyzing whole-genome sequencing data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular basis of the this compound-sensitive phenotype of pneumococcus: characterization of the genes encoding the F0 complex of the Streptococcus pneumoniae and Streptococcus oralis H(+)-ATPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. dalynn.com [dalynn.com]
- 13. rcpath.org [rcpath.org]
The Optochin Susceptibility Test: A Historical and Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the historical development and technical application of the Optochin susceptibility test, a cornerstone in the presumptive identification of Streptococcus pneumoniae. From its early therapeutic aspirations to its established role in diagnostic microbiology, the journey of this compound reflects a significant chapter in the study of pneumococcal infections. This document details the scientific milestones, experimental protocols, and the underlying molecular mechanism of this crucial diagnostic tool.
A Journey Through Time: The History of the this compound Test
The story of this compound, or ethylhydrocupreine hydrochloride, began in the early 20th century with the quest for effective treatments against pneumococcal infections. Initially synthesized as a therapeutic agent, its potent and specific inhibitory effect on Streptococcus pneumoniae ultimately carved its niche in the diagnostic laboratory.
The development of the this compound susceptibility test can be traced through several key milestones:
-
1911: German scientists Morgenroth and Levy first introduced this compound, a derivative of quinine, with the intent of treating pneumococcal infections.[1][2]
-
1915: H.F. Moore published early research on the action of ethylhydrocupreine, demonstrating its inhibitory effect on pneumococci in vitro.[1]
-
1955: The pivotal shift from therapeutic to diagnostic use was proposed by Bowers and Jeffries.[3][4] They described a method using filter paper disks impregnated with this compound to differentiate S. pneumoniae from other alpha-hemolytic streptococci, laying the foundation for the modern test.[3][4]
-
1980s: The emergence of the first this compound-resistant strains of S. pneumoniae was reported, highlighting the importance of ongoing surveillance and the need for complementary identification methods.[5]
The Science Behind the Zone of Inhibition: Mechanism of Action
This compound's selective toxicity towards Streptococcus pneumoniae is attributed to its inhibitory effect on a crucial cellular enzyme: the proton-translocating ATPase (H+-ATPase), also known as the F0F1 ATPase.[5][6] This enzyme is vital for maintaining the proton motive force across the bacterial cell membrane, which is essential for ATP synthesis and other energy-dependent processes.
The mechanism unfolds as follows:
-
Binding to H+-ATPase: this compound specifically binds to the F0 complex of the H+-ATPase in susceptible S. pneumoniae strains.[6]
-
Inhibition of Enzyme Function: This binding event disrupts the flow of protons through the enzyme, effectively halting ATP synthesis.[5]
-
Cell Lysis: The disruption of the cell's energy production and membrane potential leads to a cascade of events culminating in cell lysis.[7][8] This lytic activity is responsible for the characteristic zone of inhibition observed in the susceptibility test.
Resistance to this compound has been linked to point mutations in the genes encoding the subunits of the H+-ATPase, specifically the atpC and atpA genes.[9][10] These mutations alter the structure of the enzyme, preventing the binding of this compound and rendering the bacterium resistant to its effects.
Performing the Test: A Detailed Experimental Protocol
The this compound susceptibility test is a disk diffusion assay that is relatively simple to perform, yet requires strict adherence to standardized procedures to ensure accurate and reproducible results.
Materials
-
This compound Disks: 6 mm disks containing 5 µg of this compound.
-
Culture Medium: 5% sheep blood agar plates.
-
Test Organism: A pure, 18-24 hour culture of an alpha-hemolytic streptococcus.
-
Control Strains:
-
Positive Control: Streptococcus pneumoniae ATCC 49619.
-
Negative Control: Streptococcus mitis ATCC 49456 or Enterococcus faecalis ATCC 29212.[3]
-
-
Incubator: Set to 35-37°C with a 5-10% CO2 atmosphere.[8]
-
Sterile swabs, inoculating loops, and forceps.
-
Calipers or a millimeter ruler.
Procedure
-
Inoculum Preparation: Select 3-4 well-isolated colonies of the test organism and create a suspension in sterile broth or saline. The turbidity should be adjusted to a 0.5 McFarland standard.
-
Inoculation: Using a sterile swab, streak the inoculum evenly over the entire surface of a 5% sheep blood agar plate to obtain confluent growth.
-
Disk Application: Aseptically place an this compound disk onto the inoculated agar surface using sterile forceps. Gently press the disk to ensure complete contact with the agar.
-
Incubation: Incubate the plate at 35-37°C in a 5-10% CO2-enriched environment for 18-24 hours.[8]
-
Result Interpretation: After incubation, measure the diameter of the zone of inhibition around the disk in millimeters.
Data Presentation and Interpretation
The interpretation of the this compound susceptibility test is based on the diameter of the zone of inhibition. The following table summarizes the standard interpretive criteria.
| Zone of Inhibition Diameter (6 mm, 5 µg disk) | Interpretation | Presumptive Identification |
| ≥ 14 mm | Susceptible | Streptococcus pneumoniae |
| < 14 mm | Resistant | Not S. pneumoniae (likely a viridans group streptococcus) |
| 6-13 mm | Questionable | Further testing required (e.g., bile solubility) |
Note: The bile solubility test is recommended for isolates with questionable zone sizes to confirm the identification of S. pneumoniae.[8]
Quality Control Parameters
Regular quality control testing is essential to ensure the accuracy of the this compound susceptibility test. The expected results for control strains are presented below.
| Control Strain | ATCC Number | Expected Result | Zone of Inhibition |
| Streptococcus pneumoniae | 49619 | Susceptible | ≥ 14 mm |
| Streptococcus mitis | 49456 | Resistant | No zone of inhibition |
| Enterococcus faecalis | 29212 | Resistant | No zone of inhibition |
Limitations and Considerations
While the this compound susceptibility test is a reliable and widely used method, it is not without its limitations:
-
Emergence of Resistance: The existence of this compound-resistant S. pneumoniae strains can lead to false-negative results.[3]
-
Variability in Media: The type of blood agar used can influence the size of the inhibition zone. Trypticase soy agar with 5% sheep blood is often recommended for consistency.[11]
-
Incubation Conditions: Incubation in a CO2-enriched atmosphere is crucial for the growth of some S. pneumoniae strains, but it can also lead to smaller zone sizes.[7]
-
Presumptive Identification: The this compound test provides a presumptive identification. For definitive identification, especially in critical clinical cases or for atypical isolates, it should be supplemented with other tests like the bile solubility test or molecular methods.[8]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound test [microbe-canvas.com]
- 3. microbenotes.com [microbenotes.com]
- 4. This compound in the identification of str. pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Molecular basis of the this compound-sensitive phenotype of pneumococcus: characterization of the genes encoding the F0 complex of the Streptococcus pneumoniae and Streptococcus oralis H(+)-ATPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rcpath.org [rcpath.org]
- 8. microbiologyinfo.com [microbiologyinfo.com]
- 9. Comparison of Streptococcus pneumoniae isolates occurring in this compound-susceptible and this compound-resistant variants by analyzing whole-genome sequencing data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
Fundamental principles of Optochin selectivity for pneumococci
An In-depth Technical Guide on the Fundamental Principles of Optochin Selectivity for Streptococcus pneumoniae
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, or ethylhydrocupreine hydrochloride, is a quinine derivative that has long been a cornerstone in the clinical microbiology laboratory for the presumptive identification of Streptococcus pneumoniae.[1][2][3] Its utility lies in its remarkable selectivity for pneumococci over other alpha-hemolytic streptococci. This guide delves into the core principles governing this selectivity, focusing on the molecular mechanism of action, the biochemical pathways involved, and the genetic basis of resistance. Detailed experimental protocols and quantitative data are provided to offer a comprehensive resource for researchers, scientists, and professionals in drug development.
Mechanism of Action: Targeting the F0F1-ATPase
The selective toxicity of this compound against Streptococcus pneumoniae is primarily attributed to its inhibitory effect on the membrane-bound F0F1-ATPase, also known as H+-ATPase.[4][5] This multi-subunit enzyme complex is crucial for bacterial physiology, playing a central role in ATP synthesis and maintaining cellular pH homeostasis by translocating protons across the cell membrane.[4][5]
This compound specifically targets the F0 portion of the ATPase complex, which forms the proton channel.[6] By binding to the F0 complex, this compound disrupts the proton flow, leading to a cascade of detrimental effects, including the inhibition of ATP synthesis and ultimately, cell lysis due to changes in the cell membrane's surface tension.[2][7] This detergent-like action is a key feature of its bactericidal activity against susceptible pneumococci.[8]
The diagram below illustrates the inhibitory action of this compound on the pneumococcal F0F1-ATPase.
The Genetic Basis of this compound Selectivity and Resistance
The high degree of selectivity of this compound for S. pneumoniae is rooted in the specific amino acid sequences of the subunits that constitute the F0F1-ATPase. In contrast, other viridans group streptococci possess F0F1-ATPases with variations in these sequences, rendering them inherently resistant to the inhibitory effects of this compound at standard testing concentrations.[2]
This compound resistance in S. pneumoniae is not a newly acquired trait but rather arises from spontaneous point mutations in the genes encoding the a-subunit (atpA) and the c-subunit (atpC) of the F0F1-ATPase.[4][5][9] These mutations result in single amino acid substitutions that alter the binding site of this compound, thereby reducing its inhibitory activity.[4][6]
The following diagram illustrates the logical relationship between the genetic makeup of the F0F1-ATPase and the resulting this compound susceptibility phenotype.
Quantitative Data Summary
The following tables summarize the key quantitative data related to this compound selectivity.
| Parameter | Value | Reference Species | Notes |
| This compound Susceptibility Zone of Inhibition | |||
| Susceptible | ≥ 14 mm | S. pneumoniae | Using a 6 mm disk containing 5 µg of this compound.[7] |
| Resistant | < 14 mm | Other α-hemolytic streptococci | A zone of inhibition less than 14 mm is considered resistant.[2] |
| Intermediate | 6-14 mm | S. pneumoniae | Requires further testing, such as bile solubility, for confirmation.[7] |
| Minimum Inhibitory Concentration (MIC) | |||
| This compound-Susceptible S. pneumoniae | Low (e.g., < 5 mg/mL) | S. pneumoniae | Highly susceptible to the inhibitory effects of this compound.[2] |
| This compound-Resistant S. pneumoniae | 4 to 30-fold higher than susceptible strains | S. pneumoniae | Due to mutations in the F0F1-ATPase. |
| Other Viridans Streptococci | High | Other α-hemolytic streptococci | Inherently resistant at standard concentrations.[2] |
Experimental Protocols
This compound Susceptibility Testing
This protocol is a standard method for the presumptive identification of Streptococcus pneumoniae.
Workflow Diagram:
References
- 1. microbenotes.com [microbenotes.com]
- 2. This compound Sensitivity Test: Principle, Procedure, Results • Microbe Online [microbeonline.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Comparison of Streptococcus pneumoniae isolates occurring in this compound-susceptible and this compound-resistant variants by analyzing whole-genome sequencing data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular basis of the this compound-sensitive phenotype of pneumococcus: characterization of the genes encoding the F0 complex of the Streptococcus pneumoniae and Streptococcus oralis H(+)-ATPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. microbiologyinfo.com [microbiologyinfo.com]
- 8. medical-labs.net [medical-labs.net]
- 9. [PDF] this compound resistance in Streptococcus pneumoniae: mechanism, significance, and clinical implications. | Semantic Scholar [semanticscholar.org]
Initial Investigations into Optochin's Bactericidal Versus Bacteriostatic Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Optochin, or ethylhydrocupreine hydrochloride, is a derivative of quinine that was introduced in the early 20th century as a potential therapeutic agent for pneumococcal infections.[1] Initial investigations into its antimicrobial properties revealed a potent and specific action against Streptococcus pneumoniae, laying the groundwork for its eventual use as a key diagnostic tool to differentiate pneumococci from other alpha-hemolytic streptococci. This technical guide delves into the foundational studies that first characterized the bactericidal and bacteriostatic nature of this compound, providing a detailed overview of the experimental protocols and quantitative data from this seminal research.
Core Concepts: Bactericidal vs. Bacteriostatic Action
The distinction between bactericidal and bacteriostatic effects is a cornerstone of antimicrobial research. A bacteriostatic agent inhibits the growth and reproduction of bacteria without directly killing them, while a bactericidal agent actively kills the bacteria. The effect of an antimicrobial agent can be concentration-dependent, exhibiting bacteriostatic properties at lower concentrations and becoming bactericidal at higher concentrations. Early research on this compound demonstrated this dual nature.
Summary of Quantitative Data
The initial in vitro investigations of this compound's efficacy against Streptococcus pneumoniae and other microorganisms yielded significant quantitative data. The following tables summarize the key findings from these early studies, providing a comparative overview of the inhibitory and bactericidal concentrations of this compound.
Table 1: In Vitro Action of this compound (Ethylhydrocupreine Hydrochloride) on Various Microorganisms
| Microorganism | Inhibitory Concentration | Bactericidal Concentration (after 18 hours) |
| Streptococcus pneumoniae (Type I) | 1:800,000 | 1:400,000 |
| Streptococcus pneumoniae (Type II) | 1:800,000 | 1:400,000 |
| Streptococcus pneumoniae (Type III) | 1:1,000,000 | 1:400,000 |
| Streptococcus pneumoniae (Type IV) | 1:1,000,000 | 1:400,000 |
| Streptococcus pyogenes | 1:5,000 | 1:2,500 |
| Staphylococcus aureus | No inhibition at 1:2,500 | No killing at 1:2,500 |
| Escherichia coli | No inhibition at 1:2,500 | No killing at 1:2,500 |
| Klebsiella pneumoniae | No inhibition at 1:2,500 | No killing at 1:2,500 |
| Salmonella typhi | No inhibition at 1:2,500 | No killing at 1:2,500 |
Table 2: In Vivo Protective Action of this compound Base in Mice Infected with Streptococcus pneumoniae
| Pneumococcus Type | Minimum Lethal Dose (MLD) of Culture | Dose of this compound Base (subcutaneous) | Outcome |
| Type I | 0.000001 cc | 0.005 g | Survived |
| Type II | 0.0001 cc | 0.005 g | Survived |
| Type III | 0.000001 cc | 0.005 g | Survived |
| Type IV | 0.001 cc | 0.005 g | Survived |
Experimental Protocols
The following are detailed methodologies for the key experiments initially used to determine the bactericidal and bacteriostatic properties of this compound.
In Vitro Determination of Inhibitory and Bactericidal Concentrations
This experiment aimed to determine the lowest concentration of this compound that could inhibit the growth of and kill various bacteria.
Materials:
-
Pure cultures of Streptococcus pneumoniae (Types I, II, III, IV), Streptococcus pyogenes, Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, and Salmonella typhi.
-
Sterile nutrient broth (pH 7.4-7.6).
-
Sterile defibrinated rabbit blood.
-
Ethylhydrocupreine hydrochloride (this compound) solution.
-
Sterile test tubes and pipettes.
-
Incubator.
Procedure:
-
A series of dilutions of this compound hydrochloride in nutrient broth were prepared in test tubes.
-
A small, standardized inoculum of the test microorganism was added to each tube.
-
For pneumococci and streptococci, a few drops of sterile defibrinated rabbit blood were added to the broth to support growth.
-
The tubes were incubated at 37°C for 18 to 24 hours.
-
Determination of Inhibitory Concentration (Bacteriostatic Effect): The tubes were observed for visible signs of bacterial growth (turbidity). The highest dilution of this compound showing no growth was recorded as the inhibitory concentration.
-
Determination of Bactericidal Concentration: From the tubes showing no visible growth, a loopful of the culture was transferred to a fresh tube of nutrient broth (without this compound). These tubes were then incubated for 24 hours. The highest dilution from which the subculture showed no growth was recorded as the bactericidal concentration.
In Vivo Protective Action in Mice
This experiment was designed to assess the protective effect of this compound against a lethal infection of S. pneumoniae in a mouse model.
Materials:
-
Pure, virulent cultures of S. pneumoniae (Types I, II, III, IV).
-
Healthy mice.
-
This compound base (ethylhydrocupreine) solution prepared for subcutaneous injection.
-
Sterile syringes and needles.
Procedure:
-
The minimum lethal dose (MLD) of each pneumococcus culture was determined by injecting serial dilutions into mice and observing for mortality.
-
A group of mice was injected subcutaneously with a specific dose of this compound base.
-
Simultaneously or shortly after the this compound injection, the mice were inoculated intraperitoneally with a lethal dose of the pneumococcus culture.
-
A control group of mice received only the pneumococcus culture.
-
The mice were observed for a set period, and the survival rates were recorded.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows and the initial conceptual understanding of this compound's action based on the early investigations.
Initial Hypotheses on the Mechanism of Action
The initial investigations into this compound's mechanism of action were largely observational and did not pinpoint a specific molecular target. As a derivative of quinine, it was likely hypothesized that its mode of action was related to that of its parent compound. Early theories on the action of quinine and its derivatives against microorganisms centered on general protoplasmic poisoning or interference with essential cellular processes. The high specificity of this compound for pneumococci suggested a more targeted interaction than a general disinfectant, though the precise nature of this interaction remained unknown at the time. The lytic effect observed, particularly at higher concentrations, suggested a mechanism that led to the disruption of the bacterial cell integrity.
Conclusion
The foundational research on this compound in the early 20th century established its potent and specific activity against Streptococcus pneumoniae. Through meticulous in vitro and in vivo experimentation, early investigators characterized its dual bacteriostatic and bactericidal properties, which were found to be dependent on the concentration of the compound. While the precise molecular mechanism of action was not understood at the time, these initial studies were crucial in highlighting the potential of this compound as a chemotherapeutic agent and ultimately led to its enduring legacy as a vital tool in the diagnostic microbiology laboratory.
References
The Molecular Basis of Optochin's Inhibitory Effect on Streptococcus pneumoniae: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Optochin, a quinine derivative, has long been a cornerstone in the presumptive identification of Streptococcus pneumoniae due to its specific inhibitory effect. This technical guide delves into the molecular underpinnings of this inhibition, providing a comprehensive overview for researchers and drug development professionals. The primary molecular target of this compound is the F0F1 H+-ATPase, a crucial enzyme for maintaining cellular homeostasis. Inhibition of this proton pump disrupts the proton motive force, leading to a cascade of events culminating in cell lysis. This guide will detail the mechanism of action, the genetic basis of resistance, and standardized experimental protocols for assessing this compound susceptibility.
Introduction
Streptococcus pneumoniae (the pneumococcus) is a major human pathogen responsible for a significant burden of disease worldwide, including pneumonia, meningitis, and sepsis. The accurate and rapid identification of this bacterium is crucial for appropriate clinical management. This compound (ethylhydrocupreine hydrochloride) susceptibility testing has been a reliable and widely used method for differentiating S. pneumoniae from other α-hemolytic streptococci since its introduction.[1][2] While most clinical isolates of S. pneumoniae are susceptible to this compound, the emergence of resistant strains necessitates a deeper understanding of its mechanism of action.[2][3][4]
This guide will provide a detailed exploration of the molecular interactions between this compound and its target, the genetic mutations that confer resistance, and standardized methodologies for its study.
Mechanism of Action: Targeting the F0F1 H+-ATPase
The bactericidal activity of this compound against S. pneumoniae is a direct consequence of its interaction with the F0F1 H+-ATPase (also known as ATP synthase).[5] This multi-subunit enzyme, embedded in the bacterial cell membrane, plays a vital role in maintaining the proton gradient across the membrane, which is essential for ATP synthesis, nutrient transport, and pH homeostasis.
The F0F1 H+-ATPase is composed of two main complexes:
-
F0 complex: The integral membrane portion, which forms the proton channel. It consists of the a, b, and c subunits, encoded by the atpA, atpB, and atpC genes, respectively.
-
F1 complex: The peripheral membrane portion, located on the cytoplasmic side, which is responsible for ATP synthesis or hydrolysis.
This compound specifically targets the F0 complex, inhibiting the translocation of protons across the cell membrane.[6] This disruption of the proton motive force has catastrophic consequences for the pneumococcal cell, leading to a failure in ATP synthesis and ultimately, cell lysis due to changes in the cell membrane's surface tension.[4][7][8]
The Molecular Basis of this compound Resistance
The emergence of this compound-resistant S. pneumoniae strains is primarily attributed to point mutations in the genes encoding the a and c subunits of the F0 complex of the H+-ATPase, namely the atpA and atpC genes.[5][6][9][10] These mutations alter the structure of the proton channel, thereby reducing the binding affinity of this compound to its target.
Mutations in the atpC Gene
Mutations in the atpC gene, which codes for the c-subunit of the F0 complex, are the most frequently reported cause of this compound resistance.[5] These mutations often occur at specific amino acid positions.
Mutations in the atpA Gene
Less commonly, mutations in the atpA gene, encoding the a-subunit, have also been shown to confer this compound resistance.[9][10]
The logical relationship leading to resistance is illustrated below:
Quantitative Data on this compound Susceptibility
The susceptibility of S. pneumoniae to this compound can be quantified through the determination of the Minimum Inhibitory Concentration (MIC) and the measurement of the zone of inhibition in a disk diffusion assay.
| Strain Type | This compound MIC (µg/mL) | Zone of Inhibition (6mm, 5µg disk) | Reference |
| Susceptible S. pneumoniae | ≤ 1.0 | ≥ 14 mm | [4][7] |
| Resistant S. pneumoniae | 4 - 256 | < 14 mm or no zone | [9][10][11] |
| Other α-hemolytic streptococci | > 16 | No zone of inhibition | [4][7] |
Note: MIC values and zone diameters can vary slightly depending on the specific strain and testing conditions.
Resistant strains have been shown to have MICs of this compound that are 4 to 30-fold higher than susceptible strains.[9][10]
Experimental Protocols
This compound Susceptibility Testing (Disk Diffusion Method)
This is the most common method used in clinical microbiology laboratories for the presumptive identification of S. pneumoniae.
Materials:
-
5% Sheep Blood Agar plates
-
This compound disks (6 mm, 5 µg)
-
Sterile inoculating loops or swabs
-
Pure, 18-24 hour culture of the α-hemolytic streptococcus to be tested
-
Incubator with a 5-10% CO2 atmosphere
-
Millimeter ruler or caliper
Procedure:
-
Using a sterile inoculating loop or swab, select three to four well-isolated colonies of the test organism.
-
Streak the colonies onto a 5% Sheep Blood Agar plate to obtain confluent growth.
-
Aseptically place an this compound disk onto the inoculated surface of the agar.
-
Gently press the disk to ensure it adheres firmly to the agar surface.[7]
-
Incubate the plate at 35 ± 2°C for 18-24 hours in a 5-10% CO2-enriched environment.[1][7]
-
After incubation, observe the plate for a zone of inhibition around the disk.
-
Measure the diameter of the zone of inhibition in millimeters.
Interpretation of Results:
-
Susceptible (Presumptive S. pneumoniae): A zone of inhibition of 14 mm or greater.[7][12]
-
Resistant (Not S. pneumoniae): No zone of inhibition, or a zone of inhibition less than 14 mm.
-
Equivocal (6-14 mm zone): Further testing, such as the bile solubility test, is recommended for confirmation.[7]
Determination of Minimum Inhibitory Concentration (MIC)
Broth microdilution or agar dilution methods can be used to determine the MIC of this compound.
Procedure (Agar Dilution):
-
Prepare a series of Mueller-Hinton agar plates containing 5% sheep blood and doubling dilutions of this compound (e.g., 0.06 to 256 µg/mL).[11]
-
Prepare a standardized inoculum of the test organism equivalent to a 0.5 McFarland standard.
-
Spot-inoculate the bacterial suspension onto the surface of each agar plate.
-
Incubate the plates at 35°C for 20-24 hours in a 5% CO2 atmosphere.[11]
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth.[11]
Conclusion
The inhibitory effect of this compound on Streptococcus pneumoniae is a well-defined molecular interaction targeting the F0F1 H+-ATPase. Understanding this mechanism is not only crucial for the routine identification of this pathogen but also provides a framework for monitoring the emergence of resistance and for the potential development of novel antimicrobial agents targeting this essential enzyme. The methodologies outlined in this guide provide a standardized approach for the continued surveillance and study of this compound susceptibility in S. pneumoniae.
References
- 1. microbenotes.com [microbenotes.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. journals.asm.org [journals.asm.org]
- 4. This compound Sensitivity Test: Principle, Procedure, Results • Microbe Online [microbeonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Molecular basis of the this compound-sensitive phenotype of pneumococcus: characterization of the genes encoding the F0 complex of the Streptococcus pneumoniae and Streptococcus oralis H(+)-ATPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. microbiologyinfo.com [microbiologyinfo.com]
- 8. simpios.eu [simpios.eu]
- 9. This compound resistance in Streptococcus pneumoniae: mechanism, significance, and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. journals.asm.org [journals.asm.org]
- 12. dalynn.com [dalynn.com]
Methodological & Application
Application Notes and Protocols: Standard Protocol for Optochin Susceptibility Testing of Streptococcus pneumoniae
Introduction
Optochin (ethylhydrocupreine hydrochloride) susceptibility testing is a critical and widely used method for the presumptive identification of Streptococcus pneumoniae and its differentiation from other alpha-hemolytic streptococci, such as viridans streptococci.[1][2][3] S. pneumoniae is uniquely susceptible to low concentrations of this compound, which disrupts the bacterial cell membrane leading to cell lysis and the formation of a zone of inhibition around an this compound-impregnated disk.[1][2][3][4][5][6] This simple, cost-effective disk diffusion test has a high sensitivity (over 95%) and is a fundamental procedure in clinical microbiology laboratories for the identification of this significant human pathogen.[2][4][5]
Principle of the Test
The this compound test is based on the differential susceptibility of Streptococcus pneumoniae to the quinine derivative, ethylhydrocupreine hydrochloride.[2][4][5] When an this compound-impregnated disk is placed on an agar plate inoculated with an alpha-hemolytic streptococcus, the chemical diffuses into the medium.[2] If the organism is S. pneumoniae, its growth will be inhibited in the area around the disk, resulting in a visible zone of inhibition.[2][4] Other alpha-hemolytic streptococci are typically resistant to the concentration of this compound in the disk and will grow up to the edge of the disk.[1][2]
Data Presentation
The interpretation of the this compound susceptibility test is based on the diameter of the zone of inhibition around the this compound disk. The following table summarizes the quantitative data for the interpretation of results and the expected outcomes for quality control strains.
| Parameter | Value | Interpretation/Notes |
| This compound Disk Potency | 5 µg | Standard concentration for testing.[2][4][5] |
| Disk Diameter | 6 mm | Standard size of the impregnated disk.[1][2][4] |
| Zone of Inhibition for Susceptibility | ≥ 14 mm | Indicates presumptive identification of S. pneumoniae.[1][2][3][4][5][6][7] |
| Zone of Inhibition for Resistance | < 14 mm | Indicates the organism is not S. pneumoniae. No zone of inhibition is considered resistant.[1][3] |
| Equivocal/Intermediate Zone | 7-13 mm | Further testing, such as the bile solubility test, is required for definitive identification.[1][6][7] |
| Quality Control Strain (Positive) | Streptococcus pneumoniae ATCC 49619 | Expected result: Zone of inhibition ≥ 14 mm.[1][2][6][7] |
| Quality Control Strain (Negative) | Streptococcus mitis ATCC 49456 | Expected result: No zone of inhibition.[2][7] |
Experimental Protocols
This section provides a detailed methodology for performing the this compound susceptibility test.
Materials
-
Pure, 18-24 hour culture of an alpha-hemolytic streptococcus on a blood agar plate[1]
-
Sterile inoculating loops or cotton swabs[7]
-
Millimeter ruler or caliper for measuring the zone of inhibition[1]
-
Quality control strains: Streptococcus pneumoniae ATCC 49619 and Streptococcus mitis ATCC 49456[2][7]
Procedure
-
Inoculum Preparation:
-
Inoculation of the Agar Plate:
-
Application of the this compound Disk:
-
Incubation:
-
Measurement and Interpretation of Results:
-
Following incubation, observe the plate for a zone of inhibition around the this compound disk.
-
Measure the diameter of the zone of inhibition in millimeters (mm) using a ruler or caliper, including the diameter of the disk.[2]
-
Susceptible: A zone of inhibition of ≥ 14 mm is considered susceptible and provides a presumptive identification of S. pneumoniae.[1][2][3][4][5][7]
-
Resistant: The absence of a zone of inhibition or a zone diameter of < 14 mm is interpreted as resistant.[1][3]
-
Equivocal: For zones of inhibition between 7 mm and 13 mm, the result is questionable, and a confirmatory test such as the bile solubility test should be performed.[6][7]
-
Quality Control
-
Each new lot of this compound disks should be tested with known positive and negative control strains.[2]
-
Positive Control: Streptococcus pneumoniae ATCC 49619 should produce a zone of inhibition of ≥ 14 mm.[2][6][7]
-
Negative Control: Streptococcus mitis ATCC 49456 should show no zone of inhibition.[2][7]
Limitations
-
Some rare strains of S. pneumoniae have been reported to be this compound-resistant.[2][7]
-
Conversely, some viridans streptococci may show a small zone of inhibition.[1][3]
-
Therefore, this compound susceptibility is a presumptive test, and for equivocal results, further biochemical or serological testing is recommended for complete identification.[1][4]
-
The use of media other than 5% sheep blood agar is not recommended as it may lead to false results.[1]
Visualizations
Caption: Workflow for this compound Susceptibility Testing of Streptococcus pneumoniae.
References
- 1. microbiologyinfo.com [microbiologyinfo.com]
- 2. This compound Sensitivity Test: Principle, Procedure, Results • Microbe Online [microbeonline.com]
- 3. rcpath.org [rcpath.org]
- 4. This compound susceptibility test: Principle, Procedure and Results interpretation - Online Biology Notes [onlinebiologynotes.com]
- 5. medicallabnotes.com [medicallabnotes.com]
- 6. This compound Susceptibility Test for Streptococcus pneumoniae [microbiologynotes.com]
- 7. microbenotes.com [microbenotes.com]
Application Notes and Protocols: Optochin Disk Diffusion Assay for the Differentiation of Alpha-Hemolytic Streptococci
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Optochin disk diffusion assay is a critical and widely-used method in clinical microbiology for the presumptive identification of Streptococcus pneumoniae from other alpha-hemolytic streptococci, such as the viridans group.[1][2] This test relies on the differential susceptibility of these bacteria to the chemical this compound (ethylhydrocupreine hydrochloride).[3][4][5] Streptococcus pneumoniae is uniquely sensitive to this compound, which interferes with its ATPase activity and leads to cell lysis, resulting in a measurable zone of growth inhibition around an this compound-impregnated disk.[5][6][7] In contrast, most other alpha-hemolytic streptococci are resistant to this compound and will grow up to the edge of the disk.[4][8] This simple, cost-effective assay is a cornerstone in the diagnostic workflow for identifying this important pathogen.[3]
Principle of the Assay
The this compound susceptibility test is a disk diffusion assay performed on a blood agar medium.[6][9] A filter paper disk impregnated with a standardized amount of this compound (typically 5 µg) is placed on the surface of an agar plate that has been inoculated with a pure culture of an alpha-hemolytic streptococcus.[3][5] During incubation, the water-soluble this compound diffuses from the disk into the surrounding agar, creating a concentration gradient.[1][3] If the organism is S. pneumoniae, its growth will be inhibited in the area around the disk where the this compound concentration is sufficient, resulting in a clear zone of inhibition.[5][6] The diameter of this zone is then measured to determine the organism's susceptibility.[8]
Materials and Equipment
Reagents and Media
-
This compound disks (6 mm, 5 µg)[3]
-
5% Sheep Blood Agar plates (e.g., Tryptic Soy Agar with 5% sheep blood)[3][10]
-
Bacterial cultures of alpha-hemolytic streptococci (pure, 18-24 hour culture)[8]
-
Quality control strains:
Equipment
-
Sterile inoculating loops or cotton swabs[10]
-
Sterile forceps[3]
-
CO2 incubator capable of maintaining 35-37°C and ~5% CO2[3][5]
-
Millimeter ruler or caliper for measuring zone diameters[8]
-
Standard personal protective equipment (PPE)
Experimental Protocol
Quality Control
Prior to testing unknown isolates, and with each new lot of this compound disks, perform the assay using the recommended positive and negative control strains to ensure the reliability of the materials and procedure.[3][6]
| Strain | ATCC Number | Expected Result |
| Streptococcus pneumoniae | 49619 | Zone of inhibition ≥ 14 mm |
| Streptococcus mitis | 49456 | No zone of inhibition |
| Enterococcus faecalis | 29212 | No zone of inhibition |
Inoculation Procedure
-
Using a sterile inoculating loop or swab, select three to four well-isolated colonies of the alpha-hemolytic organism from a pure 18-24 hour culture.[4]
-
Streak the colonies onto a 5% sheep blood agar plate to obtain a confluent lawn of growth. Streaking in at least two directions is recommended to ensure even distribution.[8][10]
-
Allow the plate to sit upright for 5-10 minutes for the inoculum to dry.[10]
Disk Application and Incubation
-
Using sterile forceps, aseptically place an this compound disk onto the inoculated surface of the agar.[5][8]
-
Gently press the disk with the forceps to ensure it adheres firmly to the agar surface.[4][5]
-
Incubate the plate at 35-37°C for 18-24 hours in an environment with 5-10% CO2.[3][5] A CO2-enriched atmosphere is crucial as some S. pneumoniae isolates may not grow well in ambient air.[5]
Measurement and Interpretation
-
After the incubation period, examine the plate for a zone of growth inhibition around the this compound disk.[8]
-
If a zone is present, measure its diameter in millimeters (mm), including the diameter of the disk itself.[3]
-
Interpret the results based on the zone of inhibition diameter.
Data Presentation and Interpretation
The results of the this compound disk diffusion assay are interpreted based on the diameter of the zone of inhibition around a 6 mm disk containing 5 µg of this compound.
| Zone of Inhibition Diameter | Interpretation | Presumptive Identification |
| ≥ 14 mm | Sensitive | Streptococcus pneumoniae |
| < 14 mm | Intermediate/Questionable | Further testing, such as the bile solubility test, is required for definitive identification.[5][6][8] |
| No zone of inhibition | Resistant | Not Streptococcus pneumoniae (likely a viridans group streptococcus or other alpha-hemolytic species).[8][10] |
Note: Organisms producing zones of inhibition less than 14 mm are considered questionable and should be confirmed with a bile solubility test.[3][8] If the strain is bile soluble, it can be presumptively identified as S. pneumoniae.[8]
Workflow Diagram
References
- 1. notesforbiology.com [notesforbiology.com]
- 2. hardydiagnostics.com [hardydiagnostics.com]
- 3. This compound Sensitivity Test: Principle, Procedure, Results • Microbe Online [microbeonline.com]
- 4. microbiologyinfo.com [microbiologyinfo.com]
- 5. This compound Susceptibility Test for Streptococcus pneumoniae [microbiologynotes.com]
- 6. microbesinfo.com [microbesinfo.com]
- 7. biologyease.quora.com [biologyease.quora.com]
- 8. dalynn.com [dalynn.com]
- 9. This compound susceptibility test: Principle, Procedure and Results interpretation - Online Biology Notes [onlinebiologynotes.com]
- 10. microbenotes.com [microbenotes.com]
Preparation of Optochin Disks for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Optochin, or ethylhydrocupreine hydrochloride, is a chemical compound crucial for the presumptive identification of Streptococcus pneumoniae from other alpha-hemolytic streptococci.[1][2] This differentiation is based on the high susceptibility of S. pneumoniae to this compound, which inhibits its growth and results in a distinct zone of inhibition around an this compound-impregnated disk.[2][3] While commercially prepared this compound disks are widely available, in-house preparation can be a cost-effective alternative for research and laboratory settings. This document provides detailed protocols for the preparation, quality control, and application of laboratory-prepared this compound disks.
Data Presentation
Table 1: Reagents and Materials for this compound Disk Preparation
| Reagent/Material | Specification | Supplier (Example) |
| Ethylhydrocupreine hydrochloride | ≥98% purity | Sigma-Aldrich, MedChemExpress |
| Sterile distilled water | Molecular biology grade | Thermo Fisher Scientific |
| Blank filter paper disks | 6 mm diameter, Whatman No. 1 or No. 3 | Whatman, GE Healthcare |
| Petri dishes | Sterile, 100 mm | Corning |
| Micropipette and sterile tips | 10 µL capacity | Eppendorf, Gilson |
| Forceps | Sterile | VWR |
| Incubator | 35 ± 2°C | |
| Autoclave |
Table 2: Quality Control Parameters for In-House Prepared this compound Disks
| Parameter | Specification |
| This compound concentration per disk | 5 µg |
| Disk diameter | 6 mm |
| Positive Control Strain | Streptococcus pneumoniae (e.g., ATCC 49619) |
| Expected zone of inhibition (Positive Control) | ≥ 14 mm |
| Negative Control Strain | Streptococcus mitis (e.g., ATCC 49456) or Enterococcus faecalis (e.g., ATCC 29212) |
| Expected zone of inhibition (Negative Control) | No zone of inhibition |
Experimental Protocols
Protocol 1: Preparation of 5 µg this compound Disks
This protocol details the steps for preparing this compound disks with a final concentration of 5 µg per disk.
1. Preparation of Sterile Filter Paper Disks:
-
Using a standard office hole punch, create 6 mm disks from Whatman No. 1 or No. 3 filter paper.[4][5]
-
Place the punched disks in a sterile Petri dish.
-
Sterilize the disks by autoclaving at 121°C for 15 minutes.[4] Allow the disks to cool and dry completely in a sterile environment.
2. Preparation of this compound Stock and Working Solutions:
-
Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of ethylhydrocupreine hydrochloride powder and dissolve it in 10 mL of sterile distilled water. This creates a 1 mg/mL (1000 µg/mL) stock solution. Store the stock solution at 2-8°C, protected from light.
-
Working Solution (0.5 mg/mL or 500 µg/mL): To achieve 5 µg per 10 µL application, a working solution of 0.5 mg/mL is required. Dilute the 1 mg/mL stock solution 1:2 with sterile distilled water. For example, mix 1 mL of the stock solution with 1 mL of sterile distilled water to obtain a 0.5 mg/mL working solution. A 1:4000 solution of ethylhydrocupreine hydrochloride can also be used.[6]
3. Impregnation of Disks:
-
Aseptically arrange the sterile, blank filter paper disks in a sterile Petri dish, ensuring they do not touch.
-
Using a calibrated micropipette with a sterile tip, carefully apply 10 µL of the 0.5 mg/mL this compound working solution to the center of each disk.[4] This volume is readily absorbed by the filter paper.
4. Drying and Storage of Prepared Disks:
-
Allow the impregnated disks to air dry completely in a sterile environment, such as a laminar flow hood or a biological safety cabinet, with the Petri dish lid slightly ajar. This may take several hours.
-
Once completely dry, the disks can be stored in a sterile, airtight container with a desiccant at 2-8°C for routine use (up to 2-4 weeks) or at -20°C for long-term storage.[1][7]
Protocol 2: Quality Control of In-House Prepared this compound Disks
Regular quality control is essential to ensure the potency and reliability of the prepared disks.
1. Media Preparation:
-
Prepare 5% sheep blood agar plates. Trypticase Soy Agar (TSA) with 5% sheep blood is recommended for optimal results.[8]
2. Inoculum Preparation:
-
From a pure, 18-24 hour culture of the quality control strains (S. pneumoniae ATCC 49619 and S. mitis ATCC 49456 or E. faecalis ATCC 29212), prepare a bacterial suspension in sterile saline or broth to a turbidity equivalent to the 0.5 McFarland standard.[9]
3. Inoculation and Disk Application:
-
Using a sterile cotton swab, inoculate the entire surface of a 5% sheep blood agar plate with the prepared bacterial suspension to obtain confluent growth.[9]
-
Allow the plate to dry for 3-5 minutes.
-
Aseptically place an in-house prepared this compound disk onto the inoculated agar surface using sterile forceps.[9] Gently press the disk to ensure complete contact with the agar.
4. Incubation:
5. Interpretation of Results:
-
After incubation, measure the diameter of the zone of inhibition in millimeters (mm), including the diameter of the disk.
-
For S. pneumoniae (ATCC 49619): A zone of inhibition of ≥ 14 mm should be observed.[9]
-
For S. mitis (ATCC 49456) or E. faecalis (ATCC 29212): No zone of inhibition should be present.[9]
-
If the results for the control strains are not within the expected ranges, the batch of prepared disks should be discarded.
Protocol 3: Application of Prepared this compound Disks for S. pneumoniae Identification
1. Sample Preparation and Inoculation:
-
Select three to four well-isolated alpha-hemolytic colonies of the test organism from a primary culture plate.
-
Prepare a bacterial suspension and inoculate a 5% sheep blood agar plate as described in Protocol 2.
2. Disk Application and Incubation:
-
Place a prepared this compound disk on the inoculated surface of the agar.
-
Incubate the plate under the same conditions as the quality control procedure (35 ± 2°C for 18-24 hours in 5-10% CO2).[4][9]
3. Interpretation of Results:
-
A zone of inhibition of 14 mm or greater around a 6 mm disk is considered a positive presumptive identification for S. pneumoniae.[9]
-
An inhibition zone of less than 14 mm is considered a negative or indeterminate result, and further biochemical tests, such as the bile solubility test, are recommended for confirmation.[9]
-
No zone of inhibition indicates that the organism is resistant to this compound and is not S. pneumoniae.
Mandatory Visualizations
Caption: Workflow for the preparation of this compound disks.
Caption: Quality control logic for laboratory-prepared this compound disks.
References
- 1. microbenotes.com [microbenotes.com]
- 2. microbiologyinfo.com [microbiologyinfo.com]
- 3. dalynn.com [dalynn.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. allresearchjournal.com [allresearchjournal.com]
- 6. This compound Sensitivity Test: Principle, Procedure, Results • Microbe Online [microbeonline.com]
- 7. vumicro.com [vumicro.com]
- 8. This compound Revisited: Defining the Optimal Type of Blood Agar for Presumptive Identification of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to prepare antibiotics disk - General Lab Techniques [protocol-online.org]
- 10. rcpath.org [rcpath.org]
Optimal incubation conditions for the Optochin test (CO2 concentration, temperature)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for performing the Optochin susceptibility test, a critical assay for the presumptive identification of Streptococcus pneumoniae.
Introduction
The this compound test is a differential laboratory method used to distinguish Streptococcus pneumoniae from other alpha-hemolytic streptococci.[1][2] S. pneumoniae is characteristically susceptible to the chemical this compound (ethylhydrocupreine hydrochloride), while other alpha-hemolytic streptococci are resistant.[1][3] The test relies on the principle that this compound lyses pneumococcal cells by altering their cell membrane fragility and causing changes in surface tension, resulting in a visible zone of growth inhibition around an this compound-impregnated disk.[1][2][4] This method is valued for its simplicity, cost-effectiveness, and high sensitivity of over 95%.[4]
Optimal Incubation Conditions
The successful execution and accurate interpretation of the this compound test are highly dependent on maintaining optimal incubation conditions, specifically temperature and carbon dioxide (CO2) concentration.
Quantitative Data Summary
The following table summarizes the recommended incubation parameters for the this compound test.
| Parameter | Recommended Range | Notes |
| Temperature | 35-37°C | Incubation at this temperature range supports the optimal growth of Streptococcus pneumoniae. |
| CO2 Concentration | 5-10% | An enriched CO2 environment is crucial for the growth of many S. pneumoniae strains.[1][5] However, it is important to note that increased CO2 levels can lead to smaller zones of inhibition.[2][6][7][8] |
| Incubation Time | 18-24 hours | Overnight incubation is standard for observing clear zones of inhibition.[1][4][5] |
Experimental Protocols
This section outlines the detailed methodology for performing the this compound susceptibility test.
Materials
-
This compound disks (5 µg)[4]
-
Sterile inoculating loops or cotton swabs[5]
-
Incubator with controlled temperature and CO2 concentration
-
Millimeter ruler or caliper for measuring zones of inhibition[1]
-
Quality control strains:
-
Positive Control: A known this compound-susceptible strain of Streptococcus pneumoniae.
-
Negative Control: A known this compound-resistant alpha-hemolytic streptococcus (e.g., Streptococcus mitis).
-
Procedure
-
Inoculum Preparation : From a pure 18-24 hour culture of an alpha-hemolytic streptococcus, select three to four well-isolated colonies using a sterile inoculating loop.[1]
-
Plate Inoculation : Streak the selected colonies onto a 5% sheep blood agar plate to achieve confluent growth.[1]
-
Disk Placement : Using sterile forceps, aseptically place an this compound disk onto the inoculated surface of the agar.[1][4] Gently press the disk to ensure it adheres firmly to the agar surface.[1]
-
Incubation : Place the inoculated plate in an incubator set at 35-37°C in a 5-10% CO2-enriched environment for 18-24 hours.[1][4][5] It is important to note that some strains of S. pneumoniae may not grow well in ambient air.[4]
-
Observation and Measurement : After incubation, examine the plate for a zone of inhibition around the this compound disk.[5] If a zone is present, measure its diameter in millimeters (mm) using a ruler or caliper.[1]
Interpretation of Results
The diameter of the zone of inhibition determines the susceptibility of the organism to this compound.
| Zone of Inhibition Diameter (6mm disk) | Interpretation | Further Action |
| ≥ 14 mm | Susceptible | Presumptive identification as Streptococcus pneumoniae.[1][3] |
| < 14 mm | Resistant or Intermediate | The organism is likely not S. pneumoniae.[1][8] For zones between 6-14 mm, a bile solubility test may be required for confirmation as some pneumococci can show smaller zones.[1][3] |
| No zone of inhibition | Resistant | The organism is not Streptococcus pneumoniae.[1][8] |
Experimental Workflow
The following diagram illustrates the key steps in the this compound susceptibility test workflow.
Caption: Workflow for this compound Susceptibility Testing.
References
- 1. microbiologyinfo.com [microbiologyinfo.com]
- 2. rcpath.org [rcpath.org]
- 3. This compound test [microbe-canvas.com]
- 4. This compound Sensitivity Test: Principle, Procedure, Results • Microbe Online [microbeonline.com]
- 5. microbenotes.com [microbenotes.com]
- 6. Interfering effect of incubation in carbon dioxide on the identification of pneumococci by this compound discs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interfering Effect of Incubation in Carbon Dioxide on the Identification of Pneumococci by this compound Discs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. simpios.eu [simpios.eu]
Application Notes and Protocols: Interpreting the Zone of Inhibition in an Optochin Susceptibility Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Optochin susceptibility test is a critical, cost-effective, and reliable method for the presumptive identification of Streptococcus pneumoniae from other alpha-hemolytic streptococci, such as the viridans group.[1][2][3] this compound, or ethylhydrocupreine hydrochloride, is a quinine derivative that selectively inhibits the growth of S. pneumoniae at very low concentrations.[4][5] This differential inhibition is observed as a zone of growth inhibition around an this compound-impregnated disk on a blood agar plate.[5] The test relies on the principle that this compound alters the cell membrane fragility of S. pneumoniae, leading to cell lysis and a visible zone of inhibition.[2][6][7] Other alpha-hemolytic streptococci are typically resistant to the concentration of this compound used in the test.[2][6] These application notes provide a detailed protocol and guidance for interpreting the results of the this compound susceptibility test.
Data Presentation
Interpretation of Zone of Inhibition
The diameter of the zone of inhibition around the this compound disk is the primary determinant for presumptively identifying Streptococcus pneumoniae. The interpretation varies slightly based on the size of the disk used (typically 6 mm).
| Zone of Inhibition Diameter (6 mm disk) | Interpretation | Recommended Follow-up |
| ≥ 14 mm | Susceptible (Presumptive S. pneumoniae) | Report as Streptococcus pneumoniae if the isolate is also catalase-negative and alpha-hemolytic from a Gram stain showing Gram-positive cocci in pairs.[1][4] |
| < 14 mm | Resistant or Intermediate | Further testing, such as the bile solubility test, is required for definitive identification.[1][5][6] |
| No zone of inhibition | Resistant (Not S. pneumoniae) | Report as viridans group streptococci.[1][5][6] |
Quality Control Organisms
Routine quality control is essential to ensure the accuracy of the this compound susceptibility test. The following ATCC® strains are recommended for this purpose.
| Organism | ATCC® Strain Number | Expected Result | Zone of Inhibition |
| Streptococcus pneumoniae | 49619 or 6305 | Susceptible | ≥ 14 mm |
| Streptococcus mitis | 49456 | Resistant | No zone of inhibition |
| Enterococcus faecalis | 29212 | Resistant | No zone of inhibition |
(Data sourced from multiple references providing consistent quality control strain information)
Experimental Protocols
Materials
-
This compound disks (5 µg, 6 mm diameter)[8]
-
Sterile forceps[8]
-
Millimeter ruler or caliper[6]
-
Quality control strains (S. pneumoniae, S. mitis, or E. faecalis)[1]
-
Test organism: a pure, 18-24 hour culture of an alpha-hemolytic streptococcus[9]
Procedure
-
Inoculation: Using a sterile inoculating loop or swab, select three to four well-isolated colonies of the alpha-hemolytic organism to be tested.[6] Streak the colonies onto a 5% sheep blood agar plate to obtain confluent growth.[6][9]
-
Disk Application: Using sterile forceps, aseptically place an this compound disk onto the inoculated surface of the agar.[1][6] Gently press the disk to ensure it adheres firmly to the agar surface.[1][6]
-
Incubation: Invert the plate and incubate at 35 ± 2°C for 18-24 hours in a 5-10% CO2-enriched environment.[1][6] A CO2-enriched atmosphere is crucial as some S. pneumoniae isolates may not grow well in ambient air.[6]
-
Observation and Measurement: Following incubation, observe the plate for a zone of growth inhibition around the this compound disk.[1] If a zone is present, measure its diameter in millimeters using a ruler or caliper, including the diameter of the disk itself.[8]
Visualizations
Experimental Workflow
Caption: Workflow for the this compound Susceptibility Test.
Interpretation Logic
Caption: Decision tree for interpreting this compound test results.
Limitations
While the this compound susceptibility test is a highly sensitive and specific method for the presumptive identification of S. pneumoniae, some limitations should be considered:
-
Requirement for Confirmatory Testing: For isolates with intermediate zone sizes (less than 14 mm), a bile solubility test is necessary for confirmation.[1][6]
-
Resistant Strains: Although rare, this compound-resistant strains of S. pneumoniae have been reported.[1]
-
Media and Incubation: The use of 5% sheep blood agar and incubation in a CO2-enriched environment are critical for accurate results.[1][6] Using other media or incubation conditions can lead to erroneous results.[6]
-
Presumptive Identification: The this compound test provides a presumptive, not a definitive, identification.[6] Further biochemical or serological testing may be required for complete identification.[6]
References
- 1. microbenotes.com [microbenotes.com]
- 2. This compound Susceptibility Test for Streptococcus pneumoniae [microbiologynotes.com]
- 3. rcpath.org [rcpath.org]
- 4. medicallabnotes.com [medicallabnotes.com]
- 5. This compound susceptibility test: Principle, Procedure and Results interpretation - Online Biology Notes [onlinebiologynotes.com]
- 6. microbiologyinfo.com [microbiologyinfo.com]
- 7. simpios.eu [simpios.eu]
- 8. This compound Sensitivity Test: Principle, Procedure, Results • Microbe Online [microbeonline.com]
- 9. dalynn.com [dalynn.com]
Application Notes and Protocols: Presumptive Identification of Streptococcus pneumoniae using Optochin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Streptococcus pneumoniae is a significant human pathogen, commonly found in the upper respiratory tract, and a leading cause of pneumonia, meningitis, otitis media, and other infections.[1] Accurate and rapid identification of S. pneumoniae from clinical isolates is crucial for appropriate patient management and epidemiological surveillance. The Optochin susceptibility test is a reliable and cost-effective method for the presumptive identification of S. pneumoniae, distinguishing it from other alpha-hemolytic streptococci, such as the viridans group.[1][2] this compound, or ethylhydrocupreine hydrochloride, is a quinine derivative that selectively inhibits the growth of S. pneumoniae at low concentrations.[1][2] This document provides detailed application notes and protocols for performing the this compound susceptibility test.
Principle of the Test
The this compound susceptibility test is based on the differential sensitivity of Streptococcus pneumoniae to the chemical this compound. S. pneumoniae is the only known alpha-hemolytic Streptococcus that is susceptible to this compound.[1] The chemical interferes with the bacterial cell membrane's integrity, leading to cell lysis due to changes in surface tension.[2][3] When an this compound-impregnated disk is placed on an agar plate inoculated with a pure culture of an alpha-hemolytic streptococcus, a distinct zone of inhibition will be observed around the disk if the isolate is S. pneumoniae.[3][4] Other alpha-hemolytic streptococci, which are resistant to this compound, will grow up to the edge of the disk.[4]
Data Presentation
Table 1: Interpretation of this compound Susceptibility Test Results
| Zone of Inhibition Diameter (6 mm disk) | Interpretation | Presumptive Identification | Further Action |
| ≥ 14 mm | Sensitive | Streptococcus pneumoniae | Report as S. pneumoniae |
| < 14 mm | Intermediate/Resistant | Questionable | Perform Bile Solubility Test |
| No zone of inhibition | Resistant | Viridans group streptococci | Report as Viridans streptococci |
Note: Zone diameter measurements should include the diameter of the disk.[2]
Table 2: Quality Control Strains for this compound Susceptibility Testing
| Organism | ATCC Strain Number | Expected Result |
| Streptococcus pneumoniae | 49619 or 6305 | Sensitive (Zone of inhibition ≥ 14 mm) |
| Streptococcus mitis | 49456 | Resistant (No zone of inhibition) |
| Enterococcus faecalis | 29212 | Resistant (No zone of inhibition) |
Experimental Protocols
Materials Required
-
Culture Media: 5% Sheep Blood Agar (SBA) plates. The use of TSA with 5% sheep blood is highly recommended to avoid false results.[3][5]
-
Reagents: this compound disks (5 µg, 6 mm diameter).
-
Equipment:
-
Test Organism: A fresh, pure, 18-24 hour culture of an alpha-hemolytic streptococcus grown on a blood agar plate.[4]
Step-by-Step Protocol
-
Inoculum Preparation:
-
Inoculation:
-
This compound Disk Application:
-
Using sterile forceps, aseptically place an this compound disk onto the inoculated surface of the agar.[3][4]
-
Gently press the disk to ensure it adheres firmly to the agar surface.[3][4] If multiple disks are used, ensure they are placed at least 25 mm apart from each other and from the edge of the plate.[1]
-
-
Incubation:
-
Result Interpretation:
Quality Control
It is essential to perform quality control with each new lot of this compound disks and on a routine basis to ensure the accuracy of the test.[7] Use the recommended ATCC strains listed in Table 2 . The expected results should be obtained for the test to be considered valid.
Visualizations
Caption: Experimental workflow for the this compound susceptibility test.
Caption: Logical workflow for interpreting this compound test results.
Caption: Mechanism of action of this compound on S. pneumoniae.
Limitations of the Test
While the this compound susceptibility test is a valuable tool, it has some limitations:
-
The test is presumptive, and for a definitive identification, further biochemical or serological tests may be necessary.[2][4]
-
Occasionally, this compound-resistant strains of S. pneumoniae have been reported.[1] Resistance can arise from single point mutations in the a- or c-subunits of the H+-ATPase.[8][9]
-
Some other alpha-hemolytic streptococci may show slight susceptibility to this compound, leading to small zones of inhibition.[2][3] In such cases, a bile solubility test is recommended for confirmation.[2][4]
-
The test requires a pure culture of the organism, and the results are not available for at least 18-24 hours.[1]
-
Proper incubation in a CO₂-enriched environment is crucial, as some S. pneumoniae isolates may not grow well in ambient air.[2][3]
Conclusion
The this compound susceptibility test is a fundamental, reliable, and widely used method for the presumptive identification of Streptococcus pneumoniae in the clinical microbiology laboratory. Adherence to standardized protocols, including the use of appropriate quality control measures, is critical for obtaining accurate and reproducible results. For isolates with intermediate or questionable results, supplementary tests such as bile solubility are essential for a conclusive identification.
References
- 1. microbenotes.com [microbenotes.com]
- 2. This compound Susceptibility Test for Streptococcus pneumoniae [microbiologynotes.com]
- 3. microbiologyinfo.com [microbiologyinfo.com]
- 4. dalynn.com [dalynn.com]
- 5. hardydiagnostics.com [hardydiagnostics.com]
- 6. Identification of Streptococcus pneumoniae: Development of a Standardized Protocol for this compound Susceptibility Testing Using Total Lab Automation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Sensitivity Test: Principle, Procedure, Results • Microbe Online [microbeonline.com]
- 8. This compound resistance in Streptococcus pneumoniae: mechanism, significance, and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Differentiation of Streptococcus pneumoniae from Viridans Streptococci using Optochin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Optochin, or ethylhydrocupreine hydrochloride, is a quinine derivative that serves as a crucial tool in the presumptive identification of Streptococcus pneumoniae.[1][2] This chemical selectively inhibits the growth of S. pneumoniae at very low concentrations, a characteristic not typically observed in other alpha-hemolytic streptococci, collectively known as viridans streptococci.[2][3] The this compound susceptibility test is a reliable, cost-effective, and straightforward method widely employed in clinical microbiology laboratories to differentiate between these two significant groups of bacteria.[4][5] While S. pneumoniae is a primary cause of pneumonia, meningitis, and otitis media, viridans streptococci are common commensals of the upper respiratory tract that can cause conditions like endocarditis.[1][6] Accurate differentiation is therefore essential for appropriate clinical diagnosis and treatment.
The principle of the test lies in the differential susceptibility to this compound. When a filter paper disc impregnated with this compound is placed on a blood agar plate inoculated with a pure culture of an alpha-hemolytic streptococcus, the susceptibility or resistance of the organism is determined by the presence or absence of a zone of growth inhibition around the disc after incubation. S. pneumoniae cells are lysed by this compound due to changes in surface tension, resulting in a distinct zone of inhibition.[7][8]
Principle of the Method
The this compound susceptibility test is a disk diffusion assay. A small filter paper disk containing a standardized amount of this compound (typically 5 µg) is placed on a blood agar plate that has been inoculated with the bacterial isolate to be tested.[3] The plate is then incubated under specific conditions. During incubation, the this compound diffuses from the disk into the surrounding agar, creating a concentration gradient. If the bacterium is susceptible to this compound, its growth will be inhibited in the area around the disk where the concentration of the chemical is sufficient, resulting in a clear "zone of inhibition". Conversely, if the bacterium is resistant, it will grow up to the edge of the disk.[9] The diameter of the zone of inhibition is measured to determine the level of susceptibility.[10]
Quantitative Data Summary
The interpretation of the this compound susceptibility test relies on the measurement of the zone of inhibition. The following tables summarize the key quantitative data for differentiating S. pneumoniae from viridans streptococci.
Table 1: Interpretation of this compound Susceptibility Test Results
| Zone of Inhibition Diameter (6 mm, 5 µg disk) | Interpretation | Presumptive Identification |
| ≥ 14 mm | Susceptible | Streptococcus pneumoniae |
| 7-13 mm | Intermediate/Questionable | Further testing required (e.g., Bile Solubility Test) |
| ≤ 6 mm (no zone) | Resistant | Viridans streptococci |
Data compiled from multiple sources.[10]
Table 2: Quality Control Strains for this compound Susceptibility Testing
| Organism | ATCC Strain Number | Expected Result | Zone of Inhibition Diameter |
| Streptococcus pneumoniae | 49619 | Susceptible | ≥ 14 mm |
| Streptococcus mitis | 49456 | Resistant | No zone of inhibition |
| Enterococcus faecalis | 29212 | Resistant | No zone of inhibition |
Data compiled from multiple sources.[1][4]
Experimental Protocols
Protocol 1: this compound Susceptibility Testing
Materials:
-
5% Sheep Blood Agar plates
-
This compound disks (5 µg, 6 mm diameter)[3]
-
Sterile inoculating loops or swabs
-
Pure, 18-24 hour culture of an alpha-hemolytic streptococcus on a blood agar plate
-
Incubator with a 5-10% CO2 atmosphere[2]
-
Millimeter ruler or caliper
Procedure:
-
Inoculum Preparation: Using a sterile inoculating loop or swab, select 3-4 well-isolated colonies of the alpha-hemolytic streptococcus to be tested.[4]
-
Inoculation: Streak the colonies onto a 5% sheep blood agar plate to obtain confluent growth. The streaking should be done in at least three different directions to ensure even distribution of the inoculum.[1]
-
Disk Application: Aseptically, using sterile forceps, place an this compound disk onto the inoculated surface of the agar. Gently press the disk to ensure it adheres firmly to the agar.[1]
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours in a 5-10% CO2 enriched environment.[2] Some strains of S. pneumoniae may not grow well in ambient air.[4]
-
Result Interpretation: After incubation, observe the plate for a zone of inhibition around the this compound disk. Measure the diameter of the zone of inhibition in millimeters using a ruler or caliper.[10] Interpret the results according to Table 1.
Protocol 2: Preparation of 5% Sheep Blood Agar
Materials:
-
Blood Agar Base media
-
Sterile defibrinated sheep blood
-
Autoclave
-
Sterile petri dishes
-
Water bath
Procedure:
-
Media Preparation: Prepare the Blood Agar Base according to the manufacturer's instructions.
-
Sterilization: Autoclave the prepared media at 121°C for 15 minutes.
-
Cooling: Cool the autoclaved media to 45-50°C in a water bath.
-
Addition of Blood: Aseptically add 5% (v/v) sterile defibrinated sheep blood to the molten agar. Mix gently but thoroughly to avoid air bubbles.
-
Pouring Plates: Dispense the blood agar into sterile petri dishes and allow them to solidify at room temperature.
-
Quality Control: Before use, incubate a representative plate at 35-37°C for 24 hours to check for sterility.
Visualizations
Below are diagrams illustrating the experimental workflow and the logical relationship for the differentiation of Streptococcus pneumoniae and viridans streptococci.
Caption: Experimental workflow for this compound susceptibility testing.
Caption: Logical flow for differentiating streptococci using the this compound test.
Limitations
While the this compound susceptibility test is highly reliable, some limitations should be considered:
-
This compound-resistant S. pneumoniae : Although rare, strains of S. pneumoniae resistant to this compound have been reported.[7][8] In such cases, alternative identification methods are necessary.
-
Susceptible Viridans Streptococci : Some viridans streptococci, particularly from the S. mitis group, may show small zones of inhibition around the this compound disk.[7][8]
-
Intermediate Results : Isolates yielding intermediate zone sizes (7-13 mm) require confirmatory testing, such as the bile solubility test, for definitive identification.[1]
-
Incubation Conditions : Incubation in a high CO2 environment can slightly reduce the size of the inhibition zones.[8] Standardized incubation conditions are crucial for accurate results.
-
Media Composition : The type of blood agar used can influence the test results. Trypticase soy agar with 5% sheep blood is recommended for optimal performance.[5]
Conclusion
The this compound susceptibility test remains a cornerstone for the presumptive identification of Streptococcus pneumoniae and its differentiation from viridans streptococci. Its simplicity, speed, and cost-effectiveness make it an invaluable tool in both clinical and research settings. Adherence to standardized protocols and awareness of its limitations are essential for obtaining accurate and reliable results, which are critical for subsequent research, drug development, and clinical management. For isolates with questionable results, supplementary tests are recommended to ensure correct identification.
References
- 1. microbenotes.com [microbenotes.com]
- 2. medicallabnotes.com [medicallabnotes.com]
- 3. This compound Sensitivity Test: Principle, Procedure, Results • Microbe Online [microbeonline.com]
- 4. microbiologyinfo.com [microbiologyinfo.com]
- 5. This compound Revisited: Defining the Optimal Type of Blood Agar for Presumptive Identification of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. universe84a.com [universe84a.com]
- 7. simpios.eu [simpios.eu]
- 8. rcpath.org [rcpath.org]
- 9. vumicro.com [vumicro.com]
- 10. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Optochin Susceptibility Test on Trypticase Soy Agar with 5% Sheep Blood
Introduction
The Optochin (ethylhydrocupreine hydrochloride) susceptibility test is a critical, cost-effective, and reliable method used in clinical microbiology for the presumptive identification of Streptococcus pneumoniae from other alpha-hemolytic streptococci (viridans streptococci).[1][2][3][4] S. pneumoniae exhibits a unique susceptibility to this compound, a quinine derivative, which inhibits its growth at very low concentrations.[1][3] This selective inhibition causes a measurable zone of growth inhibition around an this compound-impregnated disk on an appropriate culture medium, whereas other alpha-hemolytic streptococci are typically resistant.[2][3][5] The test relies on the principle that this compound alters the cell membrane's surface tension, leading to the lysis of pneumococcal cells.[2][3][6][7] Trypticase Soy Agar supplemented with 5% sheep blood (TSA-sheep blood agar) is the recommended medium for this assay to ensure reliable and accurate results.[2][8]
Data Summary
The following table summarizes the key quantitative parameters for performing and interpreting the this compound susceptibility test.
| Parameter | Value / Range | Notes |
| Culture Medium | Trypticase Soy Agar (TSA) with 5% Sheep Blood | Use of other media is not recommended as it may lead to false results.[2][8] |
| Test Reagent | 6 mm paper disk impregnated with 5 µg of this compound | Store disks at 2-8°C, protected from light.[3] |
| Inoculum Source | 3-4 well-isolated, pure colonies of an alpha-hemolytic organism | Colonies should be from an 18-24 hour culture.[2] |
| Incubation Temperature | 35-37°C | |
| Incubation Atmosphere | 5-10% CO₂ enriched environment | Required as some S. pneumoniae isolates grow poorly in ambient air.[1][2][6] |
| Incubation Time | 18-24 hours | [1][3][6] |
| Zone of Inhibition (Sensitive) | ≥ 14 mm | Presumptive identification of S. pneumoniae.[1][2][6] |
| Zone of Inhibition (Resistant) | < 14 mm or no zone | Indicates organism is not S. pneumoniae (e.g., viridans streptococci).[2][3] |
| Zone of Inhibition (Equivocal) | 7-13 mm | Further testing, such as the bile solubility test, is required for confirmation.[6][9] |
Experimental Protocols
Prior to testing unknown isolates, quality control must be performed using known reference strains to ensure the integrity of the this compound disks and the test system. Each new lot of disks should be tested.[3]
-
Positive Control: Streptococcus pneumoniae (e.g., ATCC 49619).[2][3][6] A zone of inhibition ≥ 14 mm is expected.
-
Negative Control: An this compound-resistant viridans streptococcus (e.g., Streptococcus mitis ATCC 49456).[2][3] No zone of inhibition is expected.
-
Plate Preparation: Obtain a Trypticase Soy Agar plate with 5% sheep blood. Ensure the agar surface is dry before use.
-
Inoculum Preparation: Using a sterile inoculating loop or needle, select 3-4 well-isolated colonies of the alpha-hemolytic streptococcus to be identified from a pure 18-24 hour culture.[1][2]
-
Inoculation: Streak the selected colonies onto a section of the TSA-sheep blood agar plate to achieve confluent growth in the area where the disk will be placed.[2]
-
Disk Placement: Using sterile forceps, aseptically place a 5 µg this compound disk onto the inoculated surface of the agar.[2][6]
-
Adherence: Gently press the disk with the forceps to ensure it adheres firmly to the agar surface.[2][6]
-
Incubation: Invert the plate and incubate at 35-37°C for 18-24 hours in a 5-10% CO₂ atmosphere.[1][6] A CO₂-enriched environment is crucial as some pneumococcal strains are capnophilic and will not grow sufficiently in ambient air.[2][6]
-
Measurement: After incubation, observe the plate for a zone of growth inhibition around the disk. If a zone is present, measure its diameter in millimeters (mm) with a ruler or calipers, including the diameter of the disk itself.[2][6]
The interpretation is based on the diameter of the zone of inhibition around the 6 mm, 5 µg this compound disk.
-
Sensitive (Presumptive S. pneumoniae): A zone of inhibition of 14 mm or greater indicates susceptibility to this compound.[1][2][6]
-
Resistant (Not S. pneumoniae): No zone of inhibition around the disk, or a zone less than 14 mm, indicates resistance.[2][3] Organisms are reported as viridans streptococci.
-
Equivocal: If the zone of inhibition is between 7-13 mm, the result is questionable.[6][9] In such cases, a bile solubility test must be performed to confirm the identification of S. pneumoniae.[5][6][10] It is important to note that occasional this compound-resistant strains of S. pneumoniae have been reported.[7][10]
Visualizations
Caption: Experimental workflow for the this compound susceptibility test.
Caption: Logical workflow for interpreting this compound test results.
References
- 1. medicallabnotes.com [medicallabnotes.com]
- 2. microbiologyinfo.com [microbiologyinfo.com]
- 3. This compound Sensitivity Test: Principle, Procedure, Results • Microbe Online [microbeonline.com]
- 4. rcpath.org [rcpath.org]
- 5. This compound test [microbe-canvas.com]
- 6. This compound Susceptibility Test for Streptococcus pneumoniae [microbiologynotes.com]
- 7. simpios.eu [simpios.eu]
- 8. This compound Revisited: Defining the Optimal Type of Blood Agar for Presumptive Identification of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound susceptibility test: Principle, Procedure and Results interpretation - Online Biology Notes [onlinebiologynotes.com]
- 10. microbenotes.com [microbenotes.com]
Application Notes and Protocols for Optochin Susceptibility Testing using Quality Control Strains
For Researchers, Scientists, and Drug Development Professionals
Introduction
Optochin (ethylhydrocupreine hydrochloride) susceptibility testing is a critical and widely used method for the presumptive identification of Streptococcus pneumoniae from other alpha-hemolytic streptococci.[1][2][3][4] S. pneumoniae is susceptible to this compound, while other viridans group streptococci are typically resistant.[1][2][5] This differential susceptibility provides a reliable basis for identification in a clinical microbiology setting.[1][2] The use of standardized quality control (QC) strains, such as those available from the American Type Culture Collection (ATCC), is essential to ensure the accuracy and reliability of the test results. These application notes provide detailed protocols and data for performing this compound susceptibility testing using recommended ATCC quality control strains.
Principle of the Test
This compound, a quinine derivative, interferes with the membrane-bound H+-ATPase (proton pump) activity in Streptococcus pneumoniae. This disruption of energy production leads to cell lysis and inhibition of growth.[1][2] The test utilizes paper disks impregnated with this compound placed on an inoculated blood agar plate. A zone of inhibition around the disk after incubation indicates susceptibility.[1][3]
Quality Control Strains and Expected Results
The use of well-characterized quality control strains is paramount for validating the performance of the this compound susceptibility test. The following ATCC strains are recommended for routine quality control.
| ATCC Strain Number | Organism | Expected Result | Zone of Inhibition (6 mm, 5 µg disk) |
| ATCC 49619 | Streptococcus pneumoniae | Susceptible (Positive Control) | ≥ 14 mm |
| ATCC 6305 | Streptococcus pneumoniae | Susceptible (Positive Control) | ≥ 14 mm |
| ATCC 49456 | Streptococcus mitis | Resistant (Negative Control) | No zone of inhibition |
| ATCC 29212 | Enterococcus faecalis | Resistant (Negative Control) | No zone of inhibition |
| ATCC 12384 | Streptococcus pyogenes | Resistant (Negative Control) | No zone of inhibition |
Note: A zone of inhibition between 7 mm and 14 mm is considered intermediate or questionable, and further biochemical tests like bile solubility are recommended for confirmation.[1][2][3]
Experimental Protocol: this compound Susceptibility Testing
This protocol is based on established methodologies for this compound susceptibility testing.
Materials:
-
5% Sheep Blood Agar plates
-
This compound disks (6 mm, 5 µg)
-
Quality control strains (e.g., S. pneumoniae ATCC 49619, S. mitis ATCC 49456)
-
Test organism (pure culture of an alpha-hemolytic streptococcus)
-
Sterile inoculating loops or swabs
-
Sterile forceps
-
0.5 McFarland turbidity standard
-
Incubator with a 5-10% CO2 atmosphere
-
Ruler or calipers for measuring zone diameters
Procedure:
-
Inoculum Preparation:
-
Select 3-4 well-isolated colonies of the test organism or a quality control strain from an 18-24 hour culture.
-
Prepare a suspension of the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard.[5]
-
-
Inoculation:
-
Disk Application:
-
Incubation:
-
Result Interpretation:
-
After incubation, measure the diameter of the zone of inhibition in millimeters (mm), including the diameter of the disk.[2]
-
Susceptible: A zone of inhibition of ≥ 14 mm around a 6 mm disk is indicative of S. pneumoniae.[1][2][3][5]
-
Resistant: No zone of inhibition around the disk indicates that the organism is not S. pneumoniae.[2][5]
-
Intermediate: A zone of inhibition between 7 mm and 14 mm requires confirmatory testing, such as the bile solubility test.[2][3]
-
Visualizations
Mechanism of Action
Caption: Mechanism of this compound action on S. pneumoniae.
Experimental Workflow
Caption: this compound susceptibility testing workflow.
Logical Relationship of QC Strains
Caption: Expected outcomes for QC strains.
Limitations
While this compound susceptibility is a reliable presumptive test, it has some limitations.[1][2] Some strains of S. pneumoniae have been reported to be this compound-resistant.[3][5] Conversely, other alpha-hemolytic streptococci may show slight susceptibility.[1][2] Therefore, for definitive identification, especially in critical clinical cases, further testing such as bile solubility or molecular methods may be necessary.[2] Additionally, the type of agar and incubation time can influence the size of the inhibition zone, highlighting the need for standardized procedures.[7][8][9]
References
- 1. microbiologyinfo.com [microbiologyinfo.com]
- 2. This compound Susceptibility Test for Streptococcus pneumoniae [microbiologynotes.com]
- 3. microbe-canvas.com [microbe-canvas.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. microbenotes.com [microbenotes.com]
- 6. dalynn.com [dalynn.com]
- 7. Identification of Streptococcus pneumoniae: Development of a Standardized Protocol for this compound Susceptibility Testing Using Total Lab Automation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Direct Application of Optochin Disks to Clinical Specimens
For Researchers, Scientists, and Drug Development Professionals
Introduction
Optochin (ethylhydrocupreine hydrochloride) susceptibility testing is a critical and routinely used method for the presumptive identification of Streptococcus pneumoniae from other alpha-hemolytic streptococci.[1][2][3][4][5][6] S. pneumoniae is exquisitely sensitive to this quinine derivative, resulting in a distinct zone of growth inhibition around an this compound-impregnated disk.[1][3][6] While the standard method involves testing pure colonies of a suspected organism, the direct application of this compound disks to clinical specimens offers a more rapid approach to preliminary identification, potentially accelerating diagnostic workflows and informing therapeutic decisions.
These application notes provide a detailed overview of the principles, protocols, and performance characteristics of the direct this compound disk test on various clinical specimens. The information is intended to guide researchers and laboratory professionals in the appropriate application and interpretation of this rapid diagnostic technique.
Data Presentation
The performance of the direct this compound test can vary depending on the clinical specimen. The following table summarizes the available quantitative data for the direct application of this compound disks to respiratory specimens. Data for direct testing on cerebrospinal fluid (CSF) and positive blood culture broths are not widely available, as this is not a routine or validated procedure.
| Clinical Specimen | Test Method | No. of Isolates | Correctly Identified (%) | Reference |
| Respiratory Specimens | Direct this compound Test from Primary Culture | 126 | 90.5% | [2][7] |
Note: The study on respiratory specimens compared the direct this compound test (picking one colony from the initial culture) to identification confirmed by gene sequencing. The test correctly identified 87.5% of this compound-susceptible viridans group streptococci and 93.5% of this compound-resistant isolates.[2][7]
Experimental Protocols
Direct this compound Susceptibility Testing of Respiratory Specimens (e.g., Sputum)
This protocol is adapted from established microbiology guidelines for the direct examination of clinical specimens.[8][9]
Materials:
-
5% Sheep Blood Agar plates
-
This compound disks (5 µg)
-
Sterile inoculating loops or swabs
-
Sterile forceps
-
CO₂ incubator (35-37°C)
-
Millimeter ruler or caliper
Procedure:
-
Receive the sputum specimen and assess its quality (e.g., via Gram stain to ensure the presence of neutrophils and minimal epithelial cells).
-
Using a sterile inoculating loop or swab, streak the specimen directly onto a 5% Sheep Blood Agar plate to obtain areas of heavy and lighter growth.
-
Using sterile forceps, aseptically place an this compound disk onto the primary inoculum area of the agar plate.
-
Gently press the disk to ensure it adheres firmly to the agar surface. A drop of sterile distilled water may be added to the disk to enhance diffusion.[8]
-
Invert the plate and incubate at 35-37°C in a 5-10% CO₂ enriched environment for 18-24 hours.[1]
-
After incubation, examine the plate for a zone of growth inhibition around the this compound disk.
-
Measure the diameter of the zone of inhibition in millimeters.
Interpretation of Results:
-
Susceptible (Presumptive S. pneumoniae): A zone of inhibition of ≥14 mm in diameter around a 6 mm disk.[3][4][6][8]
-
Resistant (Not S. pneumoniae): No zone of inhibition, or a zone of inhibition <14 mm in diameter.[3][8]
-
Equivocal: A zone of inhibition between 7 mm and 14 mm. Isolates with equivocal results require further confirmatory testing, such as the bile solubility test.[6]
This compound Susceptibility Testing of Cerebrospinal Fluid (CSF) Isolates
Important Note: Direct application of this compound disks to CSF sediment is not a recommended or validated procedure. The bacterial load in CSF is often low, which can lead to false-negative results. The standard and recommended procedure is to first culture the CSF and then perform this compound susceptibility testing on the resulting colonies.
Procedure for Testing CSF Culture Isolates:
-
Centrifuge the CSF specimen and inoculate the sediment onto a 5% Sheep Blood Agar plate.
-
Incubate the plate at 35-37°C in a 5-10% CO₂ enriched environment for 18-24 hours, or until growth is observed.
-
From the culture plate, select a pure colony of an alpha-hemolytic, catalase-negative, Gram-positive coccus.
-
Streak the isolated colony onto a fresh 5% Sheep Blood Agar plate to obtain confluent growth.
-
Aseptically place an this compound disk onto the inoculated area.
-
Incubate and interpret the results as described in the protocol for respiratory specimens.
This compound Susceptibility Testing of Isolates from Positive Blood Cultures
Important Note: Direct application of this compound disks to positive blood culture broth is not a standard procedure. The presence of blood and other components in the broth can interfere with the test, leading to unreliable results. The recommended method is to subculture the positive blood culture and perform this compound testing on the isolated colonies.
Procedure for Testing Blood Culture Isolates:
-
Once a blood culture bottle flags positive, perform a Gram stain to identify the presence of Gram-positive cocci.
-
Subculture a small amount of the positive blood culture broth onto a 5% Sheep Blood Agar plate.
-
Incubate the plate at 35-37°C in a 5-10% CO₂ enriched environment for 18-24 hours, or until colonies are visible.
-
Select a pure alpha-hemolytic colony and proceed with this compound susceptibility testing as described in the protocol for CSF culture isolates.
Visualizations
Experimental Workflow for Direct this compound Testing of Sputum
Caption: Workflow for direct this compound susceptibility testing of sputum specimens.
Interpretation Logic for this compound Susceptibility Test
Caption: Decision tree for the interpretation of this compound susceptibility test results.
Limitations
While the direct application of this compound disks can provide a rapid presumptive identification of S. pneumoniae, it is essential to be aware of the limitations of this method:
-
Reduced Specificity: Direct testing on mixed cultures, such as those from respiratory specimens, may be difficult to interpret due to the presence of other organisms.
-
False-Negative Results: A low concentration of S. pneumoniae in the clinical specimen can lead to a lack of a discernible inhibition zone.
-
This compound-Resistant S. pneumoniae: Although rare, strains of S. pneumoniae resistant to this compound have been reported.[10]
-
Not a Standalone Test: The this compound susceptibility test is a presumptive test. For a definitive identification, especially in critical clinical situations, it should be supplemented with other tests like bile solubility or molecular methods.[1]
-
Inappropriate for Certain Specimens: As highlighted, direct application to CSF and blood cultures is not recommended due to the high risk of inaccurate results.
Conclusion
The direct application of this compound disks to clinical specimens, particularly respiratory samples, can be a valuable tool for the rapid, presumptive identification of Streptococcus pneumoniae. However, it is crucial for laboratory professionals and researchers to adhere to standardized protocols, be aware of the test's limitations, and utilize confirmatory methods when necessary. For sterile site specimens like CSF and blood, the standard procedure of testing isolates after culture remains the gold standard to ensure accurate and reliable results.
References
- 1. microbiologyinfo.com [microbiologyinfo.com]
- 2. Assessment of the this compound Susceptibility Test to Differentiate Streptococcus pneumoniae from other Viridans Group Streptococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Sensitivity Test: Principle, Procedure, Results • Microbe Online [microbeonline.com]
- 4. dalynn.com [dalynn.com]
- 5. journals.asm.org [journals.asm.org]
- 6. This compound Susceptibility Test for Streptococcus pneumoniae [microbiologynotes.com]
- 7. researchgate.net [researchgate.net]
- 8. rcpath.org [rcpath.org]
- 9. simpios.eu [simpios.eu]
- 10. microbenotes.com [microbenotes.com]
Troubleshooting & Optimization
Optochin Susceptibility Test: Technical Support & Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting indeterminate results in the Optochin susceptibility test. This guide offers detailed experimental protocols, frequently asked questions, and visual workflows to ensure accurate and reliable differentiation of Streptococcus pneumoniae from other alpha-hemolytic streptococci.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the principle of the this compound susceptibility test?
The this compound susceptibility test is a laboratory method used for the presumptive identification of Streptococcus pneumoniae.[1][2][3][4][5][6] The test is based on the differential sensitivity of alpha-hemolytic streptococci to the chemical this compound (ethylhydrocupreine hydrochloride).[1][2][3][4][5][6] S. pneumoniae is uniquely susceptible to low concentrations of this compound, which interferes with the bacterial cell's ATPase enzyme, leading to cell lysis and the formation of a zone of inhibition around an this compound-impregnated disk.[1][7] Other alpha-hemolytic streptococci, such as the viridans group, are typically resistant to this compound and will grow up to the edge of the disk.[1][2][5]
Q2: My this compound test resulted in a zone of inhibition that is less than 14 mm. What does this "indeterminate" or "equivocal" result mean?
An indeterminate or equivocal result, characterized by a zone of inhibition between 7 mm and 14 mm for a 6 mm, 5 µg disk, indicates that a definitive identification of S. pneumoniae cannot be made based on this test alone.[1][5][8] Several factors can lead to this outcome, and further testing is required to confirm the identity of the isolate.[1][5]
Q3: What are the common causes of indeterminate this compound test results and how can I troubleshoot them?
Indeterminate results can arise from several procedural inconsistencies. Below is a summary of common causes and their corresponding troubleshooting measures.
| Potential Cause | Troubleshooting Action |
| Incorrect Incubation Conditions | Ensure incubation at 35-37°C in a 5-10% CO2 environment.[1][2][3][4][5] Higher concentrations of CO2 can lead to smaller zones of inhibition.[9] Some isolates may grow poorly or not at all in ambient air, making interpretation difficult.[5][10] |
| Improper Growth Medium | Use 5% sheep blood agar for the assay.[1][2][3][4][5] Using other types of media may result in smaller, indeterminate zones of inhibition.[3][10] |
| Inoculum Density | Prepare a bacterial suspension equivalent to a 0.5 McFarland standard to ensure a confluent lawn of growth.[2] A sparse inoculum can make it difficult to accurately measure the zone of inhibition.[9] |
| This compound Disk Issues | Check the expiration date and storage conditions of the this compound disks.[1] Disks should be stored at 2-8°C and protected from light and moisture.[1] Perform quality control with known positive and negative control strains.[1][2][3] |
| Presence of this compound-Resistant S. pneumoniae | Be aware that some strains of S. pneumoniae are resistant to this compound.[1][9] If an isolate is suspected to be S. pneumoniae but is this compound-resistant, a confirmatory test such as the bile solubility test should be performed.[1][2][4][5] |
Q4: What is the bile solubility test and when should it be performed?
The bile solubility test is a confirmatory test used to differentiate S. pneumoniae from other alpha-hemolytic streptococci, especially when the this compound test yields indeterminate results.[1][2][4][5] S. pneumoniae possesses an autolytic enzyme (amidase) that is activated in the presence of bile salts (sodium deoxycholate or sodium taurocholate), leading to the lysis of the bacterial cells. Other alpha-hemolytic streptococci do not have this enzyme and will remain intact in the presence of bile. This test should be performed on any alpha-hemolytic streptococcus that produces a zone of inhibition less than 14 mm in the this compound test.[1][2][4][5]
Experimental Protocols
This compound Susceptibility Test Protocol
Materials:
-
Pure, 18-24 hour culture of an alpha-hemolytic streptococcus[1][3]
-
Millimeter ruler or caliper[5]
-
Quality control strains:
Procedure:
-
Using a sterile inoculating loop or cotton swab, select 3-4 well-isolated colonies of the test organism.[3]
-
Streak the colonies onto a 5% sheep blood agar plate to obtain a confluent lawn of growth.[2][3]
-
Allow the plate to dry for 5-10 minutes.[2]
-
Using sterile forceps, place an this compound disk onto the inoculated surface of the agar.[1][2][3][5][6]
-
Gently press the disk to ensure it adheres firmly to the agar surface.[2][3][5][6]
-
Incubate the plate at 35-37°C for 18-24 hours in a 5-10% CO2 enriched environment.[1][2][3][4][5]
-
After incubation, observe the plate for a zone of inhibition around the this compound disk.
-
Measure the diameter of the zone of inhibition in millimeters, including the diameter of the disk.[1][5]
Interpretation of Results:
| Zone of Inhibition Diameter (6 mm, 5 µg disk) | Interpretation | Presumptive Identification |
| ≥ 14 mm | Susceptible | Streptococcus pneumoniae[1][3][4][8] |
| < 14 mm | Indeterminate/Equivocal | Further testing required (e.g., Bile Solubility Test)[1][3][5][8] |
| No zone of inhibition | Resistant | Not Streptococcus pneumoniae (likely a viridans group streptococcus)[1][8] |
Visual Guides
This compound Susceptibility Test Workflow
Caption: Workflow for the this compound Susceptibility Test.
Troubleshooting Logic for Indeterminate Results
Caption: Troubleshooting logic for indeterminate results.
References
- 1. This compound Sensitivity Test: Principle, Procedure, Results • Microbe Online [microbeonline.com]
- 2. microbenotes.com [microbenotes.com]
- 3. microbiologyinfo.com [microbiologyinfo.com]
- 4. medicallabnotes.com [medicallabnotes.com]
- 5. This compound Susceptibility Test for Streptococcus pneumoniae [microbiologynotes.com]
- 6. This compound susceptibility test: Principle, Procedure and Results interpretation - Online Biology Notes [onlinebiologynotes.com]
- 7. m.youtube.com [m.youtube.com]
- 8. notesforbiology.com [notesforbiology.com]
- 9. rcpath.org [rcpath.org]
- 10. This compound Revisited: Defining the Optimal Type of Blood Agar for Presumptive Identification of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
Impact of different agar media on Optochin test zone sizes.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Optochin test for the presumptive identification of Streptococcus pneumoniae.
Troubleshooting Guide & FAQs
Q1: We are observing smaller than expected zone sizes, or no zone at all, for our positive control (S. pneumoniae). What could be the cause?
A1: Several factors can lead to smaller or absent inhibition zones with S. pneumoniae. Consider the following troubleshooting steps:
-
Agar Medium Selection: The type of agar base and blood supplement significantly impacts this compound diffusion and resulting zone sizes. Trypticase Soy Agar (TSA) with 5% sheep blood is recommended for optimal results, as other media like Columbia agar or Mueller-Hinton agar can lead to a higher number of isolates with indeterminate zones.[1][2][3]
-
Incubation Atmosphere: Incubation in a high CO2 environment (5-10%) can lead to smaller inhibition zones.[1][4] While necessary for the growth of some S. pneumoniae strains, be aware of its effect on zone size interpretation.[1][3][5]
-
Inoculum Density: A heavy inoculum can result in smaller zone sizes. Standardize your inoculum to a 0.5 McFarland turbidity standard for consistent results.[1]
-
This compound Disc Quality: Ensure your this compound discs are stored correctly (refrigerated at 2-8°C, protected from light and moisture) and are within their expiration date. The stability of the discs can vary by manufacturer.
-
Moisture on Agar Surface: Excessive moisture on the agar plate can cause the this compound to diffuse more rapidly, potentially leading to larger zones for sensitive organisms.[4] Conversely, an overly dry surface may hinder diffusion.
-
This compound-Resistant S. pneumoniae: Be aware that occasional strains of this compound-resistant S. pneumoniae have been reported.[4][6] If you suspect this, a confirmatory test such as the bile solubility test is necessary.[4]
Q2: Our lab uses Mueller-Hinton agar for antimicrobial susceptibility testing. Can we use it for this compound testing as well?
A2: While Mueller-Hinton agar (MHA) with blood will support the growth of S. pneumoniae, it is not the ideal medium for this compound testing. Studies have shown that using MHA can result in a significant number of false-resistant or indeterminate zone sizes, leading to the misidentification of S. pneumoniae.[1][2] Trypticase Soy Agar (TSA) with 5% sheep blood is the recommended medium for more reliable and accurate this compound susceptibility test results.[1][3][7]
Q3: We have an isolate with a zone of inhibition that is borderline (e.g., 13-15 mm). How should we interpret this result?
A3: A zone of inhibition of ≥14mm around a 6mm, 5µg this compound disc is generally considered susceptible and presumptive for S. pneumoniae.[4][6] However, for isolates with borderline zone sizes, a confirmatory test is crucial to avoid misidentification. The bile solubility test is the recommended follow-up test in such cases.[5][6] Some viridans streptococci may produce small zones of inhibition, making a clear-cut interpretation difficult without further testing.[4]
Q4: Can the incubation time for the this compound test be shortened?
A4: Traditional protocols recommend an 18-24 hour incubation period.[4][8][6] However, some research suggests that a shorter incubation time of 12 hours may be feasible, although this can be dependent on the specific agar medium used.[9][10][11] It is critical to validate any shortened incubation protocol in your laboratory to ensure it does not lead to an increase in false-negative results.[9][10]
Data Presentation
Table 1: Impact of Different Agar Media on this compound Zone Sizes for S. pneumoniae
| Agar Medium | Mean Zone of Inhibition (mm) in 5% CO2 | Percentage of Isolates with Indeterminate Zones (<14 mm) |
| Trypticase Soy Agar (TSA) with 5% Sheep Blood | 17.4 | 0% |
| Columbia Agar with 5% Sheep Blood | 15.4 | 15.3% |
| Mueller-Hinton Agar with 5% Sheep Blood | 15.9 | 22.2% |
Data adapted from a study by Kellogg et al.[1]
Table 2: Influence of Manufacturer and Agar Type on Inhibition Zone Diameter
| Agar Type and Manufacturer | Variation in Inhibition Zone Size |
| Columbia Agar 5% Sheep Blood (Becton Dickinson) | Up to 2 mm difference compared to other agars |
| Columbia Agar 5% Sheep Blood (bioMérieux) | Up to 2 mm difference compared to other agars |
| Mueller-Hinton Agar with 5% Sheep Blood (bioMérieux) | Up to 2 mm difference compared to other agars |
| Mueller-Hinton Agar Fastidious with 5% Horse Blood (bioMérieux) | Up to 2 mm difference compared to other agars |
| Mueller-Hinton Agar Fastidious with 5% Horse Blood (Oxoid) | Up to 2 mm difference compared to other agars |
| Tryptic Soy Agar with 5% Sheep Blood (bioMérieux) | Up to 2 mm difference compared to other agars |
| Tryptic Soy Agar with 5% Sheep Blood (Oxoid) | Up to 2 mm difference compared to other agars |
Finding from a study indicating that both the type of agar and the manufacturer can influence the size of the inhibition zone by up to 2 mm.[9][10]
Experimental Protocols
Standardized this compound Susceptibility Test Protocol
This protocol is a synthesis of best practices for reliable this compound testing.
-
Culture Medium: Use a Trypticase Soy Agar (TSA) plate supplemented with 5% defibrinated sheep blood.[3][7]
-
Inoculum Preparation:
-
Select 3-4 well-isolated colonies of the alpha-hemolytic organism to be tested from an 18-24 hour culture.
-
Create a bacterial suspension in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard.[6]
-
-
Inoculation:
-
This compound Disc Application:
-
Incubation:
-
Result Interpretation:
-
Following incubation, measure the diameter of the zone of inhibition in millimeters (mm), including the diameter of the disc.
-
Susceptible (Presumptive S. pneumoniae): Zone of inhibition ≥ 14 mm.[4][8][6]
-
Resistant (Not S. pneumoniae): No zone of inhibition.
-
Indeterminate: Zone of inhibition < 14 mm. Perform a confirmatory test, such as the bile solubility test.[5][6]
-
Visualizations
Caption: Workflow for this compound Susceptibility Testing.
Caption: Troubleshooting Logic for Inaccurate this compound Test Results.
References
- 1. This compound Revisited: Defining the Optimal Type of Blood Agar for Presumptive Identification of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. microbiologyinfo.com [microbiologyinfo.com]
- 4. rcpath.org [rcpath.org]
- 5. This compound Susceptibility Test for Streptococcus pneumoniae [microbiologynotes.com]
- 6. microbenotes.com [microbenotes.com]
- 7. hardydiagnostics.com [hardydiagnostics.com]
- 8. This compound Sensitivity Test: Principle, Procedure, Results • Microbe Online [microbeonline.com]
- 9. Identification of Streptococcus pneumoniae: Development of a Standardized Protocol for this compound Susceptibility Testing Using Total Lab Automation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Identification of Streptococcus pneumoniae: Development of a Standardized Protocol for this compound Susceptibility Testing Using Total Lab Automation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Optochin-Resistant Streptococcus pneumoniae
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Streptococcus pneumoniae. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with Optochin-resistant strains of this significant pathogen.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind this compound resistance in Streptococcus pneumoniae?
A1: this compound resistance in S. pneumoniae is primarily due to point mutations in the genes encoding subunits of the F0 complex of H+-ATPase, a membrane-bound proton pump.[1] Specifically, mutations in the atpC gene (encoding the c-subunit) and the atpA gene (encoding the a-subunit) are responsible for this phenotype.[1][2] These mutations alter the binding site of this compound, a quinine derivative, reducing its inhibitory effect on the enzyme's function.[1]
Q2: Can this compound-resistant S. pneumoniae be misidentified?
A2: Yes, and this is a significant concern in clinical and research laboratories. Because this compound susceptibility is a primary test for differentiating S. pneumoniae from other alpha-hemolytic streptococci (viridans streptococci), resistant strains can be misidentified as viridans streptococci.[1][3] This can lead to incorrect diagnoses and inappropriate treatment. Therefore, confirmatory testing is crucial for any alpha-hemolytic streptococcus that appears this compound-resistant, especially from invasive sources.[1]
Q3: Does this compound resistance in S. pneumoniae correlate with resistance to other antibiotics?
A3: Current evidence suggests that there is no direct correlation between this compound resistance and resistance to other classes of antimicrobial agents.[3][4] Studies have shown that this compound-resistant isolates can have diverse antimicrobial susceptibility profiles, with some being fully susceptible to other antibiotics and others exhibiting multidrug resistance.[4][5] The mechanisms of resistance are distinct.
Q4: What are the recommended alternative identification methods for suspect this compound-resistant S. pneumoniae?
A4: The most common and recommended confirmatory test is the bile solubility test.[1][5] Additionally, molecular methods such as Polymerase Chain Reaction (PCR) targeting specific pneumococcal genes like lytA (autolysin), ply (pneumolysin), and psaA (pneumococcal surface antigen A) are highly accurate for identification.[6][7][8][9]
Troubleshooting Guides
This compound Susceptibility Testing
Issue: An alpha-hemolytic colony shows no zone of inhibition around the this compound disk.
-
Possible Cause 1: The isolate is an this compound-resistant S. pneumoniae strain.
-
Possible Cause 2: The isolate is a viridans group streptococcus.
-
Solution: Perform a bile solubility test. Viridans streptococci are typically bile insoluble.
-
-
Possible Cause 3: Incorrect incubation conditions.
-
Solution: Ensure plates are incubated at 35-37°C in a 5% CO2-enriched environment. High concentrations of CO2 can lead to smaller zones of inhibition or false resistance.
-
-
Possible Cause 4: Outdated or improperly stored this compound disks.
-
Solution: Check the expiration date of the disks and ensure they have been stored according to the manufacturer's instructions, typically refrigerated and protected from light.
-
-
Possible Cause 5: The inoculum was too heavy.
-
Solution: Repeat the test using a standardized inoculum equivalent to a 0.5 McFarland standard to ensure a confluent lawn of growth.
-
Issue: A small or indeterminate zone of inhibition (<14 mm) is observed.
-
Possible Cause 1: The isolate may be S. pneumoniae with reduced susceptibility.
-
Solution: Any isolate with a zone of inhibition less than 14 mm should be further tested with the bile solubility test for confirmation.[10]
-
-
Possible Cause 2: Some viridans streptococci can show small zones of inhibition.
-
Solution: A bile solubility test is necessary to differentiate from S. pneumoniae.
-
Bile Solubility Testing
Issue: A suspected S. pneumoniae isolate does not lyse in the bile solubility test (false negative).
-
Possible Cause 1: The bacterial culture is too old.
-
Solution: The autolytic enzyme responsible for bile solubility can be lost in older cultures. Use a fresh, 18-24 hour culture for testing.
-
-
Possible Cause 2: Incorrect pH of the saline suspension.
-
Solution: If using an unbuffered saline solution for the tube test, ensure the pH is neutral before adding the bile reagent, as an acidic pH can inactivate the autolysin.
-
-
Possible Cause 3: Some strains of S. pneumoniae are naturally bile-insoluble.
-
Solution: While rare, some encapsulated strains may not lyse. If other indicators strongly suggest S. pneumoniae, consider molecular identification methods like PCR.
-
Issue: A non-pneumococcal isolate lyses in the bile solubility test (false positive).
-
Possible Cause 1: Dislodging the colony in the plate method.
-
Solution: When performing the plate method, gently roll the drop of bile reagent over the colony without physically disturbing it to avoid a false appearance of lysis.
-
-
Possible Cause 2: The bacterial suspension in the tube test is not uniform.
-
Solution: Ensure the bacterial suspension is homogenous before adding the bile reagent to get a clear reading of turbidity changes.
-
Data Presentation
Table 1: Performance Characteristics of Identification Methods for Streptococcus pneumoniae
| Identification Method | Sensitivity | Specificity | Reference |
| This compound Susceptibility | 87.9% | 59.3% | [11] |
| Bile Solubility | 98.8% | 82.6% | [11] |
| lytA PCR | ~100% | ~100% | [7][8] |
| psaA PCR | High | ~98% | [8][12] |
| ply PCR | High | ~81% | [12] |
Table 2: this compound Minimum Inhibitory Concentrations (MICs) for S. pneumoniae
| Strain Type | Typical this compound MIC Range (µg/mL) | Fold Increase in Resistance | Reference |
| This compound-Susceptible | 1 - 2 | N/A | |
| This compound-Resistant | 16 - 256 | 4 to 30-fold higher than susceptible strains | [1][3] |
Experimental Protocols
This compound Susceptibility Testing
Objective: To presumptively identify S. pneumoniae based on its susceptibility to this compound.
Materials:
-
5% sheep blood agar plates
-
This compound disks (5 µg)
-
Sterile inoculating loop or swab
-
0.5 McFarland turbidity standard
-
Incubator (35-37°C with 5% CO2)
Procedure:
-
Using a sterile loop or swab, pick several well-isolated colonies of the alpha-hemolytic streptococcus to be tested.
-
Create a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard.
-
Streak the suspension onto a 5% sheep blood agar plate to obtain a confluent lawn of growth.
-
Aseptically place an this compound disk onto the inoculated surface of the agar.
-
Gently press the disk to ensure it adheres to the agar.
-
Incubate the plate at 35-37°C in a 5% CO2-enriched atmosphere for 18-24 hours.
-
After incubation, measure the diameter of the zone of inhibition around the disk.
Interpretation:
-
Susceptible: A zone of inhibition of ≥14 mm is presumptive for S. pneumoniae.[10]
-
Resistant: No zone of inhibition or a zone of <14 mm. These isolates require confirmatory testing.[10]
Bile Solubility Test (Tube Method)
Objective: To definitively identify S. pneumoniae based on its lysis in the presence of bile salts.
Materials:
-
Sterile test tubes
-
Sterile saline (0.85%)
-
2% sodium deoxycholate solution (bile reagent)
-
18-24 hour pure culture of the test organism
-
Incubator (35-37°C)
Procedure:
-
Prepare a heavy suspension of the organism in 0.5 mL of sterile saline in a test tube to a turbidity of 0.5-1.0 McFarland standard.
-
Divide the suspension into two tubes (0.25 mL each). Label one "Test" and the other "Control".
-
To the "Test" tube, add 0.25 mL of 2% sodium deoxycholate.
-
To the "Control" tube, add 0.25 mL of sterile saline.
-
Gently mix both tubes.
-
Incubate both tubes at 35-37°C for up to 2 hours.
-
Observe for clearing of turbidity in the "Test" tube compared to the "Control" tube.
Interpretation:
-
Positive: Clearing of turbidity in the "Test" tube, while the "Control" tube remains turbid, indicates S. pneumoniae.
-
Negative: Turbidity persists in both tubes.
Bile Solubility Test (Plate Method)
Objective: A rapid method to test for bile solubility directly on an agar plate.
Materials:
-
5% sheep blood agar plate with 18-24 hour old isolated colonies
-
10% sodium deoxycholate solution
Procedure:
-
Identify a well-isolated colony suspected to be S. pneumoniae.
-
Place a drop of 10% sodium deoxycholate next to the colony.
-
Gently tilt the plate to allow the drop to flow over the colony without dislodging it.
-
Keep the plate upright and incubate at 35-37°C for 30 minutes.
-
Observe for the dissolution or flattening of the colony.
Interpretation:
-
Positive: The colony lyses and disappears, often leaving a flattened or cleared area.
-
Negative: The colony remains intact.
PCR for lytA, ply, and psaA Gene Detection
Objective: To identify S. pneumoniae by detecting species-specific genes.
Materials:
-
DNA extraction kit
-
PCR master mix
-
Forward and reverse primers for lytA, ply, or psaA
-
Thermal cycler
-
Gel electrophoresis equipment
Procedure (General):
-
Extract genomic DNA from the bacterial isolate.
-
Prepare a PCR reaction mix containing the master mix, forward and reverse primers for the target gene (e.g., lytA), and the extracted DNA.
-
Perform PCR using a thermal cycler with appropriate cycling conditions (annealing temperature will be primer-dependent).
-
Visualize the PCR product by gel electrophoresis.
Primer Examples:
| Gene Target | Primer Name | Sequence (5' -> 3') | Amplicon Size (bp) | Reference |
| lytA | lytA-F | GCTAATGCCCCATTTAGCAA | 235 | |
| lytA | lytA-R | CTATGCAGCGGTTGAACTGA | ||
| ply | ply-F | ATTTCTGTAACAGCTACCAACGA | 170 | [6] |
| ply | ply-R | GAATTCCCTGTCTTTTCAAAGTC | [6] | |
| psaA | psaA-F | GCAAACAACTCGAATTCGCG | ||
| psaA | psaA-R | GTTGATCAGTTCCACTGTACCG |
Interpretation:
-
Positive: A band of the expected size on the agarose gel indicates the presence of the target gene and confirms the isolate as S. pneumoniae.
-
Negative: No band of the expected size.
Visualizations
Caption: Mechanism of this compound Resistance in S. pneumoniae.
Caption: Experimental workflow for identifying this compound-resistant S. pneumoniae.
References
- 1. This compound resistance in Streptococcus pneumoniae: mechanism, significance, and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. academic.oup.com [academic.oup.com]
- 4. journals.asm.org [journals.asm.org]
- 5. This compound Resistance among Streptococcus pneumoniae Strains Colonizing Healthy Children in Portugal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Accuracy of Phenotypic and Genotypic Testing for Identification of Streptococcus pneumoniae and Description of Streptococcus pseudopneumoniae sp. nov - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation and Improvement of Real-Time PCR Assays Targeting lytA, ply, and psaA Genes for Detection of Pneumococcal DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of Five Genotypic Techniques for Identification of this compound-Resistant Pneumococcus-Like Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Development of Loop-Mediated Isothermal Amplification Assay Targeting lytA and psaA Genes for Rapid and Visual Diagnosis of Streptococcus pneumoniae Pneumonia in Children [frontiersin.org]
- 11. Accuracy of Phenotypic Methods for Identification of Streptococcus pneumoniae Isolates Included in Surveillance Programs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Real-Time Assay as A Tool for Detecting lytA Gene in Streptococcus pneumoniae Isolates - PMC [pmc.ncbi.nlm.nih.gov]
False-positive and false-negative results in Optochin testing and their causes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Optochin susceptibility testing for the presumptive identification of Streptococcus pneumoniae.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is a false-positive result in this compound testing and what are the common causes?
A false-positive result occurs when a non-S. pneumoniae species, typically a viridans group streptococcus, shows a zone of inhibition around the this compound disk, leading to its incorrect presumptive identification as S. pneumoniae.
Common Causes:
-
Susceptible Viridans Streptococci: Some strains of viridans group streptococci, such as Streptococcus mitis and Streptococcus pseudopneumoniae, can exhibit susceptibility to this compound, although often with smaller inhibition zones than typical S. pneumoniae.[1][2][3]
-
Incorrect Incubation Conditions: Incubation in an ambient air environment, as opposed to a CO2-enriched one, can sometimes lead to the appearance of small inhibition zones for otherwise resistant organisms.
-
Heavy Inoculum: An overly dense bacterial lawn can create conditions where the localized concentration of this compound is sufficient to inhibit some non-pneumococcal streptococci.
-
Incorrect Zone Interpretation: Misinterpretation of a small zone of inhibition (<14 mm for a 6 mm disk) as a positive result without confirmatory testing (e.g., bile solubility) can lead to a false-positive identification.[1][4]
Q2: What constitutes a false-negative result in this compound testing and what are the primary causes?
A false-negative result is the failure to observe a zone of inhibition around the this compound disk for a true S. pneumoniae isolate, leading to its incorrect exclusion as a presumptive S. pneumoniae.
Primary Causes:
-
This compound-Resistant S. pneumoniae: The emergence of this compound-resistant strains of S. pneumoniae is a significant cause of false-negative results.[1][2][5] These strains possess mutations that confer resistance to the inhibitory action of this compound.
-
Improper Incubation:
-
High CO2 Concentration: Incubation in high concentrations of CO2 can lead to smaller zones of inhibition or even the absence of a zone for susceptible strains.[1][6]
-
Inadequate Incubation Time: Shortened incubation periods (e.g., less than 18-24 hours) may not allow for sufficient bacterial growth and subsequent lysis to form a visible zone of inhibition.[7][8]
-
-
Agar Type and Manufacturer: The type of agar and its manufacturer can influence the size of the inhibition zone.[7][8][9] Some agars may result in smaller zones, potentially falling below the 14 mm cutoff for a positive result.
-
Expired or Improperly Stored Disks: this compound disks that are expired or have been stored improperly (e.g., exposed to light, heat, or moisture) may have reduced potency, leading to smaller or absent zones of inhibition.[10]
-
Scanty Growth: Insufficient inoculum or poor growth of the organism can make the interpretation of the zone of inhibition difficult or lead to the appearance of resistance.[1]
Q3: My this compound test results are equivocal (zone of inhibition is present but less than 14 mm). What should I do?
An equivocal result, with a zone of inhibition less than 14 mm for a 6 mm disk, requires further confirmatory testing.[10] The recommended next step is to perform a bile solubility test. S. pneumoniae is typically bile soluble, while other alpha-hemolytic streptococci are bile resistant.[1][11]
Q4: Can the type of culture medium affect the outcome of the this compound test?
Yes, the choice of culture medium can significantly impact the results. Using media other than 5% sheep blood agar is not recommended as it may lead to false identifications.[4] Studies have shown that the type of agar and even the manufacturer can influence the size of the inhibition zones by up to 2 mm.[7][8][9]
Data Summary
The following table summarizes factors that can influence the zone of inhibition in this compound testing.
| Factor | Influence on Zone of Inhibition | Potential Outcome of Incorrect Application |
| Incubation Time | Shorter incubation (e.g., 12h) can be feasible, but may result in smaller zones compared to 18-24h.[7][8] | False-Negative |
| Agar Type | Different agar types and manufacturers can alter zone sizes by up to 2 mm.[7][8][9] | False-Negative |
| CO2 Concentration | High CO2 levels can reduce the size of the inhibition zone.[1] | False-Negative |
| S. pneumoniae Serotype | Zone size can vary between different serotypes by up to 3 mm.[7][8] | False-Negative |
| This compound Disk Potency | Expired or improperly stored disks will have reduced efficacy.[10] | False-Negative |
Experimental Protocols
Standard this compound Susceptibility Test Protocol
This protocol is for the presumptive identification of Streptococcus pneumoniae from a pure culture of an alpha-hemolytic streptococcus.
Materials:
-
5% Sheep Blood Agar plate
-
This compound disk (5 µg, 6 mm diameter)
-
Sterile inoculating loop or swab
-
Sterile forceps
-
Incubator with 5% CO2 atmosphere at 35-37°C
-
Millimeter ruler or caliper
-
Positive Control: S. pneumoniae ATCC 49619
-
Negative Control: S. mitis ATCC 49456
Procedure:
-
Using an inoculating loop or sterile swab, select three to four well-isolated colonies of the alpha-hemolytic organism to be tested from an 18-24 hour culture.[4]
-
Streak the isolate onto a 5% sheep blood agar plate to obtain confluent growth.[4]
-
Using sterile forceps, aseptically place an this compound disk onto the inoculated surface of the agar.[4]
-
Gently press the disk to ensure it adheres firmly to the agar surface.[4]
-
Incubate the plate at 35-37°C for 18-24 hours in a 5-10% CO2-enriched environment.[4][10]
-
After incubation, observe the plate for a zone of inhibition around the this compound disk.
-
Measure the diameter of the zone of inhibition in millimeters, including the diameter of the disk.[10]
Interpretation of Results:
-
Susceptible (Presumptive S. pneumoniae): A zone of inhibition of 14 mm or greater.[6][10]
-
Resistant (Not S. pneumoniae): No zone of inhibition.[10]
-
Equivocal: A zone of inhibition less than 14 mm.[10] Further testing, such as the bile solubility test, is required for identification.[10][11]
Visualizations
References
- 1. rcpath.org [rcpath.org]
- 2. Comparison of Five Genotypic Techniques for Identification of this compound-Resistant Pneumococcus-Like Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of the this compound Susceptibility Test to Differentiate Streptococcus pneumoniae from other Viridans Group Streptococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. microbiologyinfo.com [microbiologyinfo.com]
- 5. researchgate.net [researchgate.net]
- 6. simpios.eu [simpios.eu]
- 7. Identification of Streptococcus pneumoniae: Development of a Standardized Protocol for this compound Susceptibility Testing Using Total Lab Automation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound Sensitivity Test: Principle, Procedure, Results • Microbe Online [microbeonline.com]
- 11. microbenotes.com [microbenotes.com]
Technical Support Center: Streptococcus pneumoniae Identification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing CO2 incubation for accurate Optochin susceptibility testing of Streptococcus pneumoniae and avoiding false resistance.
Troubleshooting Guides
Issue: S. pneumoniae isolate appears this compound-resistant or has a zone of inhibition <14 mm when incubated in a CO2 incubator.
This is a common issue that can lead to the misidentification of S. pneumoniae. Incubation in a carbon dioxide-enriched atmosphere is known to decrease the size of the inhibition zone around the this compound disk.[1][2][3][4]
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| CO2 Interference | Elevated CO2 levels can lead to smaller inhibition zones. While CO2 is often necessary for the growth of some S. pneumoniae strains, it can interfere with the this compound susceptibility test.[4][5][6] If an isolate that is suspected to be S. pneumoniae appears resistant in a CO2 environment, consider re-testing in ambient air, provided the strain can grow adequately without supplemental CO2.[7] |
| Incorrect Medium | The type of blood agar used can significantly affect the test outcome. Trypticase Soy Agar (TSA) with 5% sheep blood is the recommended medium for reliable results.[1][8][9] Using other media like Columbia agar or Mueller-Hinton agar with sheep blood may result in a higher rate of misidentification.[1] |
| Inoculum Density | A heavy inoculum can lead to smaller zones of inhibition. Ensure the inoculum is standardized to a 0.5 McFarland turbidity standard before streaking the plate for confluent growth. |
| True Genetic Resistance | While uncommon, true this compound resistance in S. pneumoniae does occur due to point mutations in the atpA or atpC genes, which encode subunits of the H+-ATPase.[10][11][12][13][14] If false resistance due to incubation conditions is ruled out, the isolate may be genuinely resistant. |
Experimental Workflow for Troubleshooting Apparent this compound Resistance:
Caption: Troubleshooting workflow for apparent this compound resistance.
Frequently Asked Questions (FAQs)
Q1: Why is CO2 incubation recommended for S. pneumoniae if it can cause false this compound resistance?
A1: Many clinical isolates of S. pneumoniae are capnophilic, meaning they require or grow best in an environment with increased carbon dioxide.[5][6] Incubation in 5-10% CO2 ensures the recovery and growth of these strains, which might not grow in ambient air.[5] The potential for false resistance is a known trade-off that is managed by strict adherence to standardized protocols and confirmatory testing when necessary.
Q2: What is the standard protocol for this compound susceptibility testing?
A2: The generally accepted protocol is as follows:
-
Prepare an inoculum of the alpha-hemolytic colony to be tested, adjusting the turbidity to a 0.5 McFarland standard.
-
Using a sterile swab, streak the inoculum onto a Trypticase Soy Agar plate with 5% sheep blood to obtain confluent growth.[6]
-
Aseptically place a 6 mm paper disk impregnated with 5 µg of this compound onto the inoculated surface.
-
Incubate the plate at 35-37°C for 18-24 hours in a 5-10% CO2-enriched atmosphere.[5][15]
-
Measure the diameter of the zone of inhibition. A zone of ≥14 mm is considered susceptible and presumptive for S. pneumoniae.[5][16]
Q3: What should I do if the zone of inhibition is between 7 mm and 13 mm?
A3: An intermediate zone of inhibition is considered equivocal. For isolates with an inhibition zone of less than 14 mm, a confirmatory test such as the bile solubility test is recommended to definitively identify the organism as S. pneumoniae.[5][16]
Q4: Can other streptococci be sensitive to this compound?
A4: While this compound is highly selective for S. pneumoniae at a low concentration (5 µg), some other viridans group streptococci may show a small zone of inhibition.[3] However, these zones are typically less than 14 mm.
Q5: What is the mechanism of true this compound resistance in S. pneumoniae?
A5: True this compound resistance is primarily due to point mutations in the atpC or atpA genes.[10][11][12] These genes encode for the c and a subunits of the membrane-bound H+-ATPase enzyme. The mutations alter the enzyme's structure, preventing this compound from effectively inhibiting its function, which is crucial for the bacterium's survival.
Logical Relationship of Factors Affecting this compound Test Outcome:
Caption: Factors influencing the outcome of this compound susceptibility testing.
Data Summary
Table 1: Effect of Incubation Atmosphere and Media on this compound Zone Sizes for S. pneumoniae
| Agar Medium | Incubation in 5% CO2 (Mean Zone Diameter) | Incubation in Ambient Air (Mean Zone Diameter) | Percentage of Misidentified Isolates in CO2 (<14mm zone) |
| Trypticase Soy Agar (TSA) with 5% Sheep Blood | Not specified, but 0% misidentified | Significantly larger than in CO2 | 0%[1] |
| Columbia Agar with 5% Sheep Blood | Not specified, but 15.3% misidentified | Significantly larger than in CO2 | 15.3%[1] |
| Mueller-Hinton Agar with 5% Sheep Blood | Not specified, but 22.2% misidentified | Significantly larger than in CO2 | 22.2%[1] |
Data adapted from a study that highlights the importance of media selection in conjunction with CO2 incubation.[1]
Detailed Experimental Protocol
This compound Susceptibility Test Protocol
1. Objective: To presumptively differentiate Streptococcus pneumoniae from other alpha-hemolytic streptococci based on its susceptibility to this compound.
2. Materials:
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5% Sheep Blood Agar plates (Trypticase Soy Agar base recommended)[6]
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This compound disks (5 µg, 6 mm diameter)
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Sterile inoculating loops or swabs
-
0.5 McFarland turbidity standard
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Incubator with 5-10% CO2 capabilities[15]
-
Test organism: a pure, 18-24 hour culture of an alpha-hemolytic streptococcus
3. Quality Control:
-
Positive Control: Streptococcus pneumoniae ATCC 49619
-
Negative Control: Streptococcus mitis ATCC 49456
4. Procedure:
-
Allow the 5% Sheep Blood Agar plate to warm to room temperature.
-
Select one to three well-isolated colonies of the alpha-hemolytic organism to be tested.
-
Prepare a bacterial suspension in sterile saline or broth and adjust the turbidity to match the 0.5 McFarland standard.
-
Using a sterile cotton swab, inoculate the entire surface of the blood agar plate to obtain a confluent lawn of growth.
-
Using sterile forceps, place an this compound disk onto the inoculated surface of the agar.
-
Gently press the disk to ensure it adheres firmly to the agar.
-
Incubate the plate at 35-37°C for 18-24 hours in a 5-10% CO2-enriched atmosphere.[5][6]
5. Interpretation of Results:
-
Susceptible (Presumptive S. pneumoniae): A zone of inhibition of 14 mm or greater around the 6 mm disk.[16]
-
Resistant (Not S. pneumoniae): No zone of inhibition.
-
Equivocal: A zone of inhibition less than 14 mm. Further testing, such as the bile solubility test, is required for identification.[5][16]
References
- 1. This compound Revisited: Defining the Optimal Type of Blood Agar for Presumptive Identification of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interfering Effect of Incubation in Carbon Dioxide on the Identification of Pneumococci by this compound Discs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. simpios.eu [simpios.eu]
- 4. rcpath.org [rcpath.org]
- 5. This compound Susceptibility Test for Streptococcus pneumoniae [microbiologynotes.com]
- 6. microbiologyinfo.com [microbiologyinfo.com]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. This compound resistance in Streptococcus pneumoniae: mechanism, significance, and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] this compound resistance in Streptococcus pneumoniae: mechanism, significance, and clinical implications. | Semantic Scholar [semanticscholar.org]
- 13. Phenotypic and Molecular Characterization of this compound-Resistant Streptococcus pneumoniae Isolates from Brazil, with Description of Five Novel Mutations in the atpC Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jidc.org [jidc.org]
- 15. microbenotes.com [microbenotes.com]
- 16. This compound Sensitivity Test: Principle, Procedure, Results • Microbe Online [microbeonline.com]
Effect of inoculum density on the accuracy of the Optochin test
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the effect of inoculum density on the accuracy of the Optochin test for the presumptive identification of Streptococcus pneumoniae.
Troubleshooting Guide
Issue: Zone of inhibition is smaller than expected or indeterminate (7-13 mm).
Possible Cause:
-
High Inoculum Density: A lawn of bacteria that is too dense can lead to a reduction in the size of the zone of inhibition. Research has shown that a heavy inoculum (e.g., 2.0 McFarland standard) can decrease the zone size compared to a lighter, standardized inoculum.[1]
-
Incorrect Agar Medium: The use of media other than Trypticase Soy Agar (TSA) with 5% sheep blood can result in smaller and less defined zones of inhibition.[1][2]
-
Incubation in High CO2: Incubation in an environment with high concentrations of CO2 can lead to smaller zones of inhibition.[3][4]
Solution:
-
Standardize the Inoculum: Repeat the test using a bacterial suspension adjusted to a 0.5 McFarland turbidity standard to ensure a consistent and appropriate inoculum density.[5][6]
-
Ensure a Confluent Lawn: When streaking the plate, ensure complete and even coverage to achieve a uniform, confluent lawn of growth.[7][8]
-
Use Recommended Medium: Perform the test on TSA with 5% sheep blood for optimal and reliable results.[1][2]
-
Verify Incubation Conditions: Incubate plates in 5-10% CO2 at 35-37°C for 18-24 hours.[3][9] Note that while some S. pneumoniae strains require CO2 for growth, excessively high concentrations can negatively impact the test results.[3][4]
Issue: No zone of inhibition is observed, but the isolate is suspected to be S. pneumoniae.
Possible Cause:
-
Low Inoculum Density: An insufficient amount of bacteria (scanty growth) can make the interpretation of the test difficult and may lead to the appearance of resistance.[3]
-
This compound-Resistant S. pneumoniae: Although rare, some strains of S. pneumoniae have been reported to be resistant to this compound.[3][10]
Solution:
-
Verify Inoculum and Growth: Ensure that a confluent lawn of growth was achieved after incubation. If growth is light, repeat the test with an inoculum standardized to a 0.5 McFarland standard.
-
Perform a Confirmatory Test: If an isolate suspected to be S. pneumoniae is this compound-resistant, a bile solubility test should be performed for confirmation.[3][4]
Frequently Asked Questions (FAQs)
Q1: What is the recommended inoculum density for the this compound test?
A1: The recommended inoculum is a bacterial suspension adjusted to a 0.5 McFarland turbidity standard.[5][6] This ensures a standardized and reproducible bacterial lawn, leading to more accurate and reliable results.
Q2: How significantly does inoculum density affect the zone of inhibition?
A2: Inoculum density can have a noticeable effect. A pilot study demonstrated a mean decrease of 1.0 mm in the zone of inhibition when using a large inoculum (2.0 McFarland) compared to a small inoculum (0.5 McFarland).[1] While this may seem minor, it can be critical when results are near the breakpoint for interpretation.
Q3: Can I perform the this compound test by picking a colony directly from the primary culture plate?
A3: While this method is used, it can lead to variability in inoculum density and potentially inaccurate results. If a discrepancy is observed with other identification methods, it is recommended to repeat the this compound test with an inoculum adjusted to a 0.5 McFarland standard.[6] For standardized testing, preparing a suspension is the preferred method.[5]
Q4: What should I do if my results are consistently at the breakpoint (e.g., 14 mm zone)?
A4: If your results are consistently borderline, review your inoculum preparation technique to ensure you are accurately achieving a 0.5 McFarland standard. Also, verify that you are using the recommended medium (TSA with 5% sheep blood) and correct incubation conditions.[1] For isolates with zones of inhibition between 7 and 14 mm, a confirmatory test such as the bile solubility test is recommended.[8][9]
Data Presentation
Table 1: Effect of Inoculum Density on this compound Zone of Inhibition
| Inoculum Density (McFarland Standard) | Mean Decrease in Zone Size (mm) |
| 2.0 vs 0.5 | 1.0 |
Data from a pilot study on nine S. pneumoniae isolates.[1]
Table 2: Interpretation of this compound Test Results (6mm, 5µg disk)
| Zone of Inhibition Diameter | Interpretation | Recommended Action |
| ≥ 14 mm | Susceptible (Presumptive S. pneumoniae) | Report as presumptive S. pneumoniae. |
| 7 - 13 mm | Intermediate/Questionable | Perform bile solubility test for confirmation.[8][9][10] |
| ≤ 6 mm (no zone) | Resistant | Not S. pneumoniae (consider other alpha-hemolytic streptococci). If suspicion for S. pneumoniae remains, perform bile solubility test.[3][4] |
Experimental Protocols
Standardized Inoculum Preparation and this compound Susceptibility Testing
-
Colony Selection: Using a sterile inoculating loop, select three to four well-isolated colonies of the alpha-hemolytic organism from an 18-24 hour culture on a blood agar plate.[2]
-
Bacterial Suspension: Transfer the selected colonies into a tube of sterile saline or nutrient broth.
-
Turbidity Adjustment: Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done by visual comparison or using a spectrophotometer.
-
Inoculation: Using a sterile cotton swab, inoculate a Trypticase Soy Agar plate with 5% sheep blood. Streak the entire surface of the agar in three directions to ensure a confluent and uniform lawn of growth.[5][8]
-
Disk Application: Aseptically place a 5µg this compound disk onto the inoculated agar surface using sterile forceps. Gently press the disk to ensure it adheres firmly to the agar.[9]
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours in a 5-10% CO2-enriched environment.[3][9]
-
Result Interpretation: After incubation, measure the diameter of the zone of inhibition in millimeters, including the diameter of the disk.[8][9]
Visualizations
Caption: Experimental workflow for the this compound susceptibility test.
References
- 1. This compound Revisited: Defining the Optimal Type of Blood Agar for Presumptive Identification of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. microbiologyinfo.com [microbiologyinfo.com]
- 3. rcpath.org [rcpath.org]
- 4. simpios.eu [simpios.eu]
- 5. microbenotes.com [microbenotes.com]
- 6. researchgate.net [researchgate.net]
- 7. vumicro.com [vumicro.com]
- 8. dalynn.com [dalynn.com]
- 9. This compound Susceptibility Test for Streptococcus pneumoniae [microbiologynotes.com]
- 10. This compound Sensitivity Test: Principle, Procedure, Results • Microbe Online [microbeonline.com]
Technical Support Center: Genetic Basis of Optochin Resistance in Pneumococcal Isolates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the genetic basis of Optochin resistance in Streptococcus pneumoniae.
Frequently Asked Questions (FAQs)
Q1: What is the primary genetic mechanism of this compound resistance in Streptococcus pneumoniae?
A1: this compound resistance in S. pneumoniae is primarily caused by point mutations in the genes encoding the a-subunit (atpA) and the c-subunit (atpC) of the F0F1 H+-ATPase.[1][2][3][4] These mutations result in amino acid substitutions that likely alter the binding site of this compound on the ATPase enzyme, reducing its inhibitory effect.[1]
Q2: Which gene mutations are more commonly associated with this compound resistance, atpA or atpC?
A2: Mutations in the atpC gene are more frequently reported as the cause of this compound resistance compared to mutations in the atpA gene.[4][5][6][7][8]
Q3: Can a single pneumococcal isolate contain both this compound-susceptible and this compound-resistant populations?
A3: Yes, it is not uncommon to find heterogeneous populations where a single clinical isolate consists of both this compound-susceptible (OptS) and this compound-resistant (OptR) subpopulations.[2][5][9] This can complicate susceptibility testing and requires careful colony selection for genetic analysis.
Q4: Does the presence of this compound resistance mutations affect the overall fitness or virulence of S. pneumoniae?
A4: Current research suggests that this compound resistance due to atpA or atpC mutations does not appear to provide a significant selective advantage for clinical strains and does not alter the predicted 3D structure of the ATPase subunits, ensuring their functionality.[4][5]
Q5: Are there standardized breakpoints for this compound susceptibility testing?
A5: For the disk diffusion method, a zone of inhibition of ≥14 mm around a 6 mm, 5 µg this compound disk is typically considered susceptible.[6][10][11][12] For broth microdilution, there is a lack of formally validated breakpoints, though some studies suggest resistant strains have MICs of ≥4 µg/ml.[8][13]
Troubleshooting Guides
Problem 1: My S. pneumoniae isolate shows a zone of inhibition <14 mm in the this compound disk diffusion test. Is it definitively resistant?
-
Possible Cause: A zone of inhibition less than 14 mm is presumptive evidence of this compound resistance.[6][10] However, other alpha-hemolytic streptococci, such as Streptococcus mitis, are naturally resistant to this compound.[14]
-
Troubleshooting Steps:
-
Confirm Identification: Perform a bile solubility test. S. pneumoniae is bile soluble, while most other viridans streptococci are not.[6][15]
-
Check for Heterogeneous Populations: Look for colonies growing within the inhibition zone.[6][11] If present, subculture individual colonies from both inside and outside the zone and re-test their this compound susceptibility individually.
-
Determine MIC: Perform a Minimum Inhibitory Concentration (MIC) assay. This compound-resistant S. pneumoniae typically exhibit MICs ranging from 16 to 32 µg/ml, whereas susceptible strains have MICs around 1 µg/ml.[5]
-
Molecular Analysis: If the isolate is confirmed as S. pneumoniae and shows resistance, proceed with PCR and sequencing of the atpC and atpA genes to identify resistance-conferring mutations.
-
Problem 2: PCR amplification of the atpC or atpA gene from my this compound-resistant isolate is failing.
-
Possible Cause: Issues with DNA extraction, primer design, or PCR conditions can lead to amplification failure.
-
Troubleshooting Steps:
-
Verify DNA Quality: Ensure the extracted genomic DNA is of high quality and concentration using spectrophotometry or gel electrophoresis.
-
Check Primer Integrity: Verify the primer sequences and consider ordering a new batch. Ensure proper storage to prevent degradation.
-
Optimize PCR Conditions: Adjust the annealing temperature. A gradient PCR can help determine the optimal annealing temperature for your specific primers and template. Also, try varying the MgCl2 concentration and extension time.
-
Positive Control: Use a known this compound-susceptible S. pneumoniae strain (e.g., ATCC 49619) as a positive control for PCR amplification.[14]
-
Problem 3: Sequencing of the atpC and atpA genes from my resistant isolate did not reveal any known resistance mutations.
-
Possible Cause: The resistance may be due to a novel, previously unreported mutation in atpC or atpA.[3][16][17] In rare cases, the genetic basis for resistance might not be found within these genes.[3][17][18]
-
Troubleshooting Steps:
-
Thorough Sequence Analysis: Carefully align the sequencing results with a wild-type reference sequence (e.g., from S. pneumoniae R6) to identify any nucleotide changes.[5]
-
Predict Amino Acid Change: Translate the nucleotide sequence to determine if the mutation results in an amino acid substitution.
-
Literature Review: Search recent publications for newly identified mutations associated with this compound resistance.
-
Consider Other Mechanisms: While mutations in atpA and atpC are the primary cause, other less common resistance mechanisms could exist. However, this is less likely.
-
Data Presentation
Table 1: this compound Susceptibility Profiles for S. pneumoniae
| Susceptibility Status | Disk Diffusion Zone Diameter (5µg disk) | Minimum Inhibitory Concentration (MIC) |
| Susceptible (OptS) | ≥ 14 mm | ≤ 1 µg/ml |
| Resistant (OptR) | < 14 mm or growth within a ≥14 mm zone | 4 to >64 µg/ml |
| Intermediate/Equivocal | 6 - 14 mm | 2 - 4 µg/ml |
Data compiled from multiple sources.[2][5][6][8][10][11]
Table 2: Common Amino Acid Substitutions Associated with this compound Resistance
| Gene | Amino Acid Position | Reported Substitutions |
| atpC | 13 | Met → Val |
| atpC | 15 | Val → Ile |
| atpC | 20 | Gly → Ser |
| atpC | 23 | Met → Ile |
| atpC | 48 | Val → Ala/Ile |
| atpC | 49 | Ala → Thr/Val |
| atpC | 50 | Phe → Ser |
| atpA | 206 | Trp → Ser/Cys |
This is not an exhaustive list. Novel mutations are continuously being identified.[1][2][4][6][9][16][17]
Experimental Protocols
Protocol 1: this compound Disk Diffusion Susceptibility Testing
-
Inoculum Preparation: Select 3-4 well-isolated colonies of the alpha-hemolytic organism from an 18-24 hour culture. Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.[11][14]
-
Inoculation: Using a sterile cotton swab, streak the suspension evenly over the entire surface of a 5% sheep blood agar plate.[10][14]
-
Disk Application: Aseptically place a 5 µg this compound disk onto the inoculated agar surface. Gently press the disk to ensure firm contact.[10][19]
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours in a 5-10% CO2-enriched atmosphere.[10][11][14]
-
Interpretation: Measure the diameter of the zone of inhibition in millimeters. A zone of ≥14 mm is considered susceptible. A zone of <14 mm is considered resistant. The presence of colonies within a ≥14 mm zone also indicates resistance.[6][11][12]
Protocol 2: PCR Amplification and Sequencing of atpC and atpA
-
DNA Extraction: Extract high-quality genomic DNA from a pure culture of the pneumococcal isolate using a commercial DNA extraction kit or a standard protocol.[20]
-
Primer Design: Use previously validated primers for the amplification of the atpC and atpA genes.
-
PCR Amplification:
-
Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and forward and reverse primers.
-
Add the template DNA to the master mix.
-
Perform PCR with the following general cycling conditions:
-
-
Amplicon Verification: Run a portion of the PCR product on an agarose gel to confirm the amplification of a single fragment of the expected size.
-
PCR Product Purification: Purify the remaining PCR product to remove primers and dNTPs.
-
DNA Sequencing: Send the purified PCR product for Sanger sequencing using the same primers used for amplification.[21]
-
Sequence Analysis: Align the obtained sequence with a wild-type reference sequence of atpC and atpA from an this compound-susceptible S. pneumoniae strain to identify any mutations.
Mandatory Visualizations
Caption: Workflow for Identification of this compound-Resistant S. pneumoniae.
Caption: Genetic Basis of this compound Resistance Signaling Pathway.
References
- 1. Molecular basis of the this compound-sensitive phenotype of pneumococcus: characterization of the genes encoding the F0 complex of the Streptococcus pneumoniae and Streptococcus oralis H(+)-ATPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound resistance in Streptococcus pneumoniae: mechanism, significance, and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Description of this compound-resistant Streptococcus pneumoniae due to an uncommon mutation in the atpA gene and comparison with previously identified atpC mutants from Brazil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Description of this compound-resistant Streptococcus pneumoniae due to an uncommon mutation in the atpA gene and comparison with previously identified atpC mutants from Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenotypic and Molecular Characterization of this compound-Resistant Streptococcus pneumoniae Isolates from Brazil, with Description of Five Novel Mutations in the atpC Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] this compound resistance in Streptococcus pneumoniae: mechanism, significance, and clinical implications. | Semantic Scholar [semanticscholar.org]
- 10. microbiologyinfo.com [microbiologyinfo.com]
- 11. This compound Resistance among Streptococcus pneumoniae Strains Colonizing Healthy Children in Portugal - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Sensitivity Test: Principle, Procedure, Results • Microbe Online [microbeonline.com]
- 13. MALDI-TOF Mass Spectrometry-Based this compound Susceptibility Testing for Differentiation of Streptococcus pneumoniae from other Streptococcus mitis Group Streptococci - PMC [pmc.ncbi.nlm.nih.gov]
- 14. microbenotes.com [microbenotes.com]
- 15. researchgate.net [researchgate.net]
- 16. Description of a novel mutation in the atpC gene in this compound-resistant Streptococcus pneumoniae strains isolates from Tunisia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparison of Streptococcus pneumoniae isolates occurring in this compound-susceptible and this compound-resistant variants by analyzing whole-genome sequencing data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. dalynn.com [dalynn.com]
- 20. Streptococcus pneumoniae Detection and Serotyping Using PCR | Strep Lab | CDC [cdc.gov]
- 21. Primers and PCR conditions for MLST of S. pneumoniae | PubMLST [pubmlst.org]
- 22. Evaluation of a PCR Assay for Detection of Streptococcus pneumoniae in Respiratory and Nonrespiratory Samples from Adults with Community-Acquired Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
Alternative procedures for equivocal Optochin test results.
Welcome to the technical support center for microbiological identification. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting equivocal Optochin test results and exploring reliable alternative identification procedures for Streptococcus pneumoniae.
Frequently Asked Questions (FAQs)
Q1: What does an "equivocal" this compound test result mean?
An equivocal or indeterminate this compound test result occurs when the zone of inhibition around the this compound disk is less than 14 mm for a 6 mm disk.[1][2] This result is questionable because while S. pneumoniae is typically susceptible to this compound, some strains can show reduced susceptibility, and some other alpha-hemolytic streptococci may be slightly inhibited by it.[1][3] Therefore, a zone of inhibition smaller than 14 mm necessitates further confirmatory testing.[1][2]
Q2: Why is it crucial to differentiate Streptococcus pneumoniae from other viridans group streptococci?
Accurate differentiation is critical for several reasons. S. pneumoniae is a significant human pathogen responsible for diseases like pneumonia, meningitis, and otitis media.[4] Misidentification can lead to inappropriate antimicrobial therapy.[5] Other viridans group streptococci are generally less pathogenic, often associated with conditions like dental caries and endocarditis.[6]
Q3: Can this compound-resistant strains of S. pneumoniae exist?
Yes, this compound-resistant strains of S. pneumoniae have been reported, although they are not common.[7][8][9] This resistance can arise from point mutations in the atpC and atpA genes, which code for subunits of the H+-ATPase, the target of this compound.[9][10] The emergence of such strains underscores the importance of not relying solely on the this compound test for identification.[7]
Q4: What are the primary alternative methods to resolve an equivocal this compound test?
The most common and recommended alternative procedures include the Bile Solubility Test, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), and molecular methods like 16S rRNA gene sequencing and DNA probes targeting specific pneumococcal genes.[7][11][12][13]
Troubleshooting Equivocal this compound Test Results
If you encounter an equivocal this compound test result, consider the following troubleshooting steps and alternative procedures.
Immediate Troubleshooting Steps
-
Verify Incubation Conditions: Ensure the plate was incubated at 35-37°C in a 5-10% CO2-enriched environment for 18-24 hours.[1][3] Improper incubation can affect the growth of S. pneumoniae and the resulting zone of inhibition.
-
Check Media Type: The test should be performed on 5% sheep blood agar.[1][3] Using other media can lead to smaller zone sizes and inaccurate results.
-
Confirm Purity of Culture: Ensure the tested colony was well-isolated and from a pure culture. Contamination with other bacteria can interfere with the test.
Alternative Identification Methods
If the this compound test result remains equivocal after troubleshooting, proceed with one or more of the following alternative methods for definitive identification.
Quantitative Data Summary of Alternative Methods
| Method | Principle | Sensitivity | Specificity | Speed | Cost |
| Bile Solubility Test | Lysis of S. pneumoniae in the presence of bile salts due to an autolytic enzyme (amidase).[14][15] | High (but some resistant strains exist)[16] | High[16] | 15 minutes - 2 hours[12][14] | Low |
| MALDI-TOF MS | Generates a unique protein fingerprint (mass spectrum) for an organism and compares it to a database.[11][17] | High[18] | High[18] | < 30 minutes[17] | High initial investment, low per sample |
| 16S rRNA Sequencing | Sequencing the highly conserved 16S ribosomal RNA gene for bacterial identification.[13][19] | High | Variable (can be difficult to distinguish closely related species like S. mitis)[13][20] | 1-2 days | Moderate |
| DNA Probes (lytA) | Detects the presence of a specific gene, such as lytA (autolysin), which is characteristic of S. pneumoniae.[21][22] | 100%[22] | 100%[22] | Hours | Moderate to High |
Experimental Protocols
Bile Solubility Test Protocol
This test differentiates S. pneumoniae, which is soluble in bile, from other alpha-hemolytic streptococci that are not.[14][23]
Materials:
-
Pure, 18- to 24-hour-old culture of the test organism on a sheep blood agar plate.
-
2% sodium deoxycholate solution (for tube test) or 10% sodium deoxycholate solution (for plate test).[12][23]
-
Sterile saline (0.85%).
-
Sterile test tubes.
-
Incubator at 35-37°C.
Procedure (Tube Method): [12][14][23]
-
Create a suspension of the test organism in 1.0 ml of sterile saline to a turbidity equivalent to a 0.5-1.0 McFarland standard.
-
Divide the suspension equally into two tubes (0.5 ml each). Label one "TEST" and the other "CONTROL".
-
Add 0.5 ml of 2% sodium deoxycholate to the "TEST" tube.
-
Add 0.5 ml of sterile saline to the "CONTROL" tube.
-
Gently mix both tubes.
-
Incubate the tubes at 35-37°C for up to 2 hours.
-
Observe for clearing of turbidity in the "TEST" tube compared to the "CONTROL" tube.
Procedure (Plate Method): [12][14]
-
Select a well-isolated colony on the blood agar plate.
-
Add one drop of 10% sodium deoxycholate reagent next to the colony.
-
Gently tilt the plate to allow the drop to run over the colony.
-
Incubate the plate at 35-37°C for 30 minutes.
-
Observe for the disintegration or flattening of the colony.
Interpretation:
-
Positive: Clearing of turbidity in the tube or dissolution of the colony on the plate indicates the organism is S. pneumoniae.[14]
-
Negative: No change in turbidity or the colony remains intact, indicating the organism is not S. pneumoniae.[14]
Visualizing Experimental Workflows and Logical Relationships
To further clarify the troubleshooting and identification process, the following diagrams illustrate the experimental workflows and the logical relationships between the different testing methods.
Caption: Troubleshooting workflow for an equivocal this compound test result.
Caption: Alternative methods for identifying S. pneumoniae after an equivocal this compound test.
References
- 1. This compound Susceptibility Test for Streptococcus pneumoniae [microbiologynotes.com]
- 2. This compound Sensitivity Test: Principle, Procedure, Results • Microbe Online [microbeonline.com]
- 3. microbiologyinfo.com [microbiologyinfo.com]
- 4. thebradleylab.wordpress.com [thebradleylab.wordpress.com]
- 5. Accuracy of Phenotypic and Genotypic Testing for Identification of Streptococcus pneumoniae and Description of Streptococcus pseudopneumoniae sp. nov - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medicallabnotes.com [medicallabnotes.com]
- 7. This compound Resistance among Streptococcus pneumoniae Strains Colonizing Healthy Children in Portugal - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. This compound resistance in Streptococcus pneumoniae: mechanism, significance, and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. MALDI-TOF mass spectrometry: an emerging technology for microbial identification and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bile Solubility Test: Principle, Procedure, Results • Microbe Online [microbeonline.com]
- 13. Use of 16s rRNA Gene Sequencing for the Identification of Viridans Group Streptococci - PMC [pmc.ncbi.nlm.nih.gov]
- 14. microbiologyinfo.com [microbiologyinfo.com]
- 15. flabslis.com [flabslis.com]
- 16. Comparison of four methods for identifying Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mass Spectrometry MALDI-TOF Technology Species Level Identification | Pioneering Diagnostics [biomerieux.com]
- 18. Differentiation between Streptococcus pneumoniae and other viridans group streptococci by matrix-assisted laser desorption/ionization time of flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. mdpi.com [mdpi.com]
- 21. DNA probe for identification of Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Sensitive and Specific Method for Rapid Identification of Streptococcus pneumoniae Using Real-Time Fluorescence PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Bile Solubility Test- Principle, Procedure, Result Interpretation, Examples and Limitation [microbiologynotes.com]
Limitations of the Optochin susceptibility test in clinical microbiology.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Optochin susceptibility test for the presumptive identification of Streptococcus pneumoniae.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound susceptibility test?
The this compound susceptibility test is a presumptive method for differentiating Streptococcus pneumoniae from other alpha-hemolytic streptococci, often referred to as viridans group streptococci.[1] The test relies on the differential susceptibility of these bacteria to the chemical ethylhydrocupreine hydrochloride (this compound). S. pneumoniae is susceptible to this compound, which inhibits its growth and results in a zone of inhibition around an this compound-impregnated disk on an agar plate.[1][2] In contrast, most viridans group streptococci are resistant to this compound and will grow up to the edge of the disk.[1][2]
Q2: What are the primary limitations of the this compound test?
While widely used, the this compound test has several limitations:
-
Emergence of Resistant S. pneumoniae : Strains of S. pneumoniae that are resistant to this compound have been reported, which can lead to false-negative results.[3][4][5] The prevalence of resistance can vary, with some studies reporting rates from 2-3.2% and others as high as 18%.[6][7]
-
Susceptibility in Other Viridans Streptococci : Some viridans group streptococci, such as Streptococcus mitis and Streptococcus pseudopneumoniae, can show susceptibility to this compound, leading to false-positive results.[8][9]
-
Dependence on Test Conditions : The accuracy of the test is highly dependent on strict adherence to the experimental protocol, including the type of agar medium, incubation time, and atmospheric conditions (CO2 concentration).[10][11][12]
-
Presumptive Nature : The test is considered presumptive and not definitive. Confirmatory tests, such as the bile solubility test, are often recommended, especially for isolates showing intermediate or questionable results.[2]
Q3: When is a confirmatory test, such as the bile solubility test, necessary?
A confirmatory test is recommended in the following situations:
-
Intermediate Zone of Inhibition : When the zone of inhibition around the this compound disk is in the intermediate or questionable range (e.g., between 7 mm and 14 mm).[2]
-
This compound-Resistant Isolates Suspected to be S. pneumoniae : If an alpha-hemolytic streptococcus isolate is resistant to this compound but is suspected to be S. pneumoniae based on other characteristics (e.g., colony morphology, clinical source), a bile solubility test should be performed.[4]
-
Invasive Isolates : For invasive isolates, it is crucial to confirm the identification of this compound-resistant alpha-hemolytic streptococci to rule out S. pneumoniae.[4]
Q4: How does CO2 incubation affect the this compound test?
Incubation in a CO2-enriched environment, which is often required for the growth of S. pneumoniae, can decrease the size of the inhibition zone around the this compound disk.[11][13][14] This can potentially lead to a susceptible strain being misinterpreted as resistant (a false-negative result). Therefore, it is critical to adhere to standardized incubation conditions and to be aware of this effect when interpreting results.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| No zone of inhibition with a known S. pneumoniae control strain. | 1. Inactive this compound disks (improper storage or expired).2. Incorrect incubation conditions (e.g., excessively high CO2 concentration).3. The control strain has lost its susceptibility. | 1. Verify the expiration date and proper storage of the this compound disks. Test with a new lot of disks.2. Ensure incubation is at 35-37°C in 5% CO2 for 18-24 hours.[11]3. Obtain a new, certified quality control strain of S. pneumoniae (e.g., ATCC 49619).[1] |
| A zone of inhibition is observed with a viridans streptococcus control strain. | 1. Some viridans species can be susceptible to this compound.2. The control strain is misidentified. | 1. This highlights a known limitation of the test. Report the result and consider confirmatory testing if the isolate is from a significant clinical sample.2. Verify the identity of the control strain. |
| Zone of inhibition is in the intermediate/equivocal range (7-14 mm). | 1. The isolate may be S. pneumoniae with reduced susceptibility.2. The isolate may be a susceptible viridans streptococcus.3. Non-standardized inoculum density or incubation conditions. | 1. Perform a bile solubility test for confirmation. An isolate with an intermediate zone that is bile soluble is presumptively identified as S. pneumoniae.[2]2. Standardize the inoculum to a 0.5 McFarland standard.[8]3. Ensure correct incubation time and atmosphere. |
| False-negative result (known S. pneumoniae tests as resistant). | 1. The isolate is a genuinely this compound-resistant strain of S. pneumoniae.2. Suboptimal incubation conditions (high CO2) reducing zone size.3. Use of incorrect agar medium. | 1. Perform a bile solubility test for confirmation.[4]2. Review and standardize incubation procedures.[11]3. Use 5% sheep blood agar as recommended.[1] Trypticase Soy Agar (TSA) with sheep blood is often recommended to avoid misidentification.[12] |
| False-positive result (a viridans streptococcus tests as susceptible). | 1. The isolate belongs to a species of viridans streptococci known to be this compound-susceptible (e.g., S. mitis, S. pseudopneumoniae). | 1. Perform a bile solubility test. Most viridans streptococci are bile insoluble.[15] |
Data Presentation
Table 1: Performance Characteristics of the this compound Susceptibility Test
| Parameter | Finding | Reference |
| Sensitivity | >95% for presumptive identification. | [3] |
| Correct Identification (Overall) | 90.5% for viridans group streptococci isolates. | [8][9] |
| Correct Identification (this compound Susceptible Group) | 87.5% | [8][9] |
| Correct Identification (this compound Resistant Group) | 93.5% | [8][9] |
Table 2: Prevalence of this compound Resistance in Streptococcus pneumoniae
| Study Population/Region | Prevalence of Resistance | Reference |
| Clinical isolates in Portugal | 3.2% | [6] |
| Colonizing isolates in healthy children in Portugal | 2.1% | [6] |
| General reported rates | Can be as high as 18% | [7] |
Experimental Protocols
This compound Susceptibility Test
-
Culture Preparation : From a pure 18- to 24-hour culture, select one to three isolated colonies of the alpha-hemolytic streptococcus to be tested.
-
Inoculation : Streak the colonies onto a 5% sheep blood agar plate to obtain confluent growth in the area of inoculation.
-
Disk Placement : Using sterile forceps, place a 6-mm disk impregnated with 5 µg of this compound onto the inoculated surface of the agar. Gently press the disk to ensure it adheres firmly to the agar.
-
Incubation : Incubate the plate at 35-37°C for 18-24 hours in a 5% CO2-enriched atmosphere.
-
Interpretation of Results :
-
Susceptible (S. pneumoniae) : A zone of inhibition of ≥14 mm in diameter around the disk.
-
Resistant (Viridans streptococci) : No zone of inhibition, or a zone of <14 mm in diameter.
-
Equivocal : A zone of inhibition between 7 mm and 14 mm requires a confirmatory test.[2]
-
Bile Solubility Test (Tube Method) - Confirmatory Test
-
Bacterial Suspension : Prepare a heavy suspension of the organism from a pure culture in 1 ml of sterile saline. The turbidity should be equivalent to a 0.5 to 1.0 McFarland standard.
-
Aliquot : Divide the suspension into two tubes (0.5 ml each). Label one "Test" and the other "Control".
-
Reagent Addition :
-
To the "Test" tube, add 0.5 ml of 2% sodium deoxycholate (bile salt) solution and mix.
-
To the "Control" tube, add 0.5 ml of sterile saline and mix.
-
-
Incubation : Incubate both tubes at 35-37°C for up to 2 hours.
-
Interpretation of Results :
-
Positive (S. pneumoniae) : Clearing of the turbidity in the "Test" tube, while the "Control" tube remains turbid.
-
Negative (Viridans streptococci) : The "Test" tube remains turbid.
-
Visualizations
Caption: Experimental workflow for the this compound susceptibility test and confirmatory bile solubility test.
Caption: Logical workflow for troubleshooting unexpected this compound test results.
References
- 1. microbenotes.com [microbenotes.com]
- 2. microbiologyinfo.com [microbiologyinfo.com]
- 3. This compound Sensitivity Test: Principle, Procedure, Results • Microbe Online [microbeonline.com]
- 4. academic.oup.com [academic.oup.com]
- 5. [PDF] this compound resistance in Streptococcus pneumoniae: mechanism, significance, and clinical implications. | Semantic Scholar [semanticscholar.org]
- 6. This compound Resistance among Streptococcus pneumoniae Strains Colonizing Healthy Children in Portugal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Assessment of the this compound Susceptibility Test to Differentiate Streptococcus pneumoniae from other Viridans Group Streptococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identification of Streptococcus pneumoniae: Development of a Standardized Protocol for this compound Susceptibility Testing Using Total Lab Automation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. simpios.eu [simpios.eu]
- 12. This compound Revisited: Defining the Optimal Type of Blood Agar for Presumptive Identification of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Interfering effect of incubation in carbon dioxide on the identification of pneumococci by this compound discs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Interfering Effect of Incubation in Carbon Dioxide on the Identification of Pneumococci by this compound Discs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. microbiologyinfo.com [microbiologyinfo.com]
Enhancing the clarity of inhibition zones in the Optochin assay
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals enhance the clarity of inhibition zones in the Optochin assay for the presumptive identification of Streptococcus pneumoniae.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why are the inhibition zones around my this compound disks hazy or unclear?
Unclear or hazy inhibition zones can be due to several factors:
-
Mixed Culture: The most common cause is a mixed or contaminated culture. Ensure you are testing a pure culture of an alpha-hemolytic organism.[1] To rectify this, re-isolate the colony to ensure purity and repeat the test.
-
Inappropriate Growth Medium: The type of blood agar used can significantly impact the results. Trypticase Soy Agar (TSA) with 5% sheep blood is recommended for optimal results.[2] Using other media like Columbia agar or Mueller-Hinton agar can lead to a higher number of isolates with indeterminate zone sizes.[2]
-
Incorrect Inoculum Density: A lawn of growth that is too light or too heavy can make the zone edge difficult to discern. Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and streak for confluent growth.[3]
-
Improper Incubation: S. pneumoniae requires a CO2-enriched environment (5-10%) for optimal growth.[4] Incubation in ambient air can lead to poor growth and less defined inhibition zones.[5] Also, high concentrations of CO2 may lead to smaller zones of inhibition.[6]
Q2: What should I do if I observe no inhibition zone?
If there is no zone of inhibition, it generally indicates that the organism is resistant to this compound, suggesting it is not S. pneumoniae.[6][7] However, before concluding, consider these possibilities:
-
This compound Disk Potency: Ensure the this compound disks have been stored correctly at -20°C or 2-8°C (depending on the manufacturer), protected from light and moisture, and are within their expiration date.[1][5]
-
This compound-Resistant S. pneumoniae: Although rare, this compound-resistant strains of S. pneumoniae have been reported.[3][6] If you strongly suspect the isolate is S. pneumoniae based on other characteristics (e.g., colony morphology, Gram stain), a bile solubility test should be performed for confirmation.[6][8]
-
Quality Control: Always run quality control strains with each new batch of disks and with each test run. Streptococcus pneumoniae ATCC 49619 should produce a clear inhibition zone, while Streptococcus mitis ATCC 49456 should show no zone.[3]
Q3: The inhibition zone is smaller than the standard ≥14 mm. How should I interpret this?
A zone of inhibition less than 14 mm is considered equivocal or intermediate.[4][7]
-
Further Testing Required: For zones between 7 mm and 13 mm, the isolate cannot be definitively identified as S. pneumoniae by the this compound test alone.[1] A bile solubility test is required to confirm the identification.[1][4][7] If the organism is bile soluble, it can be presumptively identified as S. pneumoniae.[1][7]
-
Check Media and Incubation: As mentioned, the type of agar and incubation conditions can affect the zone size.[2][9] Ensure you are using the recommended TSA with 5% sheep blood and incubating in a CO2-enriched atmosphere.[2][4]
Q4: Can I read the results earlier than the standard 18-24 hours?
While the standard incubation period is 18-24 hours[5][7], some studies suggest that reading may be possible as early as 12 hours.[9][10][11] However, shortening the incubation time must be done with caution, as it may lead to false-negative results depending on the agar used.[9][10][11] It is crucial to validate any shortened incubation protocol in your laboratory.
Experimental Protocols and Data
Detailed this compound Susceptibility Test Protocol
-
Culture Preparation: Select three to four well-isolated colonies of the alpha-hemolytic organism to be tested from an 18-24 hour culture.[4]
-
Inoculation: Streak the isolate onto a Trypticase Soy Agar plate with 5% sheep blood to obtain confluent growth.[1][4] Alternatively, prepare a bacterial suspension equivalent to a 0.5 McFarland standard and use a sterile swab to inoculate the plate.[3]
-
Disk Application: Using sterile forceps, aseptically place a 5 µg this compound disk onto the inoculated surface.[1] Gently tap the disk to ensure it adheres to the agar.[1]
-
Incubation: Incubate the plate at 35 ± 2°C for 18-24 hours in a 5-10% CO2-enriched environment.[4]
-
Result Interpretation: After incubation, measure the diameter of the zone of inhibition in millimeters.[5]
Quantitative Data Summary
| Parameter | Recommended Condition/Value | Notes |
| This compound Disk Potency | 5 µg | Standard concentration for testing. |
| Media | Trypticase Soy Agar (TSA) with 5% sheep blood | Use of other media may result in a significant number of isolates with indeterminate zones.[2] |
| Incubation Temperature | 35 ± 2°C | Standard incubation temperature for S. pneumoniae.[4] |
| Incubation Atmosphere | 5-10% CO2 | Some isolates will not grow well in ambient air.[4][5] |
| Incubation Time | 18-24 hours | Shorter incubation times (e.g., 12 hours) may be possible but require validation.[7][10][11] |
| Interpretation (≥14 mm) | Susceptible (Presumptive S. pneumoniae) | A clear and well-defined zone.[4] |
| Interpretation (<14 mm) | Equivocal | Requires confirmation with a bile solubility test.[4][7] |
| Interpretation (No Zone) | Resistant | Indicates the organism is likely not S. pneumoniae.[7] |
Visual Troubleshooting Guide
The following workflow diagram illustrates the decision-making process for troubleshooting unclear inhibition zones in the this compound assay.
Caption: Troubleshooting workflow for unclear this compound assay results.
References
- 1. dalynn.com [dalynn.com]
- 2. This compound Revisited: Defining the Optimal Type of Blood Agar for Presumptive Identification of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. microbenotes.com [microbenotes.com]
- 4. microbiologyinfo.com [microbiologyinfo.com]
- 5. This compound Sensitivity Test: Principle, Procedure, Results • Microbe Online [microbeonline.com]
- 6. rcpath.org [rcpath.org]
- 7. This compound test [microbe-canvas.com]
- 8. simpios.eu [simpios.eu]
- 9. Identification of Streptococcus pneumoniae: Development of a Standardized Protocol for this compound Susceptibility Testing Using Total Lab Automation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis: Validating the Optochin Susceptibility Test Against Molecular Methods for Streptococcus pneumoniae Identification
For researchers, scientists, and drug development professionals, the accurate identification of Streptococcus pneumoniae is a critical first step in both clinical diagnostics and microbiological research. While the optochin susceptibility test has been a long-standing phenotypic method for presumptive identification, the advent of molecular techniques has prompted a necessary validation of this traditional assay. This guide provides an objective comparison of the this compound susceptibility test's performance against various molecular methods, supported by experimental data and detailed protocols.
The this compound susceptibility test is a cost-effective and straightforward method for differentiating S. pneumoniae from other α-hemolytic streptococci.[1][2][3] The principle of the test lies in the unique sensitivity of S. pneumoniae to the chemical ethylhydrocupreine hydrochloride (this compound), which inhibits its growth and creates a characteristic zone of inhibition on an agar plate.[1][2] However, the reliability of this method has been called into question with the emergence of this compound-resistant S. pneumoniae strains and the potential for misidentification of closely related species.[4][5][6]
Molecular methods, on the other hand, offer a more direct and often more accurate means of identification by targeting specific genetic markers of S. pneumoniae. These methods include Polymerase Chain Reaction (PCR) and gene sequencing, which can identify key genes such as autolysin (lytA), pneumolysin (ply), and pneumococcal surface adhesin A (psaA).[4][5][7] More recently, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) has emerged as a rapid and high-throughput protein-based identification technique.[8][9]
Performance Data: this compound Susceptibility vs. Molecular Methods
The following table summarizes the performance of the this compound susceptibility test in comparison to molecular methods, which are considered the gold standard for bacterial identification. The data is derived from a study that evaluated viridans group streptococci from respiratory samples.[10][11]
| Performance Metric | This compound Susceptibility Test | Molecular Methods (lytA and recA gene sequencing) |
| Overall Correct Identification | 90.5% | Gold Standard |
| Correct Identification of this compound-Susceptible Isolates | 87.5% | Gold Standard |
| Correct Identification of this compound-Resistant Isolates | 93.5% | Gold Standard |
Data synthesized from a study by Vargiu et al. (2021).[10][11]
It is important to note that while the overall performance of the this compound test is high, discrepancies do occur. In the cited study, some this compound-resistant isolates were identified as S. pneumoniae by gene sequencing, and some this compound-susceptible isolates were identified as other species like Streptococcus mitis and Streptococcus pseudopneumoniae.[10][11]
Experimental Protocols
This compound Susceptibility Testing
This phenotypic test is performed to assess the susceptibility of α-hemolytic streptococci to this compound.
Methodology:
-
Isolate Selection: Well-isolated colonies of an α-hemolytic streptococcus are selected from an 18-24 hour culture.[1]
-
Inoculation: A suspension of the isolate is prepared and streaked onto a 5% sheep blood agar plate to achieve confluent growth.[2]
-
Disk Placement: A filter paper disk impregnated with 5µg of this compound is placed onto the inoculated surface of the agar.[2]
-
Incubation: The plate is incubated at 35-37°C for 18-24 hours in a 5-10% CO2-enriched atmosphere.[2]
-
Interpretation of Results: A zone of inhibition of 14 mm or greater around the disk is considered a presumptive identification of S. pneumoniae.[1] Isolates with smaller or no zones of inhibition are considered this compound-resistant.[1]
Molecular Identification Methods
Molecular techniques provide a genotypic approach to bacterial identification, offering high specificity.
1. Polymerase Chain Reaction (PCR) and Gene Sequencing:
Methodology:
-
DNA Extraction: Genomic DNA is extracted from the bacterial isolate.
-
Gene Amplification: PCR is used to amplify specific target genes known to be characteristic of S. pneumoniae, such as lytA, ply, or psaA.[4][5][7]
-
Gel Electrophoresis (for PCR): The amplified DNA fragments are separated by size on an agarose gel to confirm the presence of the target gene.
-
Sequencing: For definitive identification, the amplified gene product is sequenced, and the resulting sequence is compared to known sequences in a database.[10][11] Species identification is confirmed by a high degree of sequence similarity to reference S. pneumoniae strains.
2. MALDI-TOF Mass Spectrometry:
This method identifies microorganisms based on their unique protein profiles.
Methodology:
-
Sample Preparation: A small amount of the bacterial colony is applied to a MALDI target plate.
-
Matrix Application: The sample is overlaid with a matrix solution that facilitates ionization.
-
Mass Spectrometry: The target plate is placed in the MALDI-TOF mass spectrometer. A laser is fired at the sample, causing the proteins to be ionized and desorbed. The time it takes for these ions to travel to the detector is measured, which is used to determine their mass-to-charge ratio.
-
Spectral Analysis: The resulting mass spectrum, a unique "fingerprint" of the organism's proteins, is compared to a database of known spectra for identification.[8][9]
Visualizing the Validation Workflow
The following diagrams illustrate the experimental workflow for validating the this compound susceptibility test and the logical relationship for classifying bacterial isolates.
Caption: Experimental workflow for the validation of the this compound susceptibility test.
Caption: Logical relationship for classifying bacterial isolates.
Conclusion
The this compound susceptibility test remains a valuable and widely used tool for the presumptive identification of Streptococcus pneumoniae, particularly in resource-limited settings.[1] However, its limitations, including the existence of this compound-resistant pneumococci and the potential for misidentification of other viridans group streptococci, necessitate the use of more definitive molecular methods for confirmation, especially in clinical and research settings where accurate identification is paramount.[4][6][10][11] The integration of molecular techniques, such as PCR, gene sequencing, and MALDI-TOF MS, provides a more robust and reliable approach to the identification of S. pneumoniae, ensuring greater accuracy in diagnostics and research outcomes.
References
- 1. microbiologyinfo.com [microbiologyinfo.com]
- 2. This compound Susceptibility Test for Streptococcus pneumoniae [microbiologynotes.com]
- 3. microbenotes.com [microbenotes.com]
- 4. Comparison of Five Genotypic Techniques for Identification of this compound-Resistant Pneumococcus-Like Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. iosrjournals.org [iosrjournals.org]
- 7. journals.asm.org [journals.asm.org]
- 8. MALDI-TOF Mass Spectrometry-Based this compound Susceptibility Testing for Differentiation of Streptococcus pneumoniae from other Streptococcus mitis Group Streptococci - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MALDI-TOF Mass Spectrometry-Based this compound Susceptibility Testing for Differentiation of Streptococcus pneumoniae from other Streptococcus mitis Group Streptococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessment of the this compound Susceptibility Test to Differentiate Streptococcus pneumoniae from other Viridans Group Streptococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Optochin and Bile Solubility Tests for Accurate Identification of Streptococcus pneumoniae
For researchers, scientists, and drug development professionals, the precise and rapid identification of Streptococcus pneumoniae is paramount. This guide provides an objective comparison of two cornerstone phenotypic methods: the Optochin susceptibility test and the Bile Solubility test, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your laboratory's needs.
Streptococcus pneumoniae, a leading cause of pneumonia, meningitis, and otitis media, must be accurately differentiated from other alpha-hemolytic streptococci, which are often part of the normal respiratory flora.[1] The this compound and Bile Solubility tests have long been the frontline methods for this purpose in clinical microbiology laboratories.[2] This guide delves into the principles, performance, and protocols of each test to provide a comprehensive comparison.
Principle of the Tests
The This compound test relies on the unique sensitivity of S. pneumoniae to the chemical ethylhydrocupreine hydrochloride (this compound).[3] This quinine derivative interferes with the bacterial cell membrane's integrity, leading to lysis and the formation of an inhibition zone on an agar plate.[1][4] Other alpha-hemolytic streptococci are typically resistant to the concentration of this compound used in the test.[3]
The Bile Solubility test is based on the ability of bile salts, such as sodium deoxycholate, to selectively lyse S. pneumoniae.[5][6] This bacterium possesses an autolytic enzyme, an amidase, which is activated by the bile salts.[7][8] This activation accelerates the natural autolysis process, resulting in the visible clearing of a bacterial suspension or the dissolution of colonies on an agar plate.[6][8] Other alpha-hemolytic streptococci lack this specific autolytic enzyme and therefore remain intact in the presence of bile salts.[5]
Performance and Experimental Data
The choice between the this compound and Bile Solubility tests often depends on a balance of sensitivity, specificity, and practicality. A study comparing the performance of these phenotypic methods against a DNA probe (AccuProbe) as the gold standard provides valuable insights into their accuracy.
| Test | Sensitivity | Specificity | Reference |
| Bile Solubility Test | 98.8% | 82.6% | [9] |
| This compound Susceptibility Test | 87.9% | 59.3% | [9] |
As the data indicates, the Bile Solubility test demonstrates significantly higher sensitivity and specificity compared to the this compound test for the identification of S. pneumoniae.[9] However, the this compound test is often considered less time-consuming and simpler to perform.[4] It is important to note that some strains of S. pneumoniae can be this compound-resistant, which can lead to false-negative results.[3] Conversely, false-positive results can occur in the Bile Solubility test, and results can sometimes be difficult to interpret.[2][7] For equivocal this compound test results (inhibition zones <14 mm), a confirmatory Bile Solubility test is often recommended.[1][3]
Experimental Protocols
Below are detailed methodologies for performing both the this compound and Bile Solubility tests.
This compound Susceptibility Test Protocol
This protocol is based on the disk diffusion method.
Materials:
-
5% Sheep Blood Agar plates[10]
-
This compound disks (5 µg ethylhydrocupreine hydrochloride)[3]
-
Sterile inoculating loop or swab[10]
-
Forceps[4]
-
Incubator with a 5-10% CO2 atmosphere[3]
-
Millimeter ruler[4]
-
Quality control strains: S. pneumoniae ATCC 49619 (susceptible) and Enterococcus faecalis ATCC 29212 (resistant)[10]
Procedure:
-
Using a sterile inoculating loop or swab, select a few well-isolated colonies of the alpha-hemolytic streptococcus to be tested.[4]
-
Streak the colonies onto a 5% sheep blood agar plate to obtain confluent growth.[4]
-
Using sterile forceps, place an this compound disk onto the inoculated surface of the agar.[4]
-
Gently press the disk to ensure it adheres firmly to the agar.[4]
-
Incubate the plate at 35-37°C in a 5-10% CO2-enriched environment for 18-24 hours.[3]
-
After incubation, observe the plate for a zone of inhibition around the disk.[10]
-
Measure the diameter of the zone of inhibition in millimeters.[4]
Interpretation of Results:
-
Susceptible (Presumptive S. pneumoniae): A zone of inhibition of 14 mm or greater around a 6 mm disk.[3]
-
Resistant: No zone of inhibition.[3]
-
Equivocal: A zone of inhibition less than 14 mm. These isolates should be further tested with the Bile Solubility test for confirmation.[1][3]
Bile Solubility Test Protocol
This test can be performed using either a tube method or a direct plate method.[5]
Materials:
-
Bile solubility reagent (2% or 10% sodium deoxycholate)[7]
-
Sterile saline or broth[11]
-
Test tubes[11]
-
Pipettes[11]
-
Vortex mixer (optional)[11]
-
Incubator or water bath at 35-37°C[11]
-
5% Sheep Blood Agar plate with 18-24 hour old colonies[6]
-
Quality control strains: S. pneumoniae ATCC 49619 (soluble) and Streptococcus mitis ATCC 49456 (insoluble)[8]
Procedure (Tube Method):
-
Prepare a heavy suspension of the organism in 0.5 mL of sterile saline or broth in a small test tube, equivalent to a No. 1 McFarland standard.[5][11]
-
Divide the suspension equally into two tubes, one labeled "TEST" and the other "CONTROL".[11]
-
Add 2-5 drops of bile reagent to the "TEST" tube.[5]
-
Add an equal volume of saline to the "CONTROL" tube.[11]
-
Gently mix both tubes.[11]
-
Incubate the tubes at 35-37°C for up to 3 hours, observing for clearing of turbidity every hour.[11][12]
Interpretation of Results (Tube Method):
-
Positive (S. pneumoniae): Visible clearing of the turbidity in the "TEST" tube compared to the "CONTROL" tube.[6]
-
Negative: The "TEST" tube remains turbid.[5]
Procedure (Direct Plate Method):
-
Place a drop of 10% bile solubility reagent near a suspected 18- to 24-hour-old colony on a sheep blood agar plate.[6]
-
Gently roll the drop over several representative colonies by tilting the plate. Do not dislodge the colonies.[6]
-
Incubate the plate upright at 35°C for 15 to 30 minutes, or until the drop has evaporated.[6]
-
Observe for the dissolution or flattening of the colonies.[11]
Interpretation of Results (Direct Plate Method):
-
Positive (S. pneumoniae): Disintegration or flattening of the colony, leaving a zone of alpha-hemolysis where the colony was located.[5][11]
Visualizing the Workflows
To further clarify the experimental procedures, the following diagrams illustrate the workflows of the this compound and Bile Solubility tests.
Caption: Workflow of the this compound Susceptibility Test.
Caption: Workflow of the Bile Solubility Test (Tube and Plate Methods).
Conclusion
Both the this compound and Bile Solubility tests are valuable tools for the presumptive identification of Streptococcus pneumoniae. The Bile Solubility test offers superior sensitivity and specificity, making it a more reliable standalone test.[9] However, the this compound test provides a simpler and often faster initial screen.[4] For the most accurate identification, particularly in cases of equivocal this compound results, a combination of both tests is recommended.[3] The choice of methodology will ultimately depend on the specific needs, resources, and workflow of the individual laboratory.
References
- 1. This compound Susceptibility Test for Streptococcus pneumoniae [microbiologynotes.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound Sensitivity Test: Principle, Procedure, Results • Microbe Online [microbeonline.com]
- 4. microbiologyinfo.com [microbiologyinfo.com]
- 5. microbenotes.com [microbenotes.com]
- 6. Bile Solubility Test: Principle, Procedure, Results • Microbe Online [microbeonline.com]
- 7. flabslis.com [flabslis.com]
- 8. medicallabnotes.com [medicallabnotes.com]
- 9. Accuracy of Phenotypic Methods for Identification of Streptococcus pneumoniae Isolates Included in Surveillance Programs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. microbenotes.com [microbenotes.com]
- 11. Bile solubility test: Principle, Procedure, and Result - Online Biology Notes [onlinebiologynotes.com]
- 12. youtube.com [youtube.com]
A Comparative Guide to the Identification of Streptococcus pneumoniae: Optochin Test vs. PCR-Based Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate identification of Streptococcus pneumoniae is critical in research and clinical settings due to its significance as a major human pathogen. Traditional phenotypic methods, such as the optochin susceptibility test, are widely used for their simplicity and low cost. However, the advent of molecular techniques, particularly Polymerase Chain Reaction (PCR)-based assays, has introduced highly sensitive and specific alternatives. This guide provides an objective comparison of the accuracy of the this compound test and PCR-based identification of pneumococci, supported by experimental data and detailed protocols.
Performance Metrics: A Quantitative Comparison
The accuracy of diagnostic tests is paramount. The following table summarizes the performance of the this compound susceptibility test and a highly specific PCR-based assay targeting the autolysin (lytA) gene. It is important to note that the data presented is derived from separate studies, each employing different reference standards for confirmation of S. pneumoniae.
| Method | Parameter | Value (%) | Reference Standard Used in Study |
| This compound Susceptibility Test | Sensitivity | 87.9 | DNA probe (AccuProbe)[1] |
| Specificity | 59.3 | DNA probe (AccuProbe)[1] | |
| lytA Real-Time PCR | Sensitivity | 100 | Panel of 67 S. pneumoniae isolates |
| Specificity | 100 | Panel of 104 non-pneumococcal isolates[2][3][4][5] |
Note: The performance of the this compound test can be influenced by the emergence of this compound-resistant S. pneumoniae strains, which may lead to false-negative results.[6][7][8] The lytA gene is a widely accepted target for the specific detection of S. pneumoniae due to its conserved nature among pneumococcal isolates.[2][9][10]
Experimental Workflows
The accurate identification of Streptococcus pneumoniae involves a series of steps, from initial culture to confirmatory testing. The following diagram illustrates the typical experimental workflows for both the this compound susceptibility test and a PCR-based assay.
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following are detailed protocols for the this compound susceptibility test and a lytA-based real-time PCR assay.
This compound Susceptibility Test Protocol
The this compound test is a disk diffusion method used for the presumptive identification of S. pneumoniae.[6][11]
-
Bacterial Isolate Preparation: From a primary culture plate, select a well-isolated colony exhibiting alpha-hemolysis, characteristic of S. pneumoniae.
-
Inoculation: Streak the selected colony onto a 5% sheep blood agar plate to obtain confluent growth.[7][11]
-
Disk Placement: Using sterile forceps, place a 5 µg this compound disk onto the inoculated surface of the agar. Gently press the disk to ensure it adheres firmly.[6][7]
-
Incubation: Incubate the plate at 35-37°C in a 5-10% CO2-enriched environment for 18-24 hours.[6][11]
-
Result Interpretation: After incubation, measure the diameter of the zone of inhibition around the disk in millimeters.[11]
lytA Real-Time PCR Protocol
This protocol is for the detection of the lytA gene, a specific marker for S. pneumoniae, using a real-time PCR assay.[2]
-
DNA Extraction:
-
Harvest bacterial cells from a pure culture or directly from a clinical sample.
-
Extract genomic DNA using a commercially available DNA extraction kit according to the manufacturer's instructions.
-
-
PCR Reaction Setup:
-
Prepare a master mix containing the following components per reaction:
-
qPCR reaction mix (e.g., PerfeCTa qPCR Tough Mix)
-
Forward primer for lytA (200 nM final concentration)
-
Reverse primer for lytA (200 nM final concentration)
-
Probe for lytA (e.g., TaqMan probe with a fluorescent reporter and quencher) (200 nM final concentration)
-
Nuclease-free water
-
-
Add 2-5 µL of the extracted DNA to the master mix.
-
-
Real-Time PCR Cycling Conditions:
-
Perform the PCR using a real-time PCR instrument with the following cycling parameters:
-
Initial denaturation: 95°C for 10 minutes.
-
40-45 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.[2]
-
-
-
-
Data Analysis:
-
A positive result for S. pneumoniae is indicated by an amplification curve that crosses the threshold within the defined cycle cutoff (typically <40 cycles).[2] A no-template control should be included in every run and should not show amplification.
-
References
- 1. lytA-based identification methods can misidentify Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Streptococcus pneumoniae: Development of a Standardized Protocol for this compound Susceptibility Testing Using Total Lab Automation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Five Genotypic Techniques for Identification of this compound-Resistant Pneumococcus-Like Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of five genotypic techniques for identification of this compound-resistant pneumococcus-like isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of Streptococcus pneumoniae isolates occurring in this compound-susceptible and this compound-resistant variants by analyzing whole-genome sequencing data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 8. Comparison of four methods for identifying Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Development of Loop-Mediated Isothermal Amplification Assay Targeting lytA and psaA Genes for Rapid and Visual Diagnosis of Streptococcus pneumoniae Pneumonia in Children [frontiersin.org]
- 10. microbiologyinfo.com [microbiologyinfo.com]
- 11. ir.library.louisville.edu [ir.library.louisville.edu]
A Researcher's Guide: Comparing DNA Probes with Conventional Methods for Confirmation of Optochin-Resistant Streptococcus pneumoniae
The accurate identification of Streptococcus pneumoniae is critical for clinical diagnosis, epidemiological surveillance, and the development of antimicrobial strategies. While optochin susceptibility is a cornerstone for presumptive identification, the emergence of this compound-resistant S. pneumoniae strains presents a significant diagnostic challenge, as they can be misidentified as other viridans group streptococci. This guide provides an objective comparison of DNA probe-based assays with traditional confirmatory methods—bile solubility and PCR-based tests—for the definitive identification of these atypical pneumococcal isolates.
The Challenge of Identification
Traditionally, alpha-hemolytic streptococci susceptible to this compound are presumptively identified as S. pneumoniae. However, when resistance is observed, confirmatory tests are essential. Misidentification of a true this compound-resistant pneumococcus can have significant clinical implications, potentially leading to suboptimal treatment.[1] Therefore, robust, and accurate confirmatory methods are imperative. The primary alternatives include the classic bile solubility test and molecular methods like PCR and DNA probes.
Performance Comparison of Confirmatory Methods
The choice of a confirmatory test often depends on a balance of accuracy, cost, time, and available resources. DNA probe assays, such as the commercial AccuProbe test, have demonstrated exceptional accuracy and are often used as a gold standard in comparative studies.[2][3]
Below is a summary of the performance characteristics of bile solubility and lytA-specific PCR, benchmarked against DNA probe assays.
| Method | Principle | Sensitivity | Specificity | Advantages | Disadvantages |
| DNA Probe (e.g., AccuProbe) | Hybridization of a labeled, single-stranded DNA probe to specific ribosomal RNA (rRNA) sequences unique to S. pneumoniae.[4] | 100%[5][6] | 100%[5][6] | High accuracy and specificity; non-subjective results; rapid turnaround time. | Higher cost per test; requires specific instrumentation (luminometer).[1] |
| Bile Solubility Test | Detects the presence of an autolytic enzyme (amidase) that, when activated by bile salts (sodium deoxycholate), lyses the bacterial cell wall.[7][8] | 98.8%[2][9] | 82.6%[2][9] | Low cost; requires minimal specialized equipment. | Subjective interpretation; some pneumococcal strains are bile-insoluble; lower specificity.[9] |
| lytA PCR | Amplification of the lytA gene, which encodes the major pneumococcal autolysin, an enzyme highly specific to S. pneumoniae.[10] | 100%[11] | 100%[10] | Highly sensitive and specific; considered a gold standard for molecular identification.[11] | Requires thermal cycler and expertise in molecular techniques; potential for contamination. |
Note: Sensitivity and Specificity for Bile Solubility are derived from a large-scale study using a DNA probe (AccuProbe) as the reference standard on 1,733 clinical isolates provisionally identified as S. pneumoniae.[2][9] Sensitivity and Specificity for lytA PCR are based on studies demonstrating its ability to correctly identify pneumococci, including atypical strains.[10][11]
Experimental Workflows and Logical Relationships
Visualizing the diagnostic process helps in understanding the role of each confirmatory test.
Caption: Diagnostic workflow for identifying S. pneumoniae.
Caption: Workflow comparison of three confirmatory test methods.
Detailed Experimental Protocols
Accurate and reproducible results depend on meticulous adherence to experimental protocols.
DNA Probe Assay Protocol (Based on AccuProbe)
This protocol outlines the general steps for a chemiluminescent DNA probe assay.
-
Sample Preparation: Using a sterile loop or needle, transfer 1-4 morphologically similar colonies (at least 1 mm in diameter) from a fresh (18-48 hour) blood agar plate into the Lysis Reagent tube.[4]
-
Cell Lysis: Vortex the tube and incubate in a heating block at the manufacturer-specified temperature and duration to lyse the cells and release ribosomal RNA (rRNA).
-
Hybridization: Transfer the entire volume of the lysed sample into the Probe Reagent tube, which contains the acridinium ester-labeled DNA probe. Vortex gently and incubate in a water bath for 15 minutes to allow the probe to hybridize to the target rRNA.[4]
-
Selection and Hydrolysis: Add the Selection Reagent, which selectively hydrolyzes the acridinium ester on any unhybridized probes without affecting the hybridized probes. Vortex and incubate for 5 minutes at the same temperature.
-
Detection: Place the tube into a luminometer. The instrument automatically injects detection reagents and measures the resulting chemiluminescent signal in Relative Light Units (RLU).
-
Interpretation: Compare the RLU value to the established threshold. A result greater than or equal to the threshold (e.g., ≥ 50,000 RLU) is positive for S. pneumoniae.[4]
Bile Solubility (Tube Test) Protocol
The tube method is generally considered more reliable than the direct plate method.
-
Suspension Preparation: Prepare a heavy suspension of a pure culture (from an 18-24 hour plate) in 1.0 mL of sterile 0.85% saline. The turbidity should be equivalent to a 0.5-1 McFarland standard.[7][12]
-
Aliquot: Divide the suspension into two separate 0.5 mL aliquots in clear test tubes. Label one "TEST" and the other "CONTROL".[13]
-
Reagent Addition:
-
To the "TEST" tube, add 0.5 mL of 2% sodium deoxycholate solution.
-
To the "CONTROL" tube, add 0.5 mL of sterile 0.85% saline.
-
-
Incubation: Gently mix both tubes and incubate them in a non-CO₂ incubator or water bath at 35-37°C for up to 3 hours.[13]
-
Observation: Check for clearing of turbidity in the "TEST" tube compared to the "CONTROL" tube at 15 minutes, 1 hour, 2 hours, and 3 hours.[7][13]
-
Interpretation:
-
Positive: Visible clearing or loss of turbidity in the "TEST" tube while the "CONTROL" tube remains turbid.
-
Negative: The "TEST" tube remains as turbid as the "CONTROL" tube.
-
lytA PCR Protocol
This protocol describes a conventional PCR assay for the detection of the lytA gene.
-
DNA Extraction:
-
Harvest several colonies from a pure culture and resuspend in 100 µL of sterile nuclease-free water.
-
Lyse the cells by boiling the suspension at 100°C for 10 minutes.
-
Centrifuge at high speed (e.g., 13,000 x g) for 5 minutes to pellet cellular debris.
-
Use 1-5 µL of the supernatant containing the genomic DNA as the template for the PCR reaction.
-
-
PCR Amplification:
-
Prepare a master mix containing PCR buffer, dNTPs, forward and reverse lytA-specific primers, Taq polymerase, and nuclease-free water.
-
Aliquot the master mix into PCR tubes.
-
Add the DNA template to each respective tube. Include a positive control (S. pneumoniae DNA) and a negative control (nuclease-free water).
-
Perform thermal cycling using established conditions (e.g., initial denaturation at 95°C, followed by 35-40 cycles of denaturation, annealing, and extension, and a final extension).
-
-
Detection of Amplicon:
-
Mix the PCR product with a loading dye.
-
Run the samples on a 1.5-2% agarose gel containing a nucleic acid stain (e.g., ethidium bromide or SYBR Safe).
-
Include a DNA ladder to determine the size of the PCR product.
-
-
Interpretation:
-
Positive: A band of the expected size for the lytA amplicon is visible in the sample lane.
-
Negative: No band of the expected size is visible.
-
Conclusion
For the confirmation of this compound-resistant S. pneumoniae, both DNA probe assays and lytA-targeted PCR offer superior sensitivity and specificity compared to the traditional bile solubility test. DNA probes provide a rapid, user-friendly, and highly accurate solution, though at a higher cost, making them ideal for clinical laboratories requiring high throughput and definitive results. lytA PCR serves as an equally specific and sensitive molecular gold standard, well-suited for research settings and reference laboratories. While the bile solubility test remains a cost-effective option, its lower specificity and potential for ambiguous results necessitate caution, and its negative results for suspected pneumococci should be confirmed with a molecular method. The choice of method should be guided by the specific needs of the laboratory, considering factors such as accuracy requirements, budget, and technical capabilities.
References
- 1. researchgate.net [researchgate.net]
- 2. Accuracy of Phenotypic Methods for Identification of Streptococcus pneumoniae Isolates Included in Surveillance Programs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ambiguity in the identification of Streptococcus pneumoniae. This compound, bile solubility, quellung, and the AccuProbe DNA probe tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hologic.com [hologic.com]
- 5. Identification of Streptococcus pneumoniae with a DNA probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Streptococcus pneumoniae with a DNA probe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bile Solubility Test- Principle, Procedure, Result Interpretation, Examples and Limitation [microbiologynotes.com]
- 8. microbenotes.com [microbenotes.com]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. Identification of Streptococcus pneumoniae by a real-time PCR assay targeting SP2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. microbiologyinfo.com [microbiologyinfo.com]
- 13. hardydiagnostics.com [hardydiagnostics.com]
Comparative analysis of Optochin, bile solubility, and genetic sequencing for streptococcal differentiation
For Immediate Release
[City, State] – [Date] – In the dynamic field of microbiology, accurate and efficient differentiation of streptococcal species is paramount for clinical diagnostics, research, and drug development. This guide provides a comprehensive comparative analysis of three key methods used for this purpose: Optochin susceptibility testing, the bile solubility test, and genetic sequencing. This objective comparison, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate methodology for their specific needs.
At a Glance: Performance Comparison of Streptococcal Differentiation Methods
The selection of a differentiation method often depends on a balance of factors including accuracy, speed, cost, and the specific requirements of the study. The following table summarizes the key performance indicators for this compound susceptibility, bile solubility, and genetic sequencing.
| Parameter | This compound Susceptibility | Bile Solubility | Genetic Sequencing (e.g., 16S rRNA, rpoB) |
| Principle | Inhibition of S. pneumoniae growth by ethylhydrocupreine hydrochloride (this compound). | Lysis of S. pneumoniae cells by bile salts (e.g., sodium deoxycholate) due to the activation of autolytic enzymes. | Differentiation based on nucleotide sequence variations in conserved genes. |
| Sensitivity | 81.7% - >95%[1] | 98.8%[2] | >99% (gene dependent)[3][4] |
| Specificity | 64.0% - 98%[1][5] | 82.6%[2] | 100% (gene dependent)[3][4] |
| Turnaround Time | 12 - 24 hours[6][7] | 30 minutes - 3 hours (modified test: ~39 minutes)[8][9][10][11] | < 24 hours (with rapid methods)[12] |
| Primary Application | Presumptive identification of S. pneumoniae. | Confirmation of S. pneumoniae identification. | Definitive identification and phylogenetic analysis. |
| Key Limitations | Emergence of this compound-resistant S. pneumoniae; some viridans streptococci may show susceptibility.[7][13] | Some S. pneumoniae strains may be bile-insoluble; test can be subjective to interpret.[14] | Higher cost and requirement for specialized equipment and bioinformatics expertise.[15] |
In-Depth Methodologies: Experimental Protocols
Detailed and standardized protocols are crucial for reproducible and reliable results. Below are the methodologies for each of the compared streptococcal differentiation techniques.
This compound Susceptibility Test Protocol
This method is a common presumptive test for the identification of Streptococcus pneumoniae.
Materials:
-
5% Sheep Blood Agar plates
-
This compound disks (5 µg)
-
Sterile inoculating loop or swab
-
Forceps
-
CO2 incubator (35-37°C)
Procedure:
-
Using a sterile inoculating loop or swab, select a few well-isolated colonies of the alpha-hemolytic streptococcus to be tested.[16]
-
Streak the colonies onto a 5% sheep blood agar plate to obtain confluent growth.[16]
-
Using sterile forceps, place an this compound disk onto the inoculated surface of the agar.[17]
-
Gently press the disk to ensure it adheres firmly to the agar surface.[17]
-
Incubate the plate at 35-37°C in a 5-10% CO2 atmosphere for 18-24 hours.[7][16]
-
After incubation, measure the diameter of the zone of inhibition around the disk.
Interpretation:
-
Susceptible (S. pneumoniae): A zone of inhibition of 14 mm or greater.[16]
-
Resistant (Viridans streptococci other than S. pneumoniae): No zone of inhibition, or a zone of less than 14 mm.[16]
-
Equivocal: Isolates with inhibition zones between 7-13 mm should be confirmed with a bile solubility test.
Bile Solubility Test Protocol
This confirmatory test is used to differentiate S. pneumoniae from other alpha-hemolytic streptococci.
Materials:
-
Pure culture of the test organism on a blood agar plate (18-24 hour growth)
-
2% or 10% sodium deoxycholate solution
-
Sterile saline
-
Test tubes
-
Pipettes
-
Incubator (35-37°C)
Procedure (Tube Method):
-
Prepare a heavy suspension of the organism from a pure culture in 1.0 mL of sterile saline to a turbidity equivalent to a 0.5-1.0 McFarland standard.[18]
-
Divide the suspension into two test tubes (0.5 mL each), labeling one "Test" and the other "Control".[10]
-
To the "Test" tube, add 0.5 mL of 2% sodium deoxycholate solution.[10]
-
To the "Control" tube, add 0.5 mL of sterile saline.[10]
-
Gently mix both tubes.
-
Incubate both tubes at 35-37°C for up to 3 hours, observing for clearing of turbidity at regular intervals.[10][11]
Interpretation:
-
Positive (S. pneumoniae): Visible clearing of turbidity in the "Test" tube, while the "Control" tube remains turbid.[10]
-
Negative (Other alpha-hemolytic streptococci): No change in turbidity in the "Test" tube compared to the "Control" tube.[10]
Genetic Sequencing Protocol (16S rRNA Gene Sequencing)
Genetic sequencing offers the most definitive identification of bacterial species. The following is a generalized workflow for bacterial identification using 16S rRNA gene sequencing.
Materials:
-
Bacterial culture
-
DNA extraction kit
-
PCR reagents (polymerase, primers, dNTPs)
-
Thermocycler
-
Gel electrophoresis equipment
-
DNA sequencing platform
-
Bioinformatics software and databases
Procedure:
-
DNA Extraction: Isolate genomic DNA from a pure bacterial culture using a commercial DNA extraction kit according to the manufacturer's instructions.[15]
-
PCR Amplification: Amplify the 16S rRNA gene using universal primers that target conserved regions of the gene.[15][19] The PCR reaction typically involves an initial denaturation step, followed by multiple cycles of denaturation, annealing, and extension.
-
Amplicon Purification and Verification: Purify the PCR product to remove primers and other contaminants. Verify the size of the amplicon using gel electrophoresis.
-
Sequencing: Sequence the purified PCR product using a DNA sequencing platform (e.g., Sanger sequencing or next-generation sequencing).[15][19]
-
Data Analysis: The resulting DNA sequence is compared to a database of known 16S rRNA gene sequences (e.g., GenBank, RDP) using bioinformatics tools (e.g., BLAST) to identify the bacterial species.[15]
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for each differentiation method.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. DSpace [rivm.openrepository.com]
- 4. Sequencing of the variable region of rpsB to discriminate between Streptococcus pneumoniae and other streptococcal species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Performance of 16S rRNA Gene Next-Generation Sequencing and the Culture Method in the Detection of Bacteria in Clinical Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Streptococcus pneumoniae: Development of a Standardized Protocol for this compound Susceptibility Testing Using Total Lab Automation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. microbenotes.com [microbenotes.com]
- 8. journals.asm.org [journals.asm.org]
- 9. hardydiagnostics.com [hardydiagnostics.com]
- 10. dalynn.com [dalynn.com]
- 11. microbenotes.com [microbenotes.com]
- 12. Full-Length 16S rRNA Gene Analysis Using Long-Read Nanopore Sequencing for Rapid Identification of Bacteria from Clinical Specimens | Springer Nature Experiments [experiments.springernature.com]
- 13. rcpath.org [rcpath.org]
- 14. rcpath.org [rcpath.org]
- 15. microbenotes.com [microbenotes.com]
- 16. microbiologyinfo.com [microbiologyinfo.com]
- 17. dalynn.com [dalynn.com]
- 18. microbiologyinfo.com [microbiologyinfo.com]
- 19. 16S rRNA Sequencing Guide [blog.microbiomeinsights.com]
A Researcher's Guide to the Optochin Test: Quality Control, Acceptance Criteria, and Performance Comparison
For researchers and drug development professionals engaged in the study of Streptococcus pneumoniae, accurate and reliable identification of this pathogen is paramount. The Optochin test stands as a cornerstone in the presumptive identification of S. pneumoniae, distinguishing it from other alpha-hemolytic streptococci. This guide provides a comprehensive overview of the quality control parameters and acceptance criteria for the this compound test, alongside a comparative analysis with alternative identification methods, supported by experimental data.
Quality Control Parameters and Acceptance Criteria
The this compound test leverages the unique susceptibility of Streptococcus pneumoniae to the chemical ethylhydrocupreine hydrochloride (this compound). The following table summarizes the essential quality control (QC) parameters and the criteria for accepting test results. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of the test.
| Parameter | Specification | Acceptance Criteria |
| Test Principle | Presumptive identification of S. pneumoniae based on susceptibility to this compound. | S. pneumoniae is inhibited by this compound, while other alpha-hemolytic streptococci are resistant. |
| Reagent | 6 mm paper disk impregnated with 5 µg of this compound. | Disks should be stored at 2-8°C, protected from light and moisture, and used before the expiration date. |
| Culture Medium | 5% Sheep Blood Agar. | --- |
| Incubation | 35-37°C in a 5% CO2 enriched atmosphere for 18-24 hours.[1] | --- |
| Positive Control | Streptococcus pneumoniae ATCC 49619 | A distinct zone of inhibition of ≥14 mm around the disk. |
| Negative Control | Streptococcus mitis ATCC 49456 or Enterococcus faecalis ATCC 29212 | No zone of inhibition around the disk. |
| Test Interpretation | A zone of inhibition of ≥14 mm around a 6 mm disk is considered susceptible and a presumptive identification of S. pneumoniae.[1] A zone of <14 mm is considered resistant. | For zones between 7 mm and 14 mm, a confirmatory test such as the bile solubility test is recommended. |
Performance Comparison with Alternative Methods
While the this compound test is a valuable tool, its performance should be considered in the context of other available identification methods. The following table presents a comparison of the this compound test with the Bile Solubility test and molecular methods (DNA probe/PCR), highlighting their respective sensitivities and specificities in identifying S. pneumoniae.
| Method | Principle | Sensitivity | Specificity | Advantages | Disadvantages |
| This compound Test | Inhibition of bacterial growth by ethylhydrocupreine hydrochloride. | 87.9% - 99%[2][3][4] | 59.3% - 98%[2][3][4] | Simple, inexpensive, and widely available.[1] | Subjective interpretation of zone size; some S. pneumoniae strains are resistant[1]; requires overnight incubation. |
| Bile Solubility Test | Lysis of S. pneumoniae cells in the presence of bile salts (e.g., sodium deoxycholate). | 98.8% - 100%[2][3] | 82.6% - 99%[2][3] | High sensitivity and specificity. | Can be more time-consuming and technically demanding than the this compound test. |
| Molecular Methods (DNA Probe/PCR) | Detection of specific nucleic acid sequences unique to S. pneumoniae. | High (often considered the "gold standard") | High | Highly sensitive and specific; can be automated. | Higher cost, requires specialized equipment and expertise. |
Note: Sensitivity and specificity values can vary depending on the study population and the specific protocol used.
Experimental Protocols
This compound Susceptibility Test Protocol
-
Inoculum Preparation: From a pure 18-24 hour culture of an alpha-hemolytic streptococcus, select 3-4 well-isolated colonies.
-
Inoculation: Streak the colonies onto a 5% sheep blood agar plate to obtain confluent growth.
-
Disk Placement: Aseptically place a 6 mm, 5 µg this compound disk onto the inoculated surface. Gently press the disk to ensure it adheres to the agar.
-
Incubation: Invert the plate and incubate at 35-37°C in a 5% CO2-enriched atmosphere for 18-24 hours.
-
Result Interpretation: Measure the diameter of the zone of inhibition in millimeters. A zone of ≥14 mm is interpreted as susceptible (presumptive S. pneumoniae). A zone of <14 mm is interpreted as resistant.
Bile Solubility Test Protocol (Tube Method)
-
Inoculum Preparation: Prepare a saline suspension of the test organism from an 18-24 hour culture on a blood agar plate. Adjust the turbidity to match a 0.5-1.0 McFarland standard.
-
Test Setup: Dispense 0.5 mL of the bacterial suspension into two separate test tubes.
-
Reagent Addition: To one tube (the "test" tube), add 0.5 mL of 2% sodium deoxycholate (bile salt) solution. To the other tube (the "control" tube), add 0.5 mL of sterile saline.
-
Incubation: Gently mix both tubes and incubate at 35-37°C for up to 2 hours.
-
Result Interpretation: Observe for clearing of turbidity in the test tube compared to the control tube. Clearing of the suspension in the test tube indicates a positive result (S. pneumoniae). No change in turbidity indicates a negative result.
Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow of the this compound test and the logical relationship for the presumptive identification of Streptococcus pneumoniae.
References
- 1. This compound Sensitivity Test: Principle, Procedure, Results • Microbe Online [microbeonline.com]
- 2. Accuracy of Phenotypic Methods for Identification of Streptococcus pneumoniae Isolates Included in Surveillance Programs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Identification of Streptococcus pneumoniae Revisited - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Alpha-Hemolytic Streptococci: A Comparative Guide to Optochin Cross-Reactivity
For Immediate Release
Optochin (ethylhydrocupreine hydrochloride) susceptibility testing has long been a cornerstone in the presumptive identification of Streptococcus pneumoniae, distinguishing it from other alpha-hemolytic streptococci, often collectively referred to as viridans group streptococci. While highly effective, the specificity of this compound is not absolute. This guide provides a comparative analysis of this compound's cross-reactivity with other alpha-hemolytic streptococci, supported by experimental data to aid researchers, scientists, and drug development professionals in accurate microbial identification.
Executive Summary
The differentiation of Streptococcus pneumoniae from other viridans streptococci is critical in both clinical diagnostics and research settings. The this compound susceptibility test is a widely used, simple, and reliable method for this purpose.[1] However, the emergence of this compound-resistant S. pneumoniae and the inherent susceptibility of some viridans group streptococci can lead to misidentification. This guide synthesizes available data on the cross-reactivity of this compound, providing a clearer understanding of its limitations and the importance of supplementary testing.
Comparative Analysis of this compound Susceptibility
Experimental evidence highlights instances of this compound susceptibility in non-pneumococcal alpha-hemolytic streptococci, particularly within the Streptococcus mitis group. This cross-reactivity can result in the misidentification of these species as S. pneumoniae. Conversely, some S. pneumoniae strains have demonstrated resistance to this compound.[2][3]
Below is a summary of quantitative data from various studies, illustrating the nuances of this compound susceptibility across different species.
| Bacterial Species | Number of Isolates Tested | This compound Susceptibility Status | Inhibition Zone Diameter (mm) / MIC (µg/mL) | Key Findings & Citations |
| Streptococcus pneumoniae | 72 | Typically Susceptible | Mean zone sizes can vary by media type; ≥14 mm is the standard cutoff for susceptibility.[4] | While generally susceptible, this compound-resistant strains have been reported.[2][3] |
| Streptococcus mitis | 3 (out of 126 viridans group) | Susceptible | Not specified in this study, but were bile-insoluble. | Three isolates were misidentified as pneumococci based on this compound susceptibility.[2][3] |
| Streptococcus mitis | 1 | Susceptible | 20 mm | This isolate was bile-insoluble and initially misidentified as S. pneumoniae.[5] |
| Streptococcus mitis | 1 | Intermediate Susceptible | 14 mm | Showed intermediate susceptibility and was also bile-insoluble.[5] |
| Streptococcus pseudopneumoniae | 3 (out of 126 viridans group) | Susceptible | Not specified in this study, but were bile-insoluble. | Three isolates were misidentified as pneumococci.[2][3] |
| Viridans Group Streptococci (various) | 22 | Typically Resistant | Not specified | Used as negative controls in a study evaluating media for this compound testing.[4] |
Experimental Protocols
Accurate and reproducible results in this compound susceptibility testing are contingent on a standardized methodology. The following protocol is a synthesis of established methods.
This compound Disk Diffusion Susceptibility Test
1. Culture Preparation:
-
Select three to four well-isolated colonies of the alpha-hemolytic organism from an 18-24 hour culture.
-
Prepare a bacterial suspension in sterile broth equivalent to a 0.5 McFarland turbidity standard.
2. Inoculation:
-
Using a sterile cotton swab, inoculate a 5% sheep blood agar plate, streaking in three directions to ensure confluent growth.
3. Application of this compound Disk:
-
Aseptically place a 5 µg this compound disk onto the surface of the inoculated agar.
-
Gently press the disk to ensure complete contact with the agar surface.
4. Incubation:
-
Incubate the plate at 35-37°C for 18-24 hours in a 5% CO₂ enriched atmosphere. Some studies note that incubation in ambient air can affect results for certain species like S. pseudopneumoniae.[6]
5. Interpretation of Results:
-
Measure the diameter of the zone of inhibition around the this compound disk.
-
Susceptible: A zone of inhibition of ≥14 mm. This is presumptive for S. pneumoniae.
-
Resistant: No zone of inhibition, or a zone of <14 mm.
-
Intermediate: For zones between 6-14 mm, further testing such as bile solubility is recommended.[7]
Visualization of Experimental Workflow
The following diagram illustrates the standard workflow for determining this compound susceptibility and the subsequent interpretation based on the results.
Caption: Workflow for this compound Susceptibility Testing.
Conclusion and Recommendations
The this compound susceptibility test remains a valuable and widely used tool for the presumptive identification of Streptococcus pneumoniae. However, the data clearly indicates that cross-reactivity with other alpha-hemolytic streptococci, such as S. mitis and S. pseudopneumoniae, can occur. For definitive identification, especially in critical research or clinical applications, it is recommended to supplement this compound susceptibility testing with additional methods like bile solubility or molecular techniques, particularly for isolates that show intermediate susceptibility or when results are inconsistent with other microbiological findings. This integrated approach will ensure higher accuracy in the differentiation of alpha-hemolytic streptococci.
References
- 1. rcpath.org [rcpath.org]
- 2. Assessment of the this compound Susceptibility Test to Differentiate Streptococcus pneumoniae from other Viridans Group Streptococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Revisited: Defining the Optimal Type of Blood Agar for Presumptive Identification of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genetic Characterization of this compound-Susceptible Viridans Group Streptococci - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Accuracy of Phenotypic Methods for Identification of Streptococcus pneumoniae Isolates Included in Surveillance Programs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. microbiologyinfo.com [microbiologyinfo.com]
A Comparative Guide to the Optochin Test and Its Alternatives for the Identification of Streptococcus pneumoniae
For researchers and drug development professionals navigating the landscape of bacterial identification, the accurate differentiation of Streptococcus pneumoniae from other alpha-hemolytic streptococci is a critical step. The Optochin test has long been a cornerstone in clinical microbiology for this purpose. This guide provides a detailed comparison of the performance characteristics of the this compound test with alternative methods, supported by experimental data and protocols.
Performance Characteristics: A Comparative Analysis
The selection of an appropriate identification method hinges on its sensitivity and specificity. The following table summarizes the performance characteristics of the this compound test and its primary alternatives.
| Test Method | Sensitivity | Specificity | Principle |
| This compound Test | >95% (up to 99%)[1][2][3] | 98%[3] | Differential inhibition of bacterial growth by ethylhydrocupreine hydrochloride (this compound)[1][4] |
| Bile Solubility Test | 98.8% - 100%[5][6] | 82.6% - 100%[5][6] | Lysis of S. pneumoniae in the presence of bile salts due to the activation of an autolytic enzyme (amidase)[7] |
| MALDI-TOF MS | 99.1%[8] | 100%[8] | Analysis of the protein profile of the microorganism by mass spectrometry[8] |
| 16S rRNA Sequencing | High (often considered a gold standard for identification)[9][10] | High[9][10] | Comparison of the 16S ribosomal RNA gene sequence with known databases for species-level identification[9] |
Note: Performance characteristics can vary based on the specific protocol, reagents, and bacterial strains being tested. Some studies have reported lower sensitivity (87.9%) and specificity (59.3%) for the this compound test when compared to a DNA probe method[5].
Experimental Protocols
Detailed and consistent experimental protocols are paramount for reproducible and reliable results.
This compound Susceptibility Test
The this compound test is a disk diffusion method used for the presumptive identification of Streptococcus pneumoniae.
Principle: The chemical ethylhydrocupreine hydrochloride (this compound) selectively inhibits the growth of S. pneumoniae at low concentrations.[1][2] Other alpha-hemolytic streptococci are typically resistant.[1]
Procedure:
-
Using a sterile inoculating loop, select three to four well-isolated colonies of the alpha-hemolytic organism.[4]
-
Streak the colonies onto a 5% sheep blood agar plate to obtain confluent growth.[1][4]
-
Aseptically apply a 5 µg this compound disk to the inoculated surface.[1][2]
-
Gently press the disk to ensure it adheres to the agar.[4]
-
Incubate the plate at 35-37°C in a 5-10% CO2-enriched atmosphere for 18-24 hours.[1][2]
-
Measure the diameter of the zone of inhibition around the disk. A zone of inhibition of 14 mm or greater is considered susceptible and presumptive for S. pneumoniae.[4][11]
Bile Solubility Test
This test differentiates S. pneumoniae from other alpha-hemolytic streptococci based on its unique ability to lyse in the presence of bile salts.
Principle: S. pneumoniae produces an autolytic enzyme (amidase) that is activated by bile salts, leading to the rapid lysis of the bacterial cells.[7]
Procedure (Tube Method):
-
Prepare a saline suspension of the test organism from a pure culture.
-
Divide the suspension into two tubes. To one tube, add a 2% or 10% solution of sodium deoxycholate (bile salt). To the other tube (control), add an equal volume of saline.[7]
-
Incubate both tubes at 35-37°C for up to 2 hours.
-
Observe for clearing of turbidity in the tube containing the bile salt solution, which indicates a positive result for S. pneumoniae. The control tube should remain turbid.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
MALDI-TOF MS is a rapid and high-throughput method for microbial identification.
Principle: The instrument analyzes the mass-to-charge ratio of proteins from the microorganism, generating a characteristic mass spectrum. This spectrum is then compared to a database of known spectra for identification.[8]
Procedure (Direct Transfer Method):
-
A small amount of a single colony is picked with a sterile applicator.
-
The colony material is smeared directly onto a spot on the MALDI target plate.
-
The spot is overlaid with a matrix solution (e.g., α-cyano-4-hydroxycinnamic acid).
-
The target plate is loaded into the MALDI-TOF MS instrument for analysis.
-
The resulting spectrum is compared with the reference database for identification.
16S rRNA Gene Sequencing
This molecular method is often considered a gold standard for bacterial identification, particularly for ambiguous cases.
Principle: The 16S rRNA gene is highly conserved among bacteria but contains variable regions that are unique to each species. Sequencing this gene allows for precise identification by comparing the sequence to public or private databases.[9][10]
Procedure:
-
Bacterial DNA is extracted from a pure culture.
-
The 16S rRNA gene is amplified using universal primers via the polymerase chain reaction (PCR).
-
The PCR product is purified and sequenced.
-
The resulting sequence is aligned and compared with sequences in databases (e.g., GenBank, RDP) to determine the bacterial species.
Workflow for Differentiation of Alpha-Hemolytic Streptococci
The following diagram illustrates a typical workflow for the identification of Streptococcus pneumoniae from a clinical sample.
Caption: Workflow for differentiating S. pneumoniae.
Conclusion
The this compound test remains a simple and cost-effective method for the presumptive identification of Streptococcus pneumoniae. However, its performance can be variable, and the emergence of this compound-resistant strains necessitates the use of confirmatory tests. The bile solubility test offers a reliable alternative, while MALDI-TOF MS provides rapid and accurate identification. For definitive identification, especially in cases of discordant results, 16S rRNA gene sequencing is the method of choice. The selection of the most appropriate test will depend on the specific laboratory setting, available resources, and the required level of accuracy.
References
- 1. This compound Sensitivity Test: Principle, Procedure, Results • Microbe Online [microbeonline.com]
- 2. medicallabnotes.com [medicallabnotes.com]
- 3. Identification of Streptococcus pneumoniae Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 4. microbiologyinfo.com [microbiologyinfo.com]
- 5. Accuracy of Phenotypic Methods for Identification of Streptococcus pneumoniae Isolates Included in Surveillance Programs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. flabslis.com [flabslis.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Novel Molecular Method for Identification of Streptococcus pneumoniae Applicable to Clinical Microbiology and 16S rRNA Sequence-Based Microbiome Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 16S rRNA gene sequencing is a non-culture method of defining the specific bacterial etiology of ventilator-associated pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
Evaluating novel methods to supplement or replace the Optochin test
A Comprehensive Guide to Methods for Identifying Streptococcus pneumoniae: A Comparative Analysis of Traditional and Novel Approaches
Introduction
For decades, the Optochin test has been a cornerstone in clinical microbiology for the presumptive identification of Streptococcus pneumoniae, a significant human pathogen responsible for a range of infections from pneumonia and otitis media to life-threatening meningitis and sepsis. While cost-effective and widely used, the this compound test has limitations, including the emergence of this compound-resistant S. pneumoniae strains and the potential for ambiguous results.[1][2][3] These challenges have spurred the development of novel methods to supplement or replace this traditional assay. This guide provides a detailed comparison of the this compound test with alternative methods, offering experimental data, detailed protocols, and workflow visualizations to aid researchers, scientists, and drug development professionals in selecting the most appropriate diagnostic strategy.
Overview of Identification Methods
The differentiation of S. pneumoniae from other alpha-hemolytic streptococci, primarily the viridans group, is crucial for accurate diagnosis and effective treatment.[4] The methods evaluated in this guide encompass phenotypic and genotypic approaches, each with distinct advantages and limitations in terms of accuracy, turnaround time, and technical requirements.
Quantitative Data Comparison
The performance of various diagnostic methods for S. pneumoniae identification is summarized in the table below. The data presented is a synthesis of findings from multiple studies and should be interpreted in the context of the specific experimental conditions and patient populations of those studies.
| Method | Principle | Turnaround Time | Sensitivity | Specificity | Key Advantages | Key Disadvantages |
| This compound Susceptibility Test | Phenotypic: Inhibition of bacterial growth by ethylhydrocupreine hydrochloride (this compound). | 18-24 hours | 87.9% - >95%[1] | 59.3% - 94%[1][5] | Inexpensive, simple to perform. | Subjective interpretation, this compound-resistant strains exist, requires viable organisms and overnight incubation.[2][3] |
| Bile Solubility Test | Phenotypic: Lysis of S. pneumoniae in the presence of bile salts due to an autolytic enzyme (amidase).[6][7] | 30 minutes - 3 hours (from isolated colony) | 98.8% - 100%[1][8] | 82.6% - 100%[1][8] | High specificity, confirmatory for this compound test. | Can be subjective, requires pure culture, some strains may show variable results. |
| Urinary Antigen Test (e.g., BinaxNOW™) | Immunochromatographic: Detects S. pneumoniae C-polysaccharide antigen in urine or CSF.[9][10] | ~15 minutes | Urine: 60% - 86%[9][10][11][12] CSF: 97%[9][10] | Urine: 89.7% - 99.7%[12][13] CSF: 99%[9][10] | Rapid results, non-invasive (urine), can be positive after antibiotic initiation. | Lower sensitivity in non-bacteremic pneumonia, potential for false positives in children due to nasopharyngeal colonization.[14] |
| Polymerase Chain Reaction (PCR) | Genotypic: Amplification of specific S. pneumoniae genes (e.g., lytA, psaA).[15][16] | 1-4 hours | High (can be up to 100%)[15] | High (can be up to 100%)[15] | Highly sensitive and specific, can detect non-viable organisms, potential for multiplexing and serotyping.[17] | Higher cost, requires specialized equipment and expertise, potential for contamination. |
Experimental Protocols and Workflows
Detailed methodologies for the key experiments are provided below, accompanied by workflow diagrams generated using Graphviz.
This compound Susceptibility Test
Experimental Protocol:
-
Inoculum Preparation: Select 3-4 well-isolated colonies of an alpha-hemolytic streptococcus from an 18- to 24-hour culture.
-
Plating: Streak the colonies onto a 5% sheep blood agar plate to obtain confluent growth.
-
Disk Application: Using sterile forceps, place a 6-mm paper disk impregnated with 5 µg of this compound onto the inoculated surface. Gently press the disk to ensure it adheres to the agar.
-
Incubation: Incubate the plate at 35-37°C in a 5-10% CO2-enriched atmosphere for 18-24 hours.
-
Result Interpretation: Measure the diameter of the zone of inhibition around the disk. A zone of ≥14 mm is considered susceptible and presumptive for S. pneumoniae. A zone of <14 mm is considered resistant. For zones between 6-14 mm, a confirmatory test like the bile solubility test is recommended.[4]
Bile Solubility Test
Experimental Protocol (Tube Method):
-
Inoculum Preparation: Prepare a heavy suspension of a pure culture in 1 ml of sterile saline, adjusting the turbidity to a 0.5-1.0 McFarland standard.
-
Aliquotting: Divide the suspension into two tubes (0.5 ml each), labeling one "Test" and the other "Control".
-
Reagent Addition: Add 0.5 ml of 2% sodium deoxycholate (bile salts) to the "Test" tube and 0.5 ml of sterile saline to the "Control" tube.
-
Incubation: Incubate both tubes at 35-37°C for up to 2 hours.
-
Result Interpretation: Observe for clearing of turbidity in the "Test" tube compared to the "Control" tube. Clearing indicates lysis and a positive result for S. pneumoniae.[7][18]
Urinary Antigen Test (BinaxNOW™ S. pneumoniae Antigen Card)
Experimental Protocol:
-
Sample Collection: Collect a urine or cerebrospinal fluid (CSF) sample.
-
Test Preparation: Bring the test card and reagents to room temperature.
-
Sample Application: Dip the provided swab into the patient's sample (urine or CSF).
-
Card Insertion: Insert the swab into the test card.
-
Reagent Addition: Add the specified number of drops of the extraction reagent to the swab well.
-
Incubation: Close the test card and wait for 15 minutes.
-
Result Interpretation: Read the result visually. The presence of two lines (a control line and a sample line) indicates a positive result for the S. pneumoniae antigen. The presence of only the control line indicates a negative result.[19][20]
References
- 1. Accuracy of Phenotypic Methods for Identification of Streptococcus pneumoniae Isolates Included in Surveillance Programs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Comparison of Streptococcus pneumoniae isolates occurring in this compound-susceptible and this compound-resistant variants by analyzing whole-genome sequencing data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. microbiologyinfo.com [microbiologyinfo.com]
- 5. Comparison of four methods for identifying Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. flabslis.com [flabslis.com]
- 7. microbiologyinfo.com [microbiologyinfo.com]
- 8. journals.asm.org [journals.asm.org]
- 9. BinaxNOW Streptococcus pneumoniae Antigen Card | Abbott Point of Care [globalpointofcare.abbott]
- 10. BinaxNOW Streptococcus pneumoniae Antigen Card | Abbott Point of Care [globalpointofcare.abbott]
- 11. Evaluation of the BinaxNOW® Streptococcus pneumoniae antigen test on fresh, frozen and concentrated urine samples in elderly patients with and without community-acquired pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sensitivity, Specificity, and Positivity Predictors of the Pneumococcal Urinary Antigen Test in Community-Acquired Pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Performance of the Binax NOW Streptococcus pneumoniae Urinary Antigen Assay for Diagnosis of Pneumonia in Children with Underlying Pulmonary Diseases in the Absence of Acute Pneumococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sensitive and Specific Method for Rapid Identification of Streptococcus pneumoniae Using Real-Time Fluorescence PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of Five Genotypic Techniques for Identification of this compound-Resistant Pneumococcus-Like Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Streptococcus pneumoniae Detection and Serotyping Using PCR | Strep Lab | CDC [cdc.gov]
- 18. microbenotes.com [microbenotes.com]
- 19. fda.gov [fda.gov]
- 20. ensur.invmed.com [ensur.invmed.com]
A Guide to Inter-Laboratory Validation of Optochin Susceptibility Testing Protocols
For Researchers, Scientists, and Drug Development Professionals
Optochin susceptibility testing is a cornerstone for the presumptive identification of Streptococcus pneumoniae, distinguishing it from other alpha-hemolytic streptococci.[1][2][3][4][5] However, the lack of a single, universally standardized procedure can lead to variability in results between laboratories.[6][7] This guide provides a comparative overview of common this compound susceptibility testing protocols, supported by experimental data, to aid in the establishment of robust and reproducible inter-laboratory validation studies.
Comparative Analysis of Protocol Parameters
The accuracy of this compound susceptibility testing is significantly influenced by the choice of culture medium, incubation time, and inoculum density. The following table summarizes quantitative data from studies that have investigated the impact of these variations.
| Parameter | Variation | Effect on Zone of Inhibition | Misidentification Rate of S. pneumoniae | Reference |
| Agar Type | Columbia Agar with Sheep Blood | Smaller zones compared to TSA | 15.3% | [8] |
| Trypticase Soy Agar (TSA) with Sheep Blood | Recommended for optimal results | 0% | [8] | |
| Mueller-Hinton Agar with Sheep Blood | Smaller zones compared to TSA | 22.2% | [8] | |
| Various Agar Types (including Columbia, TSA, and Mueller-Hinton with different blood sources) | Zone sizes can vary by up to 2 mm depending on the agar and manufacturer. | Up to 38% false-negative results depending on agar and reading time. | [6][7][9] | |
| Incubation Time | 12 hours | Reading is feasible for all strains. | Can lead to false-negative results if not carefully chosen with the appropriate agar. | [6][7][9] |
| 18-24 hours | Standard recommended incubation period. | - | [1][4][10] | |
| Inoculum Density | 0.5 McFarland Standard | Recommended for standardization. | - | [8] |
| 2.0 McFarland Standard | Mean decrease in zone size of 1.0 mm compared to 0.5 McFarland. | - | [8] |
Experimental Protocols
Accurate inter-laboratory validation requires meticulous adherence to detailed experimental protocols. Below are methodologies for the commonly employed this compound disk diffusion test.
This compound Disk Diffusion Test Protocol
This protocol is a synthesis of standard procedures described in microbiological practice.[1][2][4][10][11]
1. Inoculum Preparation:
-
Select three to four well-isolated colonies of the alpha-hemolytic streptococcus to be tested from an 18-24 hour culture.[4]
-
Prepare a bacterial suspension in sterile broth or saline and adjust the turbidity to match a 0.5 McFarland standard.[2][8]
2. Inoculation:
-
Using a sterile cotton swab, inoculate a 5% sheep blood agar plate, streaking in at least three directions to ensure confluent growth.[1][2][11] Trypticase Soy Agar (TSA) with 5% sheep blood is often recommended.[8]
-
Allow the inoculum to dry for 5 to 10 minutes.[2]
3. Disk Application:
-
Using sterile forceps, place a 5 µg this compound disk onto the inoculated surface of the agar.[1][4]
-
Gently press the disk to ensure it adheres firmly to the agar.[1][2]
4. Incubation:
5. Interpretation of Results:
-
Measure the diameter of the zone of inhibition in millimeters, including the diameter of the disk.[1][10]
-
Susceptible: A zone of inhibition of ≥14 mm around a 6 mm disk is considered a presumptive identification for S. pneumoniae.[1][4][10]
-
Resistant: No zone of inhibition around the disk.[1]
-
Intermediate: For zones of inhibition <14 mm, further testing such as the bile solubility test is recommended for confirmation.[1][2]
Quality Control
For reliable results, quality control should be performed regularly using well-characterized reference strains.
-
Streptococcus pneumoniae ATCC 49619: Should produce a zone of inhibition of ≥14 mm.[2]
-
Streptococcus mitis ATCC 49456 or Enterococcus faecalis ATCC 29212: Should show no zone of inhibition.[2]
Experimental Workflow
The following diagram illustrates the key steps in a typical this compound susceptibility testing workflow.
Caption: Workflow for this compound Susceptibility Testing.
References
- 1. This compound Susceptibility Test for Streptococcus pneumoniae [microbiologynotes.com]
- 2. microbenotes.com [microbenotes.com]
- 3. vumicro.com [vumicro.com]
- 4. microbiologyinfo.com [microbiologyinfo.com]
- 5. rcpath.org [rcpath.org]
- 6. Identification of Streptococcus pneumoniae: Development of a Standardized Protocol for this compound Susceptibility Testing Using Total Lab Automation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Streptococcus pneumoniae: Development of a Standardized Protocol for this compound Susceptibility Testing Using Total Lab Automation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Revisited: Defining the Optimal Type of Blood Agar for Presumptive Identification of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound Sensitivity Test: Principle, Procedure, Results • Microbe Online [microbeonline.com]
- 11. dalynn.com [dalynn.com]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal of Optochin
Ensuring the safe and effective disposal of Optochin, a chemical agent used for the presumptive identification of Streptococcus pneumoniae, is a critical component of laboratory safety and environmental responsibility. Adherence to proper disposal protocols minimizes the risk of contamination and the potential for environmental harm. This guide provides essential, step-by-step information for researchers, scientists, and drug development professionals on the correct procedures for handling and disposing of this compound waste.
Immediate Safety and Handling
Before beginning any disposal procedure, it is imperative to handle this compound and any contaminated materials with care. Always wear appropriate Personal Protective Equipment (PPE), including laboratory coats, safety glasses, and chemical-resistant gloves.[1][2] In the event of a spill, contain the material to prevent it from spreading, and clean the area according to your institution's established safety protocols.
Step-by-Step Disposal Protocol
The proper disposal method for this compound depends on its form—whether it is in a stock solution, used discs, or contaminated media. It is crucial to consult your institution's Environmental Health and Safety (EHS) guidelines, as local regulations may vary.[1]
Step 1: Waste Segregation and Characterization
Properly segregate this compound waste from other laboratory waste streams at the point of generation. Differentiating between high-concentration solutions and contaminated solid waste is the first step in determining the correct disposal pathway.
Step 2: Disposal of High-Concentration this compound Solutions
High-concentration stock solutions of this compound are considered hazardous chemical waste.[3][4][5] These solutions should not be autoclaved or poured down the drain.[1][5]
-
Collection: Collect high-concentration this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Disposal: Arrange for disposal through your institution's hazardous waste management program.[3] This typically involves collection by a licensed chemical waste disposal service.
Step 3: Disposal of Used this compound Discs and Contaminated Solid Waste
Solid waste contaminated with this compound, such as used filter paper discs, pipette tips, gloves, and culture plates, must be decontaminated before disposal.[2]
-
Decontamination: The recommended method for sterilizing this compound-contaminated solid waste is autoclaving.[2] Place all contaminated materials in an appropriate biohazard bag or container designed for autoclaving.
-
Disposal: After autoclaving, the decontaminated waste can typically be disposed of as regular laboratory or biohazardous waste, in accordance with your institution's specific guidelines.[2][3]
Step 4: Disposal of Contaminated Liquid Media
-
Heat-Labile Antimicrobials: If an antimicrobial agent is destroyed by autoclaving, the used media can be autoclaved and then, if no other hazardous chemicals are present, may be permissible to be disposed of down the drain. Always confirm this with institutional guidelines.[3]
-
Heat-Stable Antimicrobials: If an antimicrobial agent is heat-stable, autoclaving will not deactivate it.[3] In this case, the media should be collected and disposed of as chemical waste.[3] Given the uncertainty of this compound's heat stability, it is prudent to treat it as potentially heat-stable and dispose of it as chemical waste.
Summary of this compound Disposal Procedures
| Waste Type | Disposal Method | Key Considerations |
| High-Concentration Stock Solutions | Hazardous Chemical Waste Disposal | Do not autoclave or drain dispose. Use a licensed disposal service.[3][5] |
| Used this compound Discs | Autoclave then Biohazard/Lab Waste | Must be sterilized before discarding.[2] |
| Contaminated Solid Waste (e.g., gloves, pipette tips) | Autoclave then Biohazard/Lab Waste | Segregate from non-contaminated waste.[3] |
| Contaminated Liquid Media | Treat as Hazardous Chemical Waste | Due to unknown heat stability, avoid drain disposal. Collect for chemical waste disposal.[3] |
Experimental Protocols
The primary "experiment" involving this compound is the susceptibility test for Streptococcus pneumoniae.
This compound Susceptibility Test Protocol:
-
Using a sterile inoculating loop or swab, streak a pure culture of the alpha-hemolytic streptococcus to be tested onto a blood agar plate to obtain confluent growth.
-
Aseptically apply an this compound disc to the inoculated surface of the agar.
-
Gently press the disc to ensure complete contact with the agar surface.
-
Incubate the plate at 35-37°C in a 5-10% CO₂ enriched environment for 18-24 hours.
-
Observe the plate for a zone of inhibition around the disc. A zone of inhibition of a specified diameter (typically ≥14mm) is indicative of susceptibility and is a presumptive identification for S. pneumoniae.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the disposal of this compound waste.
References
Safeguarding Your Research: Essential Protocols for Handling Optochin
For laboratory professionals engaged in microbiological research, particularly in the differentiation of bacterial species, a comprehensive understanding of safety and handling protocols for chemical reagents is paramount. This document provides essential, immediate safety and logistical information for the handling of Optochin, a key reagent in the identification of Streptococcus pneumoniae.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial to ensure a safe working environment. The following personal protective equipment is recommended when handling this compound.[1]
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Glasses | Must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1] |
| Hand Protection | Gloves | Disposable, chemical-resistant gloves. Must be inspected prior to use and disposed of after contamination.[1] |
| Body Protection | Laboratory Coat | Standard lab coat to protect skin and clothing. |
Note: Respiratory protection is generally not required when handling this compound discs, but adequate ventilation in the laboratory should be ensured.[1]
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the efficacy of this compound and to prevent contamination.
Handling:
-
Always wash hands thoroughly before and after handling this compound discs.[1]
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
Use sterile forceps when handling the discs to prevent contamination.[2]
-
All work that could potentially generate aerosols should be conducted in a microbiological safety cabinet.[3][4]
Storage:
| Condition | Temperature Range | Additional Notes |
| Short-term Storage | 2°C to 8°C | Keep in a tightly closed container.[5][6] |
| Long-term Storage | -20°C | Recommended for preserving potency.[1][7] |
This compound discs are stable at room temperature (25°C), but refrigeration is recommended when not in use to ensure their stability.[3]
Disposal Plan
Proper disposal of used this compound discs and contaminated materials is essential to prevent biological contamination.
-
All used or unusable preparations of this product, as well as any material that has come into contact with clinical specimens, must be decontaminated before disposal.[5]
-
Sterilization by autoclaving is the recommended method for decontaminating all biohazardous waste.[5][8]
-
Follow established local and institutional guidelines for the disposal of infectious materials.[5]
Experimental Protocol: The this compound Susceptibility Test
The this compound test is a standard and reliable method for differentiating Streptococcus pneumoniae from other alpha-hemolytic streptococci.[3][9] The principle of the test lies in the susceptibility of S. pneumoniae to the chemical this compound (ethylhydrocupreine hydrochloride), which causes cell lysis due to changes in surface tension.[2][3][9]
Methodology:
-
Culture Preparation: Using an inoculating loop, select three to four well-isolated colonies of the alpha-hemolytic organism to be tested from an 18-24 hour culture.[2][8]
-
Inoculation: Streak the selected colonies onto a 5% sheep blood agar plate to obtain confluent growth.[2][10]
-
Disc Application: Using sterile forceps, place a 5µg this compound disc onto the inoculated surface of the agar. Gently press the disc to ensure it adheres firmly.[2][8][10]
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours in a 5-10% CO2-enriched environment.[2][5][8]
-
Result Interpretation: After incubation, observe the plate for a zone of inhibition around the disc.[5]
Quantitative Data Summary:
| Parameter | Value |
| This compound Disc Concentration | 5µg |
| Positive Zone of Inhibition | ≥14 mm |
| Incubation Temperature | 35-37°C |
| Incubation Time | 18-24 hours |
| CO2 Concentration | 5-10% |
Workflow and Logical Relationships
The following diagram illustrates the logical workflow of the this compound susceptibility test, from sample preparation to result interpretation.
Caption: Workflow for the this compound susceptibility test.
References
- 1. microxpress.in [microxpress.in]
- 2. microbiologyinfo.com [microbiologyinfo.com]
- 3. rcpath.org [rcpath.org]
- 4. simpios.eu [simpios.eu]
- 5. himedialabs.com [himedialabs.com]
- 6. mast-group.com [mast-group.com]
- 7. micromasterlab.com [micromasterlab.com]
- 8. hardydiagnostics.com [hardydiagnostics.com]
- 9. Pharmaceutical Microbiology Resources: this compound test explained. [pharmamicroresources.com]
- 10. microbenotes.com [microbenotes.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
